6-Bromophthalazine-1,4-diol
Description
BenchChem offers high-quality 6-Bromophthalazine-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromophthalazine-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQSROUAIPXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464085 | |
| Record name | 6-Bromophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-49-8 | |
| Record name | 6-Bromophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 6-Bromophthalazine-1,4-diol
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Bromophthalazine-1,4-diol, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazine class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents, owing to the diverse pharmacological activities associated with this structural motif, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, field-tested guidance for its successful laboratory preparation.
Core Principles: The Chemistry of Phthalazinedione Formation
The synthesis of 6-Bromophthalazine-1,4-diol, which exists in tautomeric equilibrium with the more stable dione form, 6-bromo-2,3-dihydrophthalazine-1,4-dione, is fundamentally a condensation reaction.[1][4] The process involves the reaction of a phthalic acid derivative, specifically 3-Bromophthalic anhydride, with hydrazine.[5]
The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Acyl Substitution: Hydrazine (H₂N-NH₂), a potent bis-nucleophile, attacks one of the electrophilic carbonyl carbons of the 3-Bromophthalic anhydride ring. This leads to the opening of the anhydride ring to form an intermediate acyl-hydrazide.
-
Intramolecular Cyclization: The terminal amino group of the newly formed hydrazide intermediate then performs a second, intramolecular nucleophilic attack on the remaining carboxylic acid group (or its ester equivalent). This is followed by dehydration (loss of a water molecule), resulting in the formation of the stable six-membered heterocyclic ring characteristic of the phthalazine core.[1][6]
Ethanol is a commonly employed solvent as it effectively dissolves the reactants and facilitates the reaction at moderate temperatures, such as reflux, without interfering with the reaction mechanism.[1]
Reaction Mechanism Diagram
Sources
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromophthalic Anhydride | C8H3BrO3 | CID 350255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromophthalazine-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromophthalazine-1,4-diol, a halogenated derivative of the phthalazine scaffold, represents a molecule of significant interest within medicinal chemistry and drug discovery. The phthalazine core is a recognized privileged structure, appearing in numerous bioactive compounds with a wide array of therapeutic applications. The introduction of a bromine atom at the 6-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical characteristics is paramount for its rational development as a potential therapeutic agent, guiding formulation, predicting biological behavior, and ensuring scientific rigor in its evaluation.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromophthalazine-1,4-diol. In the absence of extensive experimental data in the public domain, this guide combines computed properties with established, detailed experimental protocols for their determination. This approach provides researchers with both a foundational understanding of the molecule's likely characteristics and the practical means to empirically validate them.
Molecular Structure and Identification
A clear understanding of the molecular structure is the cornerstone of any physicochemical analysis.
Diagram: Chemical Structure of 6-Bromophthalazine-1,4-diol
Caption: 2D structure of 6-Bromophthalazine-1,4-diol.
The compound exists in tautomeric forms, with the dione form, 6-bromo-2,3-dihydrophthalazine-1,4-dione, being a significant contributor. For clarity, this guide will primarily refer to the compound as 6-Bromophthalazine-1,4-diol, while acknowledging its tautomeric nature.
Core Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 6-Bromophthalazine-1,4-diol, primarily sourced from the PubChem database.[1] It is crucial to note that these are predicted values and require experimental verification for definitive characterization.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[1] |
| CAS Number | 76240-49-8 | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |
| Physical Form | Powder | Commercial Supplier Data |
Experimental Determination of Physicochemical Properties
To complement the computed data, this section provides detailed, field-proven protocols for the experimental determination of critical physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance. While no experimental melting point for 6-Bromophthalazine-1,4-diol is readily available, the melting point of the parent compound, phthalazine-1,4-diol, has been reported to be in the range of 338-340 °C. The presence of the bromine atom is expected to influence this value.
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point of a solid compound.
Step-by-Step Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely grind a small amount of 6-Bromophthalazine-1,4-diol to ensure uniform packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample and then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. A well-packed sample is crucial for an accurate reading.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting point. This saves time in the subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a faster rate until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
Replicate Measurements: Repeat the accurate determination at least twice with fresh samples to ensure the reproducibility of the result.
Solubility Determination
Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Step-by-Step Protocol: Shake-Flask Solubility Assay
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Sample Addition: Add an excess amount of 6-Bromophthalazine-1,4-diol to a known volume of each buffer in separate sealed vials. The presence of excess solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the compound.
-
Quantification: Analyze the concentration of 6-Bromophthalazine-1,4-diol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
pKa Determination
The ionization constant (pKa) is crucial for understanding a compound's solubility, permeability, and interaction with biological targets. As 6-Bromophthalazine-1,4-diol contains ionizable groups, determining its pKa is essential. Potentiometric titration is a reliable method for this purpose.
Diagram: Logic for pKa Determination via Potentiometric Titration
Caption: Logical flow for determining pKa using potentiometric titration.
Step-by-Step Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of 6-Bromophthalazine-1,4-diol of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure initial solubility.
-
Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable groups. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the pH at which the compound is 50% ionized. The equivalence point(s) can be identified from the inflection point(s) of the curve, often more clearly seen in a first or second derivative plot.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the benzene ring. The bromine substituent will influence the chemical shifts of the adjacent protons. The protons on the nitrogen atoms of the diol/dione ring will likely appear as broad signals that may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to the electronegative nitrogen, oxygen, and bromine atoms will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if the diol tautomer is present.
-
N-H stretching: Bands in the region of 3100-3500 cm⁻¹.
-
C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the dione tautomer.
-
C=N stretching: Absorptions in the region of 1500-1650 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Bromophthalazine-1,4-diol, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M and M+2) of almost equal intensity, separated by two mass units.
Conclusion
This technical guide has synthesized the available computed data and established experimental protocols to provide a comprehensive overview of the physicochemical characteristics of 6-Bromophthalazine-1,4-diol. While experimental data for this specific molecule is limited in the public domain, the provided methodologies offer a clear path for researchers to perform a thorough characterization. Such a detailed physicochemical profile is indispensable for advancing our understanding of this and related compounds in the context of drug discovery and development. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is the bedrock of scientific integrity.
References
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PubChem. (n.d.). 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
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World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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6-Bromophthalazine-1,4-diol (CAS 76240-49-8): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
6-Bromophthalazine-1,4-diol, also known by its tautomeric form 6-bromo-2,3-dihydrophthalazine-1,4-dione, is a halogenated heterocyclic compound built upon the robust phthalazine framework. Its strategic placement of a bromine atom and the reactive dione functionality make it a compelling building block for medicinal chemistry and a potential candidate for applications in chemiluminescence. The phthalazine core itself is a "privileged scaffold" in drug discovery, appearing in a variety of approved therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of 6-Bromophthalazine-1,4-diol, offering a technical resource for scientists engaged in novel molecular design and development.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 6-Bromophthalazine-1,4-diol is fundamental to its application in research and development. The presence of the bromine atom significantly influences its reactivity and potential for further functionalization.
| Property | Value | Source |
| CAS Number | 76240-49-8 | PubChem |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem |
| Molecular Weight | 241.04 g/mol | PubChem |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O | PubChem |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Soluble in most polar organic solvents; insoluble in water.[2] |
Synthesis of 6-Bromophthalazine-1,4-diol: A Practical Approach
The most direct and established method for the synthesis of 6-Bromophthalazine-1,4-diol involves the condensation of 4-bromophthalic anhydride with hydrazine. This reaction is a classical approach to forming the phthalazinedione core.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 6-Bromophthalazine-1,4-diol.
Step-by-Step Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromophthalic anhydride in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: To the stirred suspension, add a stoichiometric equivalent of hydrazine hydrate dropwise. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.
-
Characterization: Confirm the identity and purity of the synthesized 6-Bromophthalazine-1,4-diol using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Applications in Medicinal Chemistry and Drug Development
The phthalazine-1,4-dione scaffold is a cornerstone in the design of various biologically active molecules. The bromo-substitution on 6-Bromophthalazine-1,4-diol provides a valuable handle for further chemical modifications, making it a versatile intermediate in the synthesis of potential drug candidates.
As a Scaffold for Anticancer Agents
Derivatives of the phthalazine-1,4-dione core have demonstrated significant potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, the blood supply to the tumor can be disrupted, leading to its regression.
A common synthetic strategy involves the conversion of the dione to a more reactive intermediate. For example, 6-Bromophthalazine-1,4-diol can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a dichloro- or chloro-oxo-phthalazine derivative.[3] This chlorinated intermediate can then undergo nucleophilic substitution reactions with various amines to generate a library of compounds for screening.
Caption: Drug discovery workflow using 6-Bromophthalazine-1,4-diol.
Potential as Anticonvulsant Agents
Recent studies have also highlighted the potential of phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists, which are a promising class of anticonvulsant drugs. The structural modifications enabled by the bromo- and dione functionalities of 6-Bromophthalazine-1,4-diol could be leveraged to synthesize novel compounds with enhanced anticonvulsant activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Potential in Chemiluminescence
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is one of the most well-known chemiluminescent compounds, widely used in forensic science and bioassays.[2] The structural similarity of 6-Bromophthalazine-1,4-diol to luminol suggests its potential as a chemiluminescent agent or as a precursor for novel chemiluminescent probes.
The introduction of a bromine atom onto the aromatic ring can influence the electronic properties of the molecule, potentially altering the wavelength and quantum yield of the emitted light. While direct studies on the chemiluminescent properties of 6-Bromophthalazine-1,4-diol are not yet prevalent in the literature, the effect of halogen substitution on other chemiluminescent systems suggests that it could lead to probes with tailored emission characteristics. For instance, bromination of other scaffolds has been shown to enhance chemiluminescence.[4][5]
Hypothetical Chemiluminescence Mechanism
The chemiluminescence of luminol-like compounds typically involves oxidation in the presence of a catalyst (often a metal ion like iron in hemoglobin) and an oxidant (like hydrogen peroxide) in an alkaline solution. This leads to the formation of an excited-state aminophthalate dianion, which then decays to the ground state, emitting light. A similar pathway could be envisioned for 6-Bromophthalazine-1,4-diol.
Caption: A plausible chemiluminescence pathway for 6-Bromophthalazine-1,4-diol.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromophthalazine-1,4-diol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
6-Bromophthalazine-1,4-diol is a versatile and valuable building block with significant potential in medicinal chemistry and as-yet-unexplored applications in materials science, particularly in the realm of chemiluminescence. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the development of novel compounds with diverse biological activities. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined molecular scaffolds will be paramount in accelerating the drug discovery process. Further research into the specific applications of 6-Bromophthalazine-1,4-diol, especially in the development of targeted therapies and advanced diagnostic probes, is highly warranted.
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G. P. S. B. D. S. A. S. C. S. A. Pinto, M. M. M. Pinto, and P. J. G. Coutinho. "Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog." International Journal of Molecular Sciences, vol. 23, no. 15, 2022, p. 8490. [Link]
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M. A. El-Sayed, et al. "Synthesis of Biologically Active Molecules through Multicomponent Reactions." Molecules, vol. 25, no. 1, 2020, p. 135. [Link]
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S. A. Thakkar, et al. "Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses." Journal of Photochemistry and Photobiology B: Biology, vol. 165, 2016, pp. 164-173. [Link]
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G. P. S. B. D. S. A. S. C. S. A. Pinto, M. M. M. Pinto, and P. J. G. Coutinho. "Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog." International Journal of Molecular Sciences, vol. 23, no. 15, 2022, p. 8490. [Link]
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A. S. K. Hashmi, et al. "Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions." Organic Letters, vol. 22, no. 15, 2020, pp. 5991-5995. [Link]
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MDPI. "Special Issue : Organic Synthesis and Application of Bioactive Molecules." [Link]
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H. Yoshida, et al. "Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2." Analytical and Bioanalytical Chemistry, vol. 405, no. 21, 2013, pp. 6855-6861. [Link]
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A. Dömling, et al. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein Journal of Organic Chemistry, vol. 19, 2023, pp. 1326-1335. [Link]
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A. M. A. El-Soll, et al. "Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay and its comparison with the conventional antigen-horseradish peroxidase conjugate-based assay." Journal of Immunological Methods, vol. 426, 2015, pp. 100-106. [Link]
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A. Dömling, et al. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein Journal of Organic Chemistry, vol. 19, 2023, pp. 1326-1335. [Link]
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ResearchGate. "Lophine derivatives and analogues as new phenolic enhancers for the luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence system." [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 6-Bromophthalazine-1,4-diol
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 6-Bromophthalazine-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the scientific rationale behind each analytical step. Our approach is rooted in the principles of verifiable, self-validating experimental design, ensuring the highest degree of scientific integrity.
Foundational Understanding: Tautomerism and Physicochemical Properties
Before commencing any analytical work, it is crucial to understand the potential tautomeric forms of 6-Bromophthalazine-1,4-diol. While named as a "diol," the molecule is expected to exist predominantly in the more stable keto form, 6-bromo-2,3-dihydrophthalazine-1,4-dione[1]. This equilibrium is a critical consideration for interpreting spectroscopic data, as both forms may be present in solution, or the solid-state structure may favor one over the other.
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[1] |
| CAS Number | 76240-49-8 | PubChem[1] |
The Elucidation Workflow: A Multi-Technique Approach
The definitive elucidation of 6-Bromophthalazine-1,4-diol's structure necessitates a synergistic application of multiple spectroscopic and analytical techniques. Our workflow is designed to be logical and iterative, with each step providing data that informs the next.
Caption: A logical workflow for the structure elucidation of 6-Bromophthalazine-1,4-diol.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound. For a bromine-containing molecule, the isotopic pattern is a definitive diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance[2][3]. This results in a characteristic M and M+2 peak of nearly equal intensity for any fragment containing a single bromine atom[2][3][4].
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is recommended for this polar molecule, in both positive and negative ion modes.
-
Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining an accurate mass measurement to four or five decimal places.
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
-
Crucially, observe the corresponding [M+2+H]⁺ or [M+2-H]⁻ peak. The intensity of this peak should be nearly identical to the molecular ion peak, confirming the presence of one bromine atom.
-
Compare the experimentally determined accurate mass with the theoretical mass of C₈H₅BrN₂O₂.
-
| Ion | Theoretical m/z | Observed m/z | Isotopic Peak (m/z) |
| [C₈H₅⁷⁹BrN₂O₂ + H]⁺ | 240.9662 | Expected Value | [C₈H₅⁸¹BrN₂O₂ + H]⁺ (242.9641) |
| [C₈H₅⁷⁹BrN₂O₂ - H]⁻ | 239.9510 | Expected Value | [C₈H₅⁸¹BrN₂O₂ - H]⁻ (241.9489) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy provides invaluable information about the functional groups present in the molecule. Given the likely keto-enol tautomerism, the FTIR spectrum will be instrumental in determining the dominant form in the solid state. The presence of strong carbonyl (C=O) absorptions would strongly support the 6-bromo-2,3-dihydrophthalazine-1,4-dione structure. Conversely, a broad O-H stretch would indicate the diol form.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, dry sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Appearance |
| N-H Stretch | 3200-3100 | A broad to medium peak, indicative of the amide N-H in the dione tautomer. |
| O-H Stretch | 3500-3200 | A very broad and strong peak would indicate the presence of the diol tautomer[5][6]. |
| C=O Stretch (Amide) | 1680-1630 | A strong, sharp peak is highly characteristic of the cyclic amide (lactam) carbonyl groups in the dione form[7]. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp peaks corresponding to the benzene ring. |
| C-N Stretch | 1350-1000 | Can be complex but expected in this region. |
| C-Br Stretch | 700-500 | A weak to medium intensity peak in the lower frequency region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for elucidating the precise connectivity of atoms. The chemical shifts, coupling constants, and through-bond correlations will allow for the unambiguous assignment of every proton and carbon in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often an excellent choice as it can solubilize polar compounds and its residual water peak does not typically interfere with aromatic or amide proton signals.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three protons on the brominated benzene ring.
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |
| H-5 | ~8.0-8.2 | d | ~2.0 | Ortho to the electron-withdrawing C=O group and meta to the bromine. |
| H-7 | ~7.8-8.0 | dd | J(H7,H8)≈8.5, J(H7,H5)≈2.0 | Ortho to both the bromine and H-8, and meta to H-5. |
| H-8 | ~7.6-7.8 | d | ~8.5 | Ortho to H-7 and the electron-donating (via resonance) nitrogen. |
| N-H | ~11.0-12.0 | br s | - | Broad, exchangeable amide proton signal, characteristic of phthalhydrazide-type structures[8]. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C-1, C-4 (C=O) | ~158-162 | Downfield chemical shift characteristic of amide carbonyls[9][10]. |
| C-4a, C-8a (Quaternary) | ~128-135 | Aromatic quaternary carbons. |
| C-6 (C-Br) | ~120-125 | Carbon directly attached to bromine. |
| C-5, C-7, C-8 | ~125-138 | Aromatic CH carbons. Their precise assignment will be confirmed by HSQC. |
2D NMR for Unambiguous Assignments
The power of 2D NMR lies in its ability to reveal correlations between atoms, which solidifies the structural assignment.
Caption: Key 2D NMR correlations for assigning the structure of 6-Bromophthalazine-1,4-diol.
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. A strong cross-peak between H-7 and H-8 is expected, with a weaker four-bond coupling possible between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This will definitively link H-5 to C-5, H-7 to C-7, and H-8 to C-8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-8 to the quaternary carbons C-4a and C-6, and from H-5 to the carbonyl C-4 and aromatic C-7, will be crucial in confirming the overall structure.
Conclusion: Synthesizing the Data for a Definitive Structure
The structure of 6-Bromophthalazine-1,4-diol is definitively elucidated by the convergence of data from multiple analytical techniques. HRMS confirms the elemental formula and the presence of a single bromine atom. FTIR indicates the dominant tautomeric form, which is overwhelmingly likely to be the dione. Finally, a complete suite of 1D and 2D NMR experiments provides the unambiguous blueprint of atomic connectivity. While single-crystal X-ray diffraction would provide the ultimate proof of the solid-state structure, the spectroscopic data, when interpreted with scientific rigor, is sufficient for a confident and complete structure assignment.
References
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¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. [Link]
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Synthesis of novel Phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Royal Society of Chemistry. [Link]
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Foreword: The Analytical Imperative for 6-Bromophthalazine-1,4-diol
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Bromophthalazine-1,4-diol
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Phthalazine derivatives, in particular, are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The subject of this guide, 6-Bromophthalazine-1,4-diol (PubChem CID: 11379478), represents a key synthetic intermediate. The introduction of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the diol/dione moiety is crucial for modulating solubility, hydrogen bonding capabilities, and biological interactions.
However, the chemical identity of this molecule is not trivial. It exists in a state of tautomeric equilibrium, primarily between the diol form and the more stable 2,3-dihydrophthalazine-1,4-dione form.[1][3][4][5] This duality is not merely an academic curiosity; it fundamentally dictates the molecule's chemical behavior and its interaction with biological targets. Therefore, a rigorous and multi-faceted spectroscopic analysis is not just a quality control measure—it is an essential step in understanding and harnessing the compound's true potential.
This guide provides a comprehensive framework for the complete spectroscopic characterization of 6-Bromophthalazine-1,4-diol. It is designed for researchers and drug development professionals, moving beyond rote procedures to explain the causality behind experimental choices and the logic of spectral interpretation.
Caption: Tautomeric forms of the target compound.[5]
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for this molecule. It provides unambiguous information about the carbon-hydrogen framework and offers direct insight into the dominant tautomeric form in solution.
Proton (¹H) NMR Analysis
Expertise & Experience: The choice of solvent is the most critical decision in the ¹H NMR experiment for this compound. While solvents like CDCl₃ are common, they will not reliably show the labile N-H or O-H protons due to rapid chemical exchange. From an experimental standpoint, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds slows the exchange rate of the amide (N-H) protons of the dione tautomer, allowing them to be observed as distinct, often broad, signals. Furthermore, its excellent solubilizing power for polar heterocyclic compounds ensures a high-quality spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromophthalazine-1,4-diol and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic region.
-
Acquisition Parameters:
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Pulse Angle: A standard 30-45 degree pulse angle is appropriate.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
Predicted ¹H NMR Data & Interpretation
The spectrum is expected to show signals corresponding to the major dione tautomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |
| NH (Amide) | 11.0 - 12.0 | Broad Singlet | 2H | The downfield shift is characteristic of amide protons involved in H-bonding with the DMSO solvent. The broadness indicates moderate chemical exchange. Observation of this peak is strong evidence for the dione tautomer. |
| H-5 | 7.9 - 8.1 | Doublet (d) | 1H | This proton is ortho to the bromine atom and adjacent to a carbonyl group, leading to a significant downfield shift. It will be split by H-7. |
| H-7 | 7.7 - 7.9 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| H-8 | 7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to a carbonyl group and will be split by H-7. |
Note: Chemical shifts are predictions based on data from related phthalazine structures and substituent effects.[6][7][8]
Carbon-13 (¹³C) NMR Analysis
Expertise & Experience: ¹³C NMR, particularly with broadband proton decoupling, complements the ¹H NMR data by providing a count of unique carbon environments. For 6-Bromophthalazine-1,4-diol, we expect to see 8 distinct signals, confirming the asymmetry introduced by the bromine substituent. The chemical shifts of the carbonyl carbons are highly diagnostic for the dione tautomer.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample and Instrument: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition Parameters:
-
Mode: Acquire with broadband proton decoupling to produce a spectrum of singlets.
-
Scans: A significantly higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A delay of 2-5 seconds is standard.
-
-
Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Predicted ¹³C NMR Data & Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |
| C=O (C1, C4) | 160 - 170 | The deshielded nature of amide carbonyl carbons results in signals in this downfield region. This is a key indicator of the dione tautomer.[9][10] |
| C-Ar (Quaternary) | 125 - 150 | Includes C-4a, C-6, C-8a. The carbon bearing the bromine (C-6) will have its shift influenced by the heavy atom effect. |
| C-H (Aromatic) | 115 - 140 | Includes C-5, C-7, C-8. The specific shifts are influenced by proximity to the bromine and carbonyl groups.[11][12] |
Chapter 2: Fourier-Transform Infrared (FT-IR) Spectroscopy — Identifying Functional Groups
Trustworthiness: FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the molecule, confirming the presence of key functional groups. The spectrum serves as a self-validating system: the presence of strong carbonyl absorptions and the absence of a broad O-H band would corroborate the NMR evidence for the dione tautomer being the dominant form in the solid state.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No KBr pellet preparation is needed, making ATR a faster and more reproducible method.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal must be collected first.
Predicted FT-IR Data & Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |
| 3300 - 3100 | N-H Stretch | Medium, Broad | Confirms the presence of the amide groups in the dione tautomer. Broadening is due to hydrogen bonding in the solid state. |
| ~3050 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of the aromatic ring. |
| 1700 - 1640 | C=O Stretch (Amide I) | Strong | This is the most diagnostic peak. Its high intensity and position are characteristic of cyclic amide carbonyls.[6] |
| 1610 - 1580 | C=C Aromatic Stretch | Medium | Confirms the benzene ring backbone. |
| 1100 - 1000 | C-N Stretch | Medium | Associated with the amide and heterocyclic structure. |
| 850 - 750 | C-H Out-of-plane Bending | Strong | The pattern of these bands can give clues about the substitution pattern on the benzene ring. |
| ~600 | C-Br Stretch | Medium-Weak | Confirms the presence of the carbon-bromine bond. |
Note: If the diol tautomer were present in significant amounts, a very broad O-H stretching band would be expected from 3600-3200 cm⁻¹, and the intense C=O band would be absent. The data is consistent with general observations for phthalazine derivatives.[13][14][15]
Chapter 3: UV-Visible Spectroscopy — Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of the molecule. For 6-Bromophthalazine-1,4-diol, the spectrum is defined by the fused aromatic and heterocyclic rings. The bromine atom, possessing lone pairs of electrons, acts as an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the non-brominated analogue due to p-π conjugation.[16] The choice of solvent can subtly influence the position of the absorption maxima (solvatochromism), so it must be reported. Ethanol or acetonitrile are excellent choices as they are UV-transparent and can dissolve the compound.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL. From this, create a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample from 400 nm down to 200 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as the reference blank.
Predicted UV-Vis Data & Interpretation
-
λ_max 1: Expected around 280-320 nm . This absorption corresponds to the π→π* electronic transition within the conjugated aromatic system.[17]
-
λ_max 2: A lower intensity shoulder or peak may be observed at longer wavelengths (>320 nm), corresponding to the n→π* transition involving the lone pairs on the nitrogen and oxygen atoms.
-
Effect of Bromine: The presence of the bromine substituent likely shifts the primary π→π* absorption maximum to a longer wavelength compared to the parent phthalazine-1,4-dione.[16]
Chapter 4: Mass Spectrometry (MS) — Confirming Identity and Integrity
Trustworthiness: Mass spectrometry provides the definitive molecular weight of the compound, serving as the final confirmation of its identity. For this specific molecule, the isotopic signature of bromine provides an unforgeable validation point.
Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization method. It is a soft technique that will likely yield a strong signal for the protonated molecule [M+H]⁺ without causing significant fragmentation, making molecular weight determination straightforward.
Caption: A logical workflow for the complete spectroscopic characterization.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of acetonitrile and water (50:50) with 0.1% formic acid. The acid aids in protonation.
-
Instrument Setup: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Quadrupole instrument).
-
Acquisition: Acquire data in positive ion mode. Scan a mass range from m/z 50 to 500.
Predicted Mass Spectrum & Interpretation
-
Molecular Formula: C₈H₅BrN₂O₂
-
Exact Mass: 239.9534 Da[5]
-
Molecular Weight: 241.04 g/mol [5]
-
Key Observation: The most critical feature will be the isotopic pattern for the protonated molecule, [M+H]⁺.
-
[M+H]⁺ peak for ⁷⁹Br isotope: Expected at m/z 240.96 .
-
[M+2+H]⁺ peak for ⁸¹Br isotope: Expected at m/z 242.96 .
-
-
Isotopic Ratio: The relative intensity of these two peaks will be approximately 1:1 , which is the characteristic signature of a molecule containing one bromine atom. This observation provides unequivocal confirmation of the elemental composition.
-
Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragments could include the loss of CO (m/z 28) or Br (m/z 79/81).
Conclusion
The spectroscopic characterization of 6-Bromophthalazine-1,4-diol is a study in chemical duality. Through the integrated application of NMR, FT-IR, UV-Vis, and Mass Spectrometry, we can confidently address the tautomeric ambiguity and establish a complete structural and electronic profile. The protocols and interpretive frameworks provided in this guide are designed to ensure data integrity and provide the robust analytical foundation required for advancing research and development involving this valuable heterocyclic building block.
References
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An In-depth Technical Guide to the Tautomerism of 6-Bromophthalazine-1,4-diol
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 6-bromophthalazine-1,4-diol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural nuances, equilibrium dynamics, and analytical methodologies pertinent to the study of this heterocyclic compound. By synthesizing foundational principles of tautomerism with specific insights into phthalazine chemistry, this guide aims to equip the reader with the expertise necessary to understand, analyze, and potentially manipulate the tautomeric forms of 6-bromophthalazine-1,4-diol for research and development applications.
Introduction: The Significance of Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug design.[1][2] Tautomers exist in a state of rapid interconversion, typically involving the migration of a proton.[2] Unlike resonance structures, which are non-separable representations of a single molecule, tautomers are distinct chemical entities with unique physical and chemical properties.[2] The relative stability of tautomers can be influenced by a variety of factors including solvent polarity, pH, temperature, and the electronic effects of substituents.[3][4]
For professionals in drug development, a thorough understanding of a molecule's tautomeric behavior is critical. Different tautomers of a drug candidate can exhibit varied pharmacological profiles, including differences in receptor binding affinity, solubility, metabolic stability, and toxicity.[1] Consequently, the ability to characterize and control tautomeric equilibria is a key aspect of modern drug discovery and development.
This guide focuses on the specific case of 6-bromophthalazine-1,4-diol, a derivative of the phthalazine heterocyclic system.[5][6] Phthalazine derivatives are known to possess a wide range of biological activities, making them important scaffolds in medicinal chemistry.[5][7][8]
Tautomeric Landscape of 6-Bromophthalazine-1,4-diol
6-Bromophthalazine-1,4-diol can exist in several tautomeric forms due to the presence of amide and hydroxyl functionalities. The principal tautomeric equilibrium at play is lactam-lactim tautomerism, with a contribution from keto-enol tautomerism.[9][10][11]
The IUPAC name for this compound, 6-bromo-2,3-dihydrophthalazine-1,4-dione, suggests that the diketo (lactam) form is generally considered the most stable tautomer.[12] However, the other forms can be present in equilibrium and may be significant under specific conditions.
The primary tautomeric forms of 6-bromophthalazine-1,4-diol are:
-
Diketone (Lactam-Lactam) Form: 6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Enol-Keto (Lactim-Lactam) Form: 6-bromo-4-hydroxyphthalazin-1(2H)-one
-
Dienol (Lactim-Lactim) Form: 6-bromophthalazine-1,4-diol
The Dominant Diketone Form
The diketone form, possessing two amide groups within the heterocyclic ring, is generally the most stable tautomer in many solvents.[9] The stability of the lactam form is attributed to the resonance stabilization of the amide group and favorable hydrogen bonding interactions in the solid state and in polar solvents.
The Enol-Keto and Dienol Forms
The enol-keto and dienol forms arise from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen.[10][11] The formation of these enol tautomers can be influenced by several factors:
-
Aromaticity: The dienol form possesses a fully aromatic phthalazine ring system, which can provide significant stabilization.
-
Solvent Effects: Non-polar solvents may favor the less polar enol forms, which can form intramolecular hydrogen bonds.[4][13] Protic solvents, on the other hand, can stabilize the diketo form through intermolecular hydrogen bonding.[4]
-
Substituent Effects: The electron-withdrawing nature of the bromine atom at the 6-position can influence the acidity of the N-H protons and the electron density of the aromatic ring, thereby affecting the position of the tautomeric equilibrium.
Below is a diagram illustrating the tautomeric equilibrium of 6-bromophthalazine-1,4-diol.
Caption: Tautomeric equilibrium of 6-bromophthalazine-1,4-diol.
Experimental Methodologies for Studying Tautomerism
The characterization of tautomeric equilibria requires analytical techniques that can distinguish between the different isomers in solution or the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomerism in solution.[3][14][15] By analyzing the chemical shifts, coupling constants, and signal integrations of ¹H, ¹³C, and ¹⁵N NMR spectra, the relative populations of different tautomers can be determined.[3][16]
Key Observables in NMR:
-
¹H NMR: The presence of distinct signals for N-H protons (in the lactam form) and O-H protons (in the lactim form). The chemical shifts of the aromatic protons will also differ between tautomers.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (in the lactam form) will be significantly different from the enolic carbons (in the lactim form).
-
¹⁵N NMR: This technique is particularly useful for distinguishing between amide and imine nitrogens.[17]
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed amount of 6-bromophthalazine-1,4-diol in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify and assign the resonances corresponding to each tautomer.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the mole fraction of each tautomer from the integral ratios.
-
-
Variable Temperature Studies: Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[5] By determining the precise atomic coordinates, bond lengths, and hydrogen atom positions, the dominant tautomer in the crystal lattice can be definitively identified. This technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the solid phase.[5]
UV/Vis Spectroscopy
UV/Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra due to differences in their electronic structures.[18] By comparing the spectrum of the compound in various solvents with those of "fixed" lactam and lactim derivatives (e.g., N-methylated and O-methylated analogs), the position of the equilibrium can be estimated.[18]
Factors Influencing the Tautomeric Equilibrium
The relative stability of the tautomers of 6-bromophthalazine-1,4-diol is a delicate balance of several contributing factors.
| Factor | Influence on Equilibrium |
| Solvent Polarity | Polar protic solvents tend to favor the more polar diketone form through hydrogen bonding.[4] Non-polar solvents may favor the less polar dienol form.[4][13] |
| pH | The acidity or basicity of the medium can significantly shift the equilibrium by promoting protonation or deprotonation at different sites. |
| Temperature | Changes in temperature can alter the equilibrium constant (KT) according to the van't Hoff equation, providing information about the enthalpy of tautomerization. |
| Substituent Effects | The electron-withdrawing bromine atom at the 6-position is expected to increase the acidity of the N-H protons, potentially influencing the ease of proton transfer. |
| Intramolecular H-Bonding | The enol-keto and dienol forms can be stabilized by the formation of intramolecular hydrogen bonds between the hydroxyl group and a nearby nitrogen or oxygen atom.[19][20] |
Implications for Drug Development
The tautomeric state of 6-bromophthalazine-1,4-diol and its derivatives can have significant consequences for their application in drug development.
-
Receptor Interactions: The different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes and affinities at a biological target.
-
Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intellectual Property: A thorough characterization of all potential tautomeric forms is crucial for securing robust patent protection for a new chemical entity.
The following workflow diagram illustrates the central role of tautomerism analysis in the drug discovery process.
Caption: Role of tautomerism analysis in drug development.
Conclusion
The tautomerism of 6-bromophthalazine-1,4-diol is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. While the diketone form is likely to be the most prevalent tautomer, the potential for significant populations of the enol-keto and dienol forms under various conditions cannot be overlooked. For researchers and drug developers working with this and related phthalazine scaffolds, a comprehensive understanding and experimental characterization of the tautomeric landscape are essential for predicting and optimizing molecular properties and biological activity. The application of modern analytical techniques, particularly NMR spectroscopy and X-ray crystallography, provides the necessary tools to elucidate these intricate equilibria and harness the potential of this important class of heterocyclic compounds.
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An In-Depth Technical Guide to the Solubility Profile of 6-Bromophthalazine-1,4-diol in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility across a range of solvents is fundamental for successful formulation, process development, and preclinical testing. This guide provides an in-depth analysis of the solubility characteristics of 6-Bromophthalazine-1,4-diol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this document serves as both a predictive guide based on physicochemical principles and a practical manual for its empirical determination. We will explore the molecular properties governing solubility, provide a predictive assessment in common organic solvents, and detail a robust, step-by-step protocol for accurate thermodynamic solubility measurement. This guide is designed to empower researchers with the foundational knowledge and practical tools required to effectively work with 6-Bromophthalazine-1,4-diol.
Part 1: Physicochemical Profile of 6-Bromophthalazine-1,4-diol
A molecule's structure dictates its properties and, consequently, its behavior in solution. Understanding the key physicochemical parameters of 6-Bromophthalazine-1,4-diol is the first step in predicting and interpreting its solubility.
The compound, with the molecular formula C₈H₅BrN₂O₂ , exists in tautomeric equilibrium between the diol form (6-Bromophthalazine-1,4-diol) and the more stable dione form (6-bromo-2,3-dihydrophthalazine-1,4-dione).[1][2] For the purpose of this guide, we will consider the properties of the dione form, which is predominantly observed.
Key Physicochemical Properties:
| Property | Value | Source | Significance for Solubility |
| Molecular Weight | 241.04 g/mol | [1] | Influences crystal lattice energy; moderate MW suggests that solubility will be primarily driven by intermolecular forces rather than molecular size alone. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1] | Indicates significant polarity, suggesting favorable interactions with polar solvents. TPSA is a strong predictor of hydrogen bonding capacity. |
| Hydrogen Bond Donor Count | 2 | [1] | The two N-H groups in the dione tautomer can donate hydrogen bonds, favoring solubility in protic and polar aprotic solvents that are H-bond acceptors. |
| Hydrogen Bond Acceptor Count | 2 | [1] | The two carbonyl (C=O) groups are strong hydrogen bond acceptors, promoting interactions with protic solvents like alcohols and water. |
| XLogP3 (Lipophilicity) | 1.1 | [1] | This value indicates a relatively balanced hydrophilic-lipophilic character. The molecule is not excessively greasy, suggesting it will require solvents with some degree of polarity. |
Expert Interpretation: The physicochemical profile reveals a molecule with significant polar characteristics and a strong capacity for hydrogen bonding, both as a donor and an acceptor. The TPSA value is substantial, and the balanced XLogP3 suggests that while it has some lipophilic character from the benzene ring, its solubility will be dominated by its polar functionalities. The rigid, planar structure and the potential for strong intermolecular N-H---O=C hydrogen bonding in the solid state may lead to high crystal lattice energy. Overcoming this energy is a key barrier to dissolution, making the choice of solvent critical. Solvents capable of disrupting this crystal lattice through strong, competing hydrogen bonds will be the most effective.
Part 2: Predictive Solubility Analysis in Organic Solvents
Based on the principle of "like dissolves like", we can predict the solubility of 6-Bromophthalazine-1,4-diol by matching its physicochemical properties with those of various organic solvents.[3] Strong solubility is anticipated in solvents that are polar and can engage in hydrogen bonding.
Table of Common Organic Solvents and Predicted Solubility:
| Solvent | Class | Polarity Index¹ | Dielectric Constant (ε)¹ | H-Bonding Character | Predicted Solubility of 6-Bromophthalazine-1,4-diol | Rationale |
| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | None | Insoluble | The high polarity and H-bonding needs of the solute are incompatible with the non-polar, non-H-bonding nature of hexane. |
| Toluene | Non-polar Aromatic | 2.4 | 2.38 | Acceptor (π-system) | Very Poorly Soluble | While the aromatic ring offers minor π-π stacking potential, the solvent's low polarity cannot overcome the solute's crystal lattice energy. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | Weak Acceptor | Poorly to Sparingly Soluble | Moderate polarity may allow for some dissolution, but the lack of strong H-bonding interactions limits its effectiveness. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor | Sparingly Soluble | The carbonyl group can accept H-bonds from the solute, but its overall polarity is moderate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Acceptor | Soluble | Good polarity and a strong H-bond accepting ether oxygen make it effective at solvating the molecule. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | Soluble | High polarity and a strong H-bond accepting carbonyl group are well-suited to disrupt the solute's intermolecular forces. |
| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | 32.7 / 24.6 | Donor & Acceptor | Moderately to Well Soluble | These solvents can act as both H-bond donors and acceptors, effectively competing with the solute-solute interactions in the crystal. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Weak Acceptor | Moderately Soluble | Very high polarity but is a weaker H-bond acceptor than other polar aprotics. Polarity will be the main driver. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Strong Acceptor | Freely Soluble | High polarity combined with a very strong H-bond accepting site makes it an excellent solvent for this type of molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Strong Acceptor | Freely Soluble | As one of the most polar aprotic solvents with a powerful H-bond acceptor (sulfoxide), DMSO is expected to be the most effective solvent. |
Part 3: Standardized Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical fact, a rigorous and reproducible experimental method is required. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[4] The following is a detailed, miniaturized protocol suitable for a drug discovery setting where compound quantity may be limited.[5][6]
Protocol: Miniaturized Shake-Flask Method for Equilibrium Solubility
Objective: To determine the maximum concentration of 6-Bromophthalazine-1,4-diol that dissolves in a specific organic solvent at a controlled temperature and reaches thermodynamic equilibrium.
1. Preparation of Materials:
-
Step 1.1 (Compound): Weigh approximately 2-5 mg of solid 6-Bromophthalazine-1,4-diol into a 1.5 mL or 2 mL HPLC vial. The key is to ensure an excess of solid will remain undissolved. Record the exact weight.
-
Step 1.2 (Solvent): Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Step 1.3 (Controls): Prepare a blank vial containing only the solvent.
2. Equilibration:
-
Step 2.1 (Sealing): Securely cap the vials to prevent solvent evaporation.
-
Step 2.2 (Agitation): Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C).
-
Step 2.3 (Incubation): Agitate the samples for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, moving beyond faster, but potentially misleading, kinetic solubility measurements.[7][8] Longer times (48-72 hours) may be necessary if the compound dissolves very slowly or if polymorphic transitions are suspected.
3. Phase Separation:
-
Step 3.1 (Resting): Allow the vials to stand undisturbed at the incubation temperature for at least 30 minutes to let the excess solid settle.
-
Step 3.2 (Filtration/Centrifugation):
- Option A (Recommended): Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This physically removes all undissolved particles.
- Option B: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully withdraw an aliquot of the supernatant without disturbing the pellet.
-
Trustworthiness: This step is the most critical for accuracy. Failure to completely remove undissolved solid will lead to a significant overestimation of solubility.
4. Quantification (HPLC-UV Analysis):
-
Step 4.1 (Dilution): Immediately dilute the clear supernatant with a known volume of mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. A 100-fold or 1000-fold dilution is common.
-
Step 4.2 (Calibration Curve): Prepare a series of standard solutions of 6-Bromophthalazine-1,4-diol of known concentrations in the same solvent system.
-
Step 4.3 (Analysis): Inject the diluted samples and the standards onto a calibrated HPLC-UV system.
-
Step 4.4 (Calculation): Determine the concentration of the undiluted supernatant by comparing its peak area to the calibration curve and accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL or µM.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.
Part 4: Data Interpretation & Influencing Factors
The solubility value obtained from the protocol is not absolute but is influenced by several critical factors. An expert understanding of these variables is essential for data interpretation and troubleshooting.
Key Influencing Factors:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is imperative to report the temperature at which solubility was determined (e.g., 25 °C).
-
Crystal Polymorphism: 6-Bromophthalazine-1,4-diol may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[4][5] Metastable polymorphs are generally more soluble than the most stable form.[1] The 24-hour equilibration period in the shake-flask method typically allows for the conversion to the most stable, and therefore least soluble, form, which is the thermodynamically relevant value.[7]
-
pH (in aqueous or protic systems): The two N-H protons on the dione ring are weakly acidic. In solvents with varying pH, the ionization state of the molecule can change, dramatically affecting solubility. This is less of a concern in neutral, aprotic organic solvents but is critical for any aqueous or alcoholic media.
Logical Relationship Diagram
This diagram illustrates the interplay between molecular, solvent, and external factors that determine the final measured solubility.
Caption: Key factors governing the solubility of 6-Bromophthalazine-1,4-diol.
Part 5: Conclusion
For drug development professionals, it is imperative to supplement these predictions with robust empirical data. The provided miniaturized shake-flask protocol offers a reliable, resource-efficient method for determining the thermodynamically relevant equilibrium solubility. Careful control over experimental variables, particularly temperature and the complete removal of undissolved solids, is paramount for generating accurate and reproducible results that can confidently guide formulation and development decisions.
References
- Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Source: American Pharmaceutical Review. URL:[Link]
- Title: Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Source: Mettler Toledo. URL:[Link]
- Title: 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478. Source: PubChem. URL:[Link]
- Title: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. Source: JoVE. URL:[Link]
- Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Source: ResearchGate. URL:[Link]
- Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Source: Sygnature Discovery. URL:[Link]
- Title: Impact of Polymorphism on Drug Formulation and Bioavailability. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
- Title: Common Solvent Properties. Source: University of Rochester. URL:[Link]
- Title: Common Solvents Used in Organic Chemistry: Table of Properties. Source: Organic Chemistry Data. URL:[Link]
- Title: Crystallization of polymorphs: The effect of solvent. Source: ResearchGate. URL:[Link]
- Title: Common Organic Solvents: Table of Properties. Source: Erowid. URL:[Link]
- Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Source: National Institutes of Health (NIH). URL:[Link]
- Title: Tautomerism is not exhibited by. Source: Filo. URL:[Link]
- Title: What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Source: Chemistry Stack Exchange. URL:[Link]
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- 1. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Quantum Yield of 6-Bromophthalazine-1,4-diol
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromophthalazine-1,4-diol, with a primary focus on the principles and methodologies for determining its quantum yield. As a derivative of the phthalazine family, which includes the well-known chemiluminescent agent luminol, understanding the photophysical properties of this compound is crucial for its potential applications in various scientific fields, including drug development. This document is structured to provide not just a set of instructions, but a foundational understanding of the experimental choices and the logic behind them, ensuring scientific integrity and reproducibility.
Part 1: Core Principles and Physicochemical Properties of 6-Bromophthalazine-1,4-diol
6-Bromophthalazine-1,4-diol is a heterocyclic organic compound. Its core structure is a phthalazine ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings. The presence of the bromine atom and the diol groups significantly influences its electronic and, consequently, its photophysical properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Bromophthalazine-1,4-diol is presented in the table below. This information is critical for designing and executing experiments, from calculating molar concentrations to understanding its potential solubility in various solvents.
| Property | Value | Source |
| Molecular Formula | C8H5BrN2O2 | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| CAS Number | 76240-49-8 | [1][2][3][4] |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [1] |
| Physical Form | Powder | [2] |
| Storage Temperature | Room Temperature | [2] |
Note: The IUPAC name, 6-bromo-2,3-dihydrophthalazine-1,4-dione, suggests that the compound can exist in a tautomeric equilibrium between the diol and dione forms. This is an important consideration for its chemical reactivity and spectral properties.
Structural Considerations and Potential for Luminescence
The structure of 6-Bromophthalazine-1,4-diol is analogous to that of luminol, a compound renowned for its strong chemiluminescence.[5][6][7][8] This structural similarity suggests that 6-Bromophthalazine-1,4-diol may also exhibit luminescent properties, either through fluorescence or chemiluminescence.
-
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.
-
Chemiluminescence is the emission of light as a result of a chemical reaction.[8]
Given its chemical lineage, it is plausible that the primary luminescent property of interest for 6-Bromophthalazine-1,4-diol could be chemiluminescence, similar to luminol.[5][6] However, a thorough characterization of its photophysical properties necessitates the investigation of its fluorescence quantum yield as a fundamental starting point.
Part 2: The Concept of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[9] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9][10][11]
ΦF = (Number of photons emitted) / (Number of photons absorbed)
The quantum yield is a value between 0 and 1, where a value closer to 1 indicates a higher probability that an absorbed photon will be re-emitted as a fluorescent photon. A low quantum yield suggests that other, non-radiative, deactivation pathways are dominant. These pathways include internal conversion, vibrational relaxation, and intersystem crossing to a triplet state.[9]
For researchers in drug development, the quantum yield of a fluorescent probe is a critical parameter. A high quantum yield is often desirable for imaging and sensing applications as it leads to a brighter signal and better sensitivity.
Part 3: Experimental Determination of Fluorescence Quantum Yield: A Comparative Method
The most reliable and widely used method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[9][10][12] This method involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.
The Underlying Principle
The comparative method relies on the assumption that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[9] Therefore, the ratio of their integrated fluorescence intensities will be equal to the ratio of their quantum yields.
The following equation is used to calculate the quantum yield of the test sample (ΦX) relative to a standard (ΦST):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[9]
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield using the comparative method.
Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.
Detailed Step-by-Step Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Calibrated micropipettes
-
Volumetric flasks
Reagents and Materials:
-
6-Bromophthalazine-1,4-diol (the test sample)
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).[13] The choice of standard should have an absorption and emission profile that is reasonably close to the test sample.
-
High-purity spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide). The solvent must dissolve both the sample and the standard and should be optically transparent in the wavelength range of interest.
Procedure:
-
Selection of Excitation Wavelength:
-
Measure the absorbance spectrum of a dilute solution of 6-Bromophthalazine-1,4-diol to determine its absorption maximum (λmax).
-
The excitation wavelength for all subsequent measurements should be set to this λmax.
-
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of both 6-Bromophthalazine-1,4-diol and the chosen standard in the selected solvent. The concentration should be high enough to allow for a series of dilutions.
-
-
Preparation of Dilution Series:
-
Prepare a series of at least five dilutions for both the test sample and the standard from their respective stock solutions.
-
The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution in the dilution series at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution in the dilution series.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Perform a linear regression for both plots to obtain the slope (gradient, Grad). The plots should be linear with a high correlation coefficient (R² > 0.99).
-
Using the equation provided in section 3.1, calculate the quantum yield of 6-Bromophthalazine-1,4-diol. Look up the refractive index (η) of the solvent used.
-
Part 4: Potential Investigation of Chemiluminescence
Given the structural similarity of 6-Bromophthalazine-1,4-diol to luminol, a supplementary investigation into its chemiluminescence properties is highly recommended.[5][6]
Proposed Experimental Approach
A preliminary experiment to assess the chemiluminescence of 6-Bromophthalazine-1,4-diol can be designed based on the well-established conditions for luminol chemiluminescence.[7][8]
Required Reagents:
-
6-Bromophthalazine-1,4-diol solution
-
An oxidizing agent (e.g., hydrogen peroxide)[7]
-
A catalyst (e.g., a source of iron ions like potassium ferricyanide, or a peroxidase enzyme)[5]
-
A basic solution to adjust the pH (e.g., sodium hydroxide)[7]
Workflow:
The following diagram outlines a basic workflow for investigating the chemiluminescence of 6-Bromophthalazine-1,4-diol.
Caption: Workflow for the investigation of chemiluminescence.
Procedure:
-
Prepare a solution of 6-Bromophthalazine-1,4-diol in a basic aqueous buffer.
-
In a cuvette or a well of a microplate, add the catalyst to the solution.
-
Place the sample in a luminometer or a spectrofluorometer with the excitation source turned off.
-
Inject the oxidizing agent and immediately begin measuring the light emission over time.
-
The presence of a light signal upon the addition of the oxidant would confirm the chemiluminescent nature of the compound.
Part 5: Concluding Remarks for the Research Professional
For researchers and drug development professionals, a thorough understanding of a compound's photophysical properties is paramount. The determination of the fluorescence quantum yield is a fundamental first step in this characterization. Furthermore, the potential for chemiluminescence in 6-Bromophthalazine-1,4-diol presents an exciting avenue for further research, potentially leading to novel applications in bioassays, imaging, and diagnostics.
By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can confidently and accurately characterize the luminescent properties of 6-Bromophthalazine-1,4-diol and other novel compounds.
References
- (2024). Chemiluminescence of Luminol: A Review.
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. .
- Crosby, G. A., & Demas, J. N. (1971). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
- (n.d.).
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
- (2015).
- (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- (n.d.).
- (2023). Chemiluminescence. Chemistry LibreTexts.
- (n.d.). 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478. PubChem.
- (n.d.). 6-bromophthalazine-1,4-diol | 76240-49-8. Sigma-Aldrich.
- (n.d.). 76240-49-8|6-Bromophthalazine-1,4-diol|BLD Pharm.
- (n.d.). 6-Bromophthalazine-1,4-diol | 76240-49-8. Sigma-Aldrich.
- (n.d.). 6-broMophthalazine-1,4-diol | 76240-49-8. ChemicalBook.
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 6-Bromophthalazine-1,4-diol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel heterocyclic compound, 6-Bromophthalazine-1,4-diol. Phthalazine scaffolds are recognized as pharmacologically significant, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine substituent can further modulate this activity, making 6-Bromophthalazine-1,4-diol a person of interest for drug discovery programs.[3][4] This document outlines a logical, tiered screening cascade designed for researchers, scientists, and drug development professionals. It moves from foundational physicochemical characterization to a targeted panel of in vitro assays—cytotoxicity, antimicrobial, and antioxidant—that are fundamental to early-stage compound assessment. Each protocol is presented with detailed, step-by-step methodologies, an explanation of the scientific principles, and the inclusion of essential controls to ensure data integrity and reproducibility. The objective is to provide a robust, self-validating strategy to efficiently assess the therapeutic potential of 6-Bromophthalazine-1,4-diol and guide subsequent research efforts.
Introduction and Rationale
The phthalazine core, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been successfully developed into drugs with diverse therapeutic applications, including antihypertensive, antidiabetic, and anticancer agents.[2][5] The inherent pharmacological versatility of this nucleus makes novel derivatives, such as 6-Bromophthalazine-1,4-diol, compelling candidates for biological screening.
The rationale for this screening protocol is built on three pillars:
-
The Pharmacological Precedent of the Phthalazine Scaffold: The established history of bioactivity in this compound class provides a strong justification for investigating new analogues.[1][2]
-
The Role of Halogen Substitution: Bromine, as a substituent, can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character. This can enhance membrane permeability, improve binding interactions with biological targets, and ultimately potentiate therapeutic effects, including anticancer and antimicrobial activities.[3][4][6]
-
The Need for a Systematic Initial Assessment: A preliminary screening cascade is a cost-effective and efficient strategy to identify the most promising biological activities of a novel compound, thereby directing future, more intensive research efforts.[7][8]
This guide proposes a primary screening panel focusing on three common and critical areas of bioactivity: cytotoxicity (anticancer potential), antimicrobial efficacy, and antioxidant capacity.
Compound Profile: 6-Bromophthalazine-1,4-diol
Before initiating biological assays, a thorough characterization of the test compound is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[9] |
| Molecular Weight | 241.04 g/mol | PubChem[9] |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[9] |
| CAS Number | 76240-49-8 | PubChem[9] |
| Physical State | Solid (predicted) | --- |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, Ethanol, Water). | --- |
| Purity | To be confirmed via analytical methods (e.g., HPLC, NMR, LC-MS). Minimum >95% purity is required for biological screening. | --- |
Causality Behind the Requirements:
-
Identity and Purity: Confirmation of the compound's structure and purity is non-negotiable. Impurities can lead to false-positive or false-negative results, invalidating the entire screening effort.
-
Solubility: Knowing the compound's solubility is critical for preparing accurate stock solutions and preventing precipitation in assay media, which can interfere with measurements (e.g., light scattering in absorbance assays). Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays must be kept low (typically <0.5%) to avoid solvent-induced toxicity.
A Tiered Strategy for Preliminary Biological Screening
A logical workflow ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific evaluations based on initial findings.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
Objective: To evaluate the cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) potential of 6-Bromophthalazine-1,4-diol against a panel of human cancer cell lines. This serves as a primary indicator of anticancer activity.[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control line (e.g., HEK293) to ~80% confluency.
-
Trypsinize and prepare a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 6-Bromophthalazine-1,4-diol in sterile DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Self-Validating System (Controls):
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to assess solvent toxicity.
-
Untreated Control: Wells containing cells and medium only, representing 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm cell sensitivity and assay performance.
-
Blank Control: Wells with medium only (no cells) to determine background absorbance.
Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] * 100 The results are plotted (Viability vs. Log Concentration) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screening: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 6-Bromophthalazine-1,4-diol against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Principle: This quantitative method involves challenging standardized microbial inocula with serial twofold dilutions of the test compound in a liquid broth medium.[16][17] Growth is assessed by visual inspection for turbidity after a defined incubation period. The assay is performed in a 96-well microtiter plate format for efficiency.
Protocol (Following CLSI Guidelines): [18][19]
-
Preparation of Inoculum:
-
Culture selected microbial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], Candida albicans [Yeast]) overnight.
-
Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 50 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well plate.
-
Prepare a 2X starting concentration of the test compound. Add 50 µL of this solution to the first column of wells.
-
Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final standardized inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
Reading Results:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[16]
-
Self-Validating System (Controls):
-
Growth Control: Wells containing broth and inoculum but no compound. Must show clear turbidity.
-
Sterility Control: Wells containing broth only. Must remain clear, indicating no contamination.[16]
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is tested in parallel to ensure the strains are susceptible and the assay is valid.
-
Vehicle Control: The highest concentration of DMSO used is tested to ensure it does not inhibit microbial growth.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging ability of 6-Bromophthalazine-1,4-diol, which is an indicator of its potential antioxidant activity.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[20][21] DPPH has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[22] When reduced by an antioxidant, the solution's color fades to a pale yellow.[21] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[20]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound solution (e.g., 20 µL) to each well.
-
Add a larger volume of the DPPH solution (e.g., 180 µL) to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Self-Validating System (Controls):
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox is tested under the same conditions.
-
Blank Control: Methanol/DMSO (the solvent) plus the DPPH solution. This represents 100% of the DPPH radical.
-
Sample Blank: Test compound plus methanol (instead of DPPH) to correct for any intrinsic color of the compound.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance_Blank - Absorbance_Sample) / Absorbance_Blank] * 100 The results are often expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Interpretation and Proposed Next Steps
The preliminary screening will categorize 6-Bromophthalazine-1,4-diol based on its activity profile.
| Assay | Potential Outcome | Interpretation & Next Steps |
| Cytotoxicity (MTT) | Low IC₅₀ (< 10 µM) against cancer cells, high IC₅₀ against non-cancerous cells. | Promising Hit for Anticancer Drug Discovery. Proceed to secondary screening: apoptosis assays, cell cycle analysis, and exploring the mechanism of action (e.g., kinase inhibition, DNA interaction).[23][24] |
| Low IC₅₀ against all cell lines. | General Cytotoxicity. May have limited therapeutic potential due to lack of selectivity. Further investigation may not be prioritized. | |
| Antimicrobial | Low MIC values (< 16 µg/mL) against specific pathogens. | Promising Hit for Antimicrobial Drug Discovery. Proceed to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), time-kill kinetics, and resistance studies. |
| Antioxidant | Low EC₅₀ value comparable to positive controls. | Potential as an Antioxidant Agent. Could be relevant for diseases associated with oxidative stress. Further evaluation with other antioxidant assays (e.g., ABTS, ORAC) is recommended for a comprehensive profile.[20] |
| No significant activity in any assay. | Inactive under tested conditions. | The compound may be inactive, or its activity may lie outside the scope of this primary screen (e.g., anti-inflammatory, antiviral). The project may be deprioritized or subjected to a different panel of assays. |
Conclusion
This technical guide details a structured, robust, and scientifically-grounded approach for the initial biological characterization of 6-Bromophthalazine-1,4-diol. By employing a tiered screening cascade comprised of validated cytotoxicity, antimicrobial, and antioxidant assays, researchers can efficiently generate the foundational data necessary to make informed decisions. The emphasis on causality, self-validating controls, and clear data interpretation ensures the integrity of the findings. The results from this preliminary screen will be pivotal in determining whether 6-Bromophthalazine-1,4-diol warrants advancement into more complex preclinical development programs and will ultimately shape the trajectory of its investigation as a potential therapeutic agent.
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The Enduring Glow: A Technical Guide to the Discovery and Evolution of Phthalazine-1,4-diones
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold
Introduction: From a Serendipitous Glow to a Pharmacological Powerhouse
The story of phthalazine-1,4-diones is a compelling narrative of scientific inquiry, beginning with an accidental discovery that literally shed light on a new class of compounds. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of the phthalazine-1,4-dione core, a heterocyclic scaffold that has grown from a chemical curiosity into a cornerstone of medicinal chemistry. We will traverse the timeline from the initial synthesis of its most famous derivative, luminol, to the sophisticated methodologies currently employed to generate diverse analogues for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind the scientific journey of these remarkable molecules.
The phthalazine-1,4-dione ring system, a bicyclic heteroaromatic compound, has captivated chemists for over a century. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in the development of therapeutic agents. The journey begins with the synthesis of luminol in 1902, though its remarkable property of chemiluminescence was not reported until 1928 by H. O. Albrecht.[1][2] This phenomenon, a brilliant blue glow produced upon oxidation, became a gateway to the broader exploration of phthalazine-1,4-diones.[3][4] Initially a tool for forensic science in detecting trace amounts of blood, the investigation into luminol's properties spurred a deeper dive into the chemistry of its parent scaffold.[1][2]
This guide will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the subsequent innovations that have enabled the synthesis of a vast library of derivatives. We will explore how the unique structural features of phthalazine-1,4-diones have been exploited to target a wide array of biological processes, leading to the development of compounds with anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]
The Dawn of Discovery: Luminol and the Unveiling of Chemiluminescence
The history of phthalazine-1,4-diones is inextricably linked to the discovery of luminol (5-amino-2,3-dihydrophthalazine-1,4-dione). While the compound was first synthesized in Germany in 1902, its extraordinary ability to emit light was a later discovery by Albrecht in 1928.[1][3][4] This finding was a pivotal moment, not only for the field of analytical chemistry but also as a catalyst for the broader investigation into the phthalazine-1,4-dione scaffold.
The chemiluminescence of luminol is a complex process involving its oxidation in the presence of a catalyst, typically iron in hemoglobin, which leads to the formation of an excited-state aminophthalate dianion that releases a photon of blue light as it decays to its ground state.[2] This unique property was quickly harnessed for practical applications, most notably in forensic science for the detection of latent bloodstains.[1] The intense interest in luminol's light-emitting capabilities prompted further research into the synthesis and properties of other phthalazine-1,4-dione derivatives.
The Synthetic Cornerstone: The Gabriel-Baddar Pathway and Its Mechanistic Rationale
The classical and still widely utilized method for the synthesis of the phthalazine-1,4-dione core is the reaction of phthalic anhydrides with hydrazine. This reaction, a variation of the Gabriel synthesis, provides a straightforward and efficient route to the bicyclic system.[9][10]
The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. A subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine on the remaining carbonyl group, followed by dehydration, yields the stable phthalazine-1,4-dione ring system. The choice of solvent and reaction temperature can influence the reaction rate and yield.
Caption: Overview of modern synthetic routes to phthalazine-1,4-dione derivatives.
A Scaffold of Immense Therapeutic Potential: Applications in Drug Discovery
The true significance of the phthalazine-1,4-dione scaffold lies in its remarkable versatility as a pharmacophore. The ability to readily introduce a wide range of substituents has allowed for the fine-tuning of its biological activity, leading to the discovery of potent drug candidates for a variety of diseases. [11] Table 1: Biological Activities of Phthalazine-1,4-dione Derivatives
| Biological Activity | Key Structural Features | Example Compounds/Derivatives | References |
| Anticonvulsant | Substitution on the nitrogen atoms and the aromatic ring. | 2,3-disubstituted phthalazine-1,4-diones | [5][6] |
| Anticancer | Introduction of side chains that can interact with specific enzyme targets. | Menaquinone analogs, VEGFR-2 inhibitors | [7][12][13] |
| Anti-inflammatory | Modifications to the core structure to inhibit inflammatory mediators. | Various substituted derivatives | [5][8] |
| Antimicrobial | Incorporation of moieties known to have antibacterial or antifungal properties. | Triazole-linked derivatives | [5][14] |
| Vasorelaxant | Specific substitution patterns that lead to relaxation of blood vessels. | Halogenoalkyl substituted derivatives | [15] |
The diverse biological activities of phthalazine-1,4-diones underscore the importance of this scaffold in modern drug discovery. [16]The accumulated knowledge of its structure-activity relationships continues to guide the design and synthesis of new and more effective therapeutic agents.
Conclusion and Future Perspectives
From its humble beginnings as the source of a mysterious blue light, the phthalazine-1,4-dione scaffold has evolved into a cornerstone of medicinal chemistry. The journey from the initial synthesis of luminol to the development of sophisticated, multi-step synthetic sequences for novel drug candidates is a testament to the power of scientific curiosity and innovation. The inherent versatility of the phthalazine-1,4-dione core, coupled with an ever-expanding toolkit of synthetic methodologies, ensures that its "glow" will continue to illuminate new paths in drug discovery for the foreseeable future. Future research will likely focus on the development of even more selective and potent derivatives, the exploration of novel biological targets, and the application of computational methods to guide the rational design of the next generation of phthalazine-1,4-dione-based therapeutics.
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An In-depth Technical Guide to the Mechanism of Action of Substituted Phthalazinediones
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phthalazinediones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The rigid phthalazinedione core serves as a privileged scaffold, allowing for substitutions that can be tailored to interact with a variety of biological targets with high specificity and affinity. This adaptability has led to the development of phthalazinedione derivatives as potent inhibitors of key enzymes involved in cancer, inflammation, and other disease states.[2][3] This technical guide provides an in-depth exploration of the primary mechanisms of action of substituted phthalazinediones, with a focus on their roles as inhibitors of Poly(ADP-ribose) Polymerase (PARP), Phosphodiesterase 4 (PDE4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the molecular interactions, signaling pathways, and cellular consequences of these interactions, supplemented with detailed experimental protocols for their investigation.
I. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A prominent and clinically successful application of the phthalazinedione scaffold is in the development of PARP inhibitors.[4] Several approved anticancer drugs, such as Olaparib, feature this core structure.[5] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7]
A. Molecular Mechanism of PARP Inhibition
Substituted phthalazinediones act as competitive inhibitors of PARP enzymes.[8] They achieve this by mimicking the nicotinamide moiety of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[5][8] The phthalazinone core inserts into the nicotinamide-binding pocket of the PARP catalytic domain, forming key hydrogen bonds and π-stacking interactions that prevent NAD+ from binding and thereby block the synthesis of poly(ADP-ribose) (PAR) chains.[8] This inhibition of PARP's catalytic activity has a dual anticancer effect:
-
Catalytic Inhibition and Synthetic Lethality: By inhibiting PARP, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and cell death.[4][7] This concept is known as synthetic lethality.
-
PARP Trapping: Beyond catalytic inhibition, some phthalazinone-based PARP inhibitors, trap the PARP enzyme on the DNA at the site of damage.[7][9] This creates a cytotoxic DNA-PARP complex that physically obstructs DNA replication and repair, leading to cell death, even in some HR-proficient cancer cells.[9]
B. Signaling Pathway: PARP Inhibition and DNA Repair
The following diagram illustrates the central role of PARP in DNA repair and how phthalazinedione inhibitors disrupt this process.
Caption: Mechanism of PARP inhibition by substituted phthalazinediones.
C. Experimental Protocols
1. In Vitro PARP Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Cell Lysate Preparation: Treat cancer cells (e.g., LoVo) with varying concentrations of the phthalazinedione inhibitor for 1 hour. Lyse the cells and determine the total protein concentration using a BCA assay.[10]
-
PARP Reaction: Add cell lysates (normalized for protein concentration) to the histone-coated wells along with a reaction buffer containing biotinylated NAD+.
-
Detection: Add streptavidin-HRP conjugate, which binds to the incorporated biotinylated ADP-ribose.
-
Signal Generation: Add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.[10]
2. Cellular PARP Activity Assay (Immunofluorescence)
This method visualizes PARP activity within cells by detecting the formation of PAR chains.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the phthalazinedione inhibitor. Induce DNA damage using an agent like H₂O₂.
-
Fixation and Permeabilization: Fix the cells with methanol and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and quantify the fluorescence intensity using a confocal microscope. A decrease in fluorescence indicates PARP inhibition.[11]
II. Inhibition of Phosphodiesterase 4 (PDE4)
Substituted phthalazinediones have also been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in inflammation.[12] PDE4 inhibitors are used in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[13]
A. Molecular Mechanism of PDE4 Inhibition
PDE4 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase. It hydrolyzes cAMP to AMP, thus downregulating intracellular cAMP levels.[14] Elevated cAMP levels in immune cells are associated with anti-inflammatory effects. Phthalazinedione-based PDE4 inhibitors act by binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP.[12] This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately suppressing the production of pro-inflammatory mediators.[14]
B. Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects
The following diagram illustrates the signaling cascade initiated by PDE4 inhibition.
Caption: Mechanism of PDE4 inhibition by substituted phthalazinediones.
C. Experimental Protocols
1. In Vitro PDE4 Enzyme Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PDE4 by detecting the hydrolysis of a fluorescently labeled cAMP substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant PDE4 enzyme, a fluorescein-labeled cAMP substrate, and varying concentrations of the phthalazinedione inhibitor in an assay buffer.
-
Enzymatic Reaction: Incubate the plate to allow the PDE4 enzyme to hydrolyze the cAMP-fluorescein substrate.
-
Detection: Add a binding agent that specifically binds to the phosphate group of the hydrolyzed product (AMP-fluorescein). This binding results in a change in the fluorescence polarization of the solution.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader. An increase in polarization is proportional to PDE4 activity, and therefore, a decrease in signal indicates inhibition.[15]
2. Cell-Based cAMP Assay
This assay quantifies the intracellular levels of cAMP in response to PDE4 inhibition.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293 cells engineered to express a cAMP biosensor) and treat with the phthalazinedione inhibitor.[14]
-
cAMP Stimulation: Stimulate the cells with an agent that increases cAMP production, such as forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay (e.g., CRE-luciferase).[16]
-
Data Analysis: An increase in the measured signal (e.g., luminescence or colorimetric output) corresponds to higher intracellular cAMP levels, indicating effective PDE4 inhibition.
III. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The phthalazine scaffold is also present in several inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2][17] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[18]
A. Molecular Mechanism of VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates its intracellular kinase domains. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis.[19] Phthalazinedione-based VEGFR-2 inhibitors are typically ATP-competitive inhibitors that bind to the ATP-binding pocket of the VEGFR-2 kinase domain.[2][18] This prevents the autophosphorylation of the receptor and blocks the downstream signaling pathways, thereby inhibiting angiogenesis.[19]
B. Signaling Pathway: VEGFR-2 Inhibition and Anti-Angiogenesis
The following diagram depicts the VEGFR-2 signaling pathway and its inhibition by phthalazinedione derivatives.
Caption: Mechanism of VEGFR-2 inhibition by substituted phthalazinediones.
C. Experimental Protocols
1. In Vitro VEGFR-2 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of the phthalazinedione inhibitor in a kinase assay buffer.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a method such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo™).[19]
-
Data Analysis: A decrease in the luminescent signal indicates consumption of ATP and thus kinase activity. An increase in signal corresponds to kinase inhibition.
2. HUVEC Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 12-24 hours.[20]
-
Treatment: Treat the cells with varying concentrations of the phthalazinedione inhibitor in the presence of VEGF to stimulate proliferation.
-
Proliferation Measurement: After an incubation period (e.g., 48-72 hours), quantify cell proliferation using an MTT or similar colorimetric assay.[21]
-
Data Analysis: A decrease in the colorimetric signal indicates an inhibition of cell proliferation.
3. HUVEC Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of varying concentrations of the phthalazinedione inhibitor.
-
Incubation: Incubate the plate for 4-6 hours to allow for the formation of tube-like structures.[22]
-
Microscopy and Analysis: Visualize the tube network using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software. A reduction in tube formation indicates anti-angiogenic activity.
IV. Other Mechanisms of Action
While PARP, PDE4, and VEGFR-2 inhibition are the most extensively studied mechanisms, substituted phthalazinediones have shown a range of other biological activities, including:
-
Vasorelaxant Effects: Some phthalazinedione derivatives have been shown to induce vasorelaxation, potentially through mechanisms involving the endothelium and nitric oxide signaling.[8]
-
Immunomodulatory Activity: Certain phthalazinedione compounds may exert immunomodulatory effects, although the specific molecular targets and pathways are still under investigation.
-
Antibacterial Activity: There is emerging evidence for the antibacterial potential of some phthalazinedione derivatives.[7]
Conclusion
The substituted phthalazinedione scaffold is a remarkable pharmacophore that has given rise to a diverse array of bioactive molecules with significant therapeutic potential. Their mechanisms of action are primarily centered on the targeted inhibition of key enzymes such as PARP, PDE4, and VEGFR-2, leading to potent anti-cancer, anti-inflammatory, and anti-angiogenic effects. The continued exploration of this versatile chemical scaffold, guided by a deep understanding of its mechanisms of action and the application of robust experimental methodologies, holds great promise for the development of novel and effective therapies for a wide range of diseases.
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Structural basis for the inhibition of poly(ADP-ribose) polymerases 1 and 2 by BMN 673, a potent inhibitor derived from dihydropyridophthalazinone. PubMed Central. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. [Link]
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Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. [Link]
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PARP - Assay-Protocol. Assay-Protocol. [Link]
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PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. [Link]
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Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC - NIH. [Link]
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PARP assay for inhibitors. BMG LABTECH. [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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Optimized Protocol for Human Umbilical Vein Endothelial Cells (HUVEC). amaxa. [Link]
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Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. PubMed. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]
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In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. [Link]
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In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]
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VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Taylor & Francis Online. [Link]
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Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. PubMed. [Link]
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Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
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PDE4B1 Assay Kit. BPS Bioscience. [Link]
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PDE4D2 TR-FRET Assay Kit. BPS Bioscience. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
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Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. PubMed. [Link]
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PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. [Link]
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VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. PMC - PubMed Central. [Link]
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Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]
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Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. ResearchGate. [Link]
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Determination of the efficacy of established and novel PDE4 inhibitors.... ResearchGate. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
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A Foundational Guide to the Early Studies of Brominated Phthalazine Compounds
For researchers, scientists, and professionals in drug development, an understanding of the historical context of core heterocyclic scaffolds is invaluable. This technical guide delves into the early studies of brominated phthalazine compounds, providing a perspective on the foundational synthetic strategies, characterization methods, and the initial explorations of their chemical reactivity. This document is structured to offer not just protocols, but the scientific rationale behind the early chemical investigations into this important class of nitrogen-containing heterocycles.
Introduction: The Phthalazine Scaffold and the Influence of Bromination
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has a rich chemical history. Early investigations into its derivatives were driven by a desire to understand the fundamental reactivity of this diazine system and to explore its potential applications. The introduction of a bromine atom onto the phthalazine core was a significant step in modulating its electronic properties and chemical reactivity.
Bromine, as a halogen substituent, exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). In the context of the phthalazine ring, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution while simultaneously activating specific positions for nucleophilic attack. This ability to tune the reactivity of the phthalazine nucleus made brominated derivatives key intermediates in the synthesis of more complex molecules.
Early Synthetic Approaches to Brominated Phthalazines
The early synthesis of brominated phthalazines was intrinsically linked to the methods available for the preparation of the parent phthalazine and its derivatives, notably phthalazinones. A comprehensive review of the early chemistry of phthalazines was published by Wyman R. Vaughan in 1948, which serves as a crucial reference for this historical period.[1]
Bromination of Pre-formed Phthalazinone Systems
One of the more common early strategies involved the direct bromination of a pre-formed phthalazin-1(2H)-one ring. The lactam functionality in phthalazinone activates the adjacent C4 position, making it susceptible to electrophilic attack.
-
Objective: To introduce a bromine atom at the 4-position of the phthalazinone ring.
-
Rationale: The electron-donating nature of the lactam nitrogen enhances the electron density at the C4 position, facilitating electrophilic bromination. The use of a suitable solvent is critical to manage the reactivity of bromine and the solubility of the starting material.
-
Step-by-Step Methodology:
-
Dissolution: Phthalazin-1(2H)-one is dissolved in a suitable solvent, such as glacial acetic acid.
-
Bromine Addition: A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the phthalazinone solution at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the bromine color. Gentle heating may be applied to drive the reaction to completion.
-
Isolation: Upon completion, the reaction mixture is cooled and poured into cold water. The precipitated solid, 4-bromophthalazin-1(2H)-one, is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis from Brominated Precursors
An alternative approach involved the cyclization of appropriately substituted and brominated benzene derivatives. This method allowed for the introduction of bromine at positions other than C4 of the phthalazinone ring or on the benzene portion of the molecule.
Caption: Synthesis of brominated phthalazinones from brominated precursors.
Characterization in the Early 20th Century
In the pre-spectroscopic era, the characterization of newly synthesized brominated phthalazine compounds relied on a combination of physical and chemical methods:
| Method | Description | Purpose |
| Melting Point Analysis | Determination of the sharp melting point of the crystalline solid. | A key indicator of purity. Mixed melting point analysis with the starting material could confirm that a reaction had occurred. |
| Elemental Analysis | Combustion analysis to determine the percentage composition of elements (C, H, N, Br). | To confirm the molecular formula of the newly synthesized compound. |
| Colorimetric Tests | Observation of color changes upon reaction with specific reagents. | To identify the presence of certain functional groups. |
| Derivatization | Conversion of the product into a known derivative with a well-defined melting point. | To provide further evidence for the structure of the synthesized compound. |
Early Studies on the Reactivity of Brominated Phthalazines
The bromine atom on the phthalazine ring, particularly at the 1- or 4-position, was recognized early on as a reactive handle for further synthetic transformations. These positions are analogous to the 2- and 4-positions of pyridine, which are known to be susceptible to nucleophilic substitution.
Nucleophilic Substitution Reactions
Early researchers explored the displacement of the bromide with various nucleophiles. This was a pivotal discovery, as it opened the door to a wide array of functionalized phthalazine derivatives.
Caption: Nucleophilic substitution on brominated phthalazines.
These early studies laid the groundwork for the development of a vast number of phthalazine-based compounds with diverse applications, including many with significant biological activity.[2][3] The fundamental understanding of the synthesis and reactivity of brominated phthalazines, established in the first half of the 20th century, remains a cornerstone of modern heterocyclic chemistry.
Conclusion
The early investigations into brominated phthalazine compounds were characterized by meticulous experimental work and insightful chemical reasoning. The development of synthetic routes to these compounds and the exploration of their reactivity, particularly through nucleophilic substitution, were critical milestones. These foundational studies provided the chemical tools and intellectual framework that enabled the subsequent explosion of research into phthalazine derivatives, ultimately leading to their important role in medicinal chemistry and materials science. This guide serves as a testament to the enduring value of understanding the historical roots of modern chemical science.
References
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-
Vaughan, W. R. (1948). The Chemistry of the Phthalazines. Chemical Reviews, 43(3), 447–508. [Link]
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Jadhav, M., & Vador, N. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
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Sangshetti, J. N., Pathan, S. K., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
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Foreword: The Architectural Significance of the Phthalazine Core in Modern Drug Discovery
An In-Depth Technical Guide to the Fundamental Research of 6-Bromophthalazine-1,4-diol Derivatives
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The phthalazine core is a quintessential example of such a scaffold. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for developing potent and selective therapeutic agents. This guide delves into the fundamental research surrounding a specific, highly versatile intermediate: 6-Bromophthalazine-1,4-diol. While seemingly a simple starting material, its true value lies in the vast chemical space it unlocks. The bromine handle offers a reactive site for extensive functionalization, enabling the systematic exploration of structure-activity relationships (SAR). The diol moiety, existing in tautomeric equilibrium with the more stable dione form (6-bromo-2,3-dihydrophthalazine-1,4-dione), serves as the foundational element for building complex derivatives. Our focus will be on the most prominent application of this structural class: the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of targeted cancer therapy. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale and field-proven insights necessary to accelerate innovation.
The Core Moiety: Physicochemical Profile of 6-Bromophthalazine-1,4-diol
Understanding the fundamental properties of the starting material is a prerequisite for any successful synthetic campaign. 6-Bromophthalazine-1,4-diol, more commonly found as its tautomer 6-bromo-2,3-dihydrophthalazine-1,4-dione, is a stable, crystalline solid that serves as the primary building block for the derivatives discussed herein.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [PubChem][1] |
| CAS Number | 76240-49-8 | [PubChem][1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [PubChem][1] |
| Molecular Weight | 241.04 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O | [PubChem][1] |
| Appearance | White or grayish-white crystalline solid | [ChemicalBook][2] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | |
| XLogP3 | 1.1 | [PubChem][1] |
Synthesis and Derivatization: From Building Block to Bioactive Candidate
The causality behind a synthetic route is as important as the procedure itself. The strategy for producing 6-Bromophthalazine-1,4-diol derivatives is a logical, two-stage process: first, the construction of the core heterocyclic system, followed by targeted functionalization to build diversity and optimize biological activity.
Synthesis of the Core Scaffold: 6-bromo-2,3-dihydrophthalazine-1,4-dione
The most direct and efficient method for constructing the phthalazine-1,4-dione scaffold is the condensation of a substituted phthalic acid derivative with hydrazine. This is a thermodynamically favorable cyclization reaction.
Causality of Experimental Choice: We begin with 4-bromophthalic anhydride as it is a commercially available and stable precursor. The anhydride provides two electrophilic carbonyl carbons primed for nucleophilic attack. Hydrazine hydrate is selected as the dinucleophilic nitrogen source, which, upon reaction, will form the core N-N bond of the phthalazine system. Acetic acid is used as the solvent and a mild acid catalyst to facilitate the dehydration and cyclization steps.
Caption: Synthesis of the 6-bromophthalazine-1,4-dione core.
Protocol 2.1: Synthesis of 6-bromo-2,3-dihydrophthalazine-1,4-dione
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromophthalic anhydride (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of anhydride).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirring slurry. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then cold ethanol to remove residual acetic acid and unreacted hydrazine. Dry the resulting solid under vacuum. The product is typically of high purity and can be used in the next step without further purification.
General Strategy for Derivatization
The true utility of the 6-bromo-phthalazinone core is realized in its derivatization. The primary goal is to convert the stable dione into a more reactive intermediate, which can then be coupled with various side chains to explore the chemical space for PARP inhibition. The most common and effective strategy involves converting the dione to a dichlorophthalazine intermediate.
Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the amide-like functional groups of the dione to replace the hydroxyl groups (of the diol tautomer) with chlorine atoms. This creates the highly reactive 1,4-dichlorophthalazine intermediate. The chlorine atoms are excellent leaving groups, readily displaced by nucleophiles (e.g., amines), allowing for the introduction of diverse side chains critical for binding to the PARP enzyme.
Caption: General workflow for synthesizing phthalazinone derivatives.
Core Application: Phthalazinone Derivatives as PARP Inhibitors
The phthalazinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).
Mechanism of Action: Synthetic Lethality
Expertise & Experience Insight: The therapeutic rationale for PARP inhibitors is rooted in the concept of "synthetic lethality." In healthy cells, DNA damage is repaired through multiple redundant pathways. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand breaks (DSBs).
When a PARP inhibitor is introduced, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In a normal cell, the HR pathway would repair these DSBs. But in a BRCA-deficient cancer cell, the absence of both PARP-mediated SSB repair and HR-mediated DSB repair leads to catastrophic genomic instability and cell death. This creates a powerful and selective anti-cancer effect.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR) and Potency
Research has shown that the inhibitory activity of phthalazinone derivatives is highly dependent on the nature of the substituents.[3] The core phthalazinone structure mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, enabling it to bind effectively in the enzyme's active site. Modifications are typically made at the 1- and 4-positions of the phthalazine ring to optimize potency and pharmacokinetic properties.
| Compound ID | R Group (at position 4) | PARP-1 IC₅₀ (nM) | MDA-MB-436 Cell IC₅₀ (µM) | Reference |
| DLC-1 | Dithiocarbamate derivative | < 0.2 | 0.08 | [4] |
| DLC-49 | Hydroxamic acid derivative | 0.53 | N/A | [4] |
| 11c | 4-phenylphthalazin-1-one deriv. | 97 | N/A | [5] |
| Olaparib | (Reference Compound) | 139 | N/A | [5] |
Trustworthiness through Self-Validation: The data clearly indicates a strong correlation between enzymatic inhibition (PARP-1 IC₅₀) and cellular anti-proliferative activity, particularly in BRCA-deficient cell lines like MDA-MB-436. This concordance between biochemical and cell-based assays is a critical self-validating step in the drug discovery process, confirming that the compound's mechanism of action is indeed responsible for its cytotoxic effect.
Key Experimental Protocols for Biological Evaluation
The following protocols are foundational for characterizing novel phthalazinone-based PARP inhibitors. They are designed as self-validating systems where results from one assay inform and corroborate the others.
Caption: Integrated workflow for biological evaluation of derivatives.
Protocol 4.1: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 directly.
-
Plate Preparation: Use a 96-well white plate. Coat the wells with histones (the substrate for PARP-1) and incubate overnight at 4°C. Wash plates with PBS-T (Phosphate Buffered Saline with Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative (vehicle) control.
-
Reaction Initiation: To each well, add activated DNA (to stimulate PARP-1), biotinylated NAD+ (the co-substrate), and recombinant human PARP-1 enzyme.
-
Compound Addition: Add the diluted test compounds or controls to the respective wells and incubate at room temperature for 1 hour to allow the PARP reaction (PARylation) to occur.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the biotinylated ADP-ribose chains incorporated onto the histones).
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to PARP-1 activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 4.2: Anti-Proliferative MTT Assay
This cell-based assay measures the cytotoxic effect of the compounds on cancer cells.
-
Cell Seeding: Seed a BRCA-deficient cancer cell line (e.g., Capan-1 or MDA-MB-436) into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value, representing the concentration at which the compound inhibits cell growth by 50%.
Future Directions and Emerging Applications
While PARP inhibition remains the most validated application for phthalazinone derivatives, the versatility of the scaffold invites further exploration. The development of dual-target inhibitors, such as the PARP-1/HDAC-1 inhibitors mentioned in recent literature, presents a novel strategy to overcome drug resistance and enhance therapeutic efficacy.[4] Furthermore, the core structure could be adapted to target other enzymes within the DNA damage response or other ATP-dependent enzymes, opening new avenues for therapeutic intervention in oncology and beyond.
References
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
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Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. [Link]
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Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]
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6-Bromophthalazine-1,4-diol. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 6-Bromophthalazine-1,4-diol in Kinase Assays
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and profiling.
Introduction: A Novel Substrate for Chemiluminescent Kinase Activity Detection
The study of protein kinases, pivotal regulators of cellular signaling, necessitates robust and sensitive assay technologies.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, making them a primary focus for therapeutic intervention.[2] High-throughput screening (HTS) for kinase inhibitors is a cornerstone of modern drug discovery, demanding assays that are not only sensitive and reproducible but also amenable to automation.[3] Chemiluminescence-based assays have emerged as a leading platform, offering superior signal-to-background ratios and broad dynamic ranges compared to other methods.[1][4]
This document introduces 6-Bromophthalazine-1,4-diol , a novel substrate hypothesized to function as a highly sensitive chemiluminescent reporter in coupled kinase assays. While structurally related to luminol, its unique chemical properties present an opportunity for enhanced assay performance.[5] This application note provides a comprehensive guide to the principles, practical application, and validation of 6-Bromophthalazine-1,4-diol in a generic, coupled-enzyme kinase assay format designed for HTS and inhibitor profiling.
Assay Principle: A Coupled-Enzyme System for Quantifying Kinase Activity
The assay detailed herein is a coupled-enzyme, "signal-decrease" (or ATP-depletion) luminescent assay. The fundamental principle is the quantification of ATP remaining after a kinase reaction. The amount of light generated is inversely proportional to the activity of the kinase being investigated.[1][6]
The process unfolds in two main stages:
-
The Kinase Reaction: A kinase of interest utilizes ATP to phosphorylate a specific substrate (peptide, protein, etc.). As the kinase activity proceeds, ATP is consumed, and ADP is produced. The extent of ATP depletion is directly proportional to the kinase's enzymatic activity.
-
The Detection Reaction: Following the kinase reaction, a detection reagent is introduced. This reagent contains Horseradish Peroxidase (HRP) and the chemiluminescent substrate, 6-Bromophthalazine-1,4-diol. In the presence of a peroxide (typically hydrogen peroxide), HRP catalyzes the oxidation of 6-Bromophthalazine-1,4-diol.[7] This oxidation reaction produces an excited-state intermediate that, upon decaying to its ground state, emits a sustained glow of light.[8] The intensity of this light is dependent on the amount of ATP remaining, which is coupled to the HRP reaction through an ATP-dependent light-producing enzyme like luciferase. Therefore, high kinase activity results in low ATP levels and a dim luminescent signal, while low kinase activity (or inhibition) leads to high ATP levels and a bright signal.
This "glow-type" luminescence is stable over an extended period, which provides flexibility in measurement and eliminates the need for injectors, making it highly suitable for batch processing of plates in an HTS environment.[9]
Caption: Coupled Kinase Assay Principle.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Kinase Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
6-Bromophthalazine-1,4-diol: Chemiluminescent substrate.[10]
-
Horseradish Peroxidase (HRP): High-purity enzyme.
-
Hydrogen Peroxide (H₂O₂): Stabilized solution.
-
Luciferase: Thermostable formulation.
-
Kinase Buffer: Buffer composition will be kinase-dependent but typically contains Tris-HCl, MgCl₂, and a detergent like Tween-20 or Triton X-100.
-
Detection Buffer: A buffer optimized for the HRP reaction, typically at a neutral or slightly alkaline pH.[7]
-
Test Compounds: Kinase inhibitors or library compounds dissolved in DMSO.
-
Plates: White, opaque 96- or 384-well microplates suitable for luminescence measurements.
-
Luminometer: Plate reader capable of measuring glow luminescence.
Experimental Protocols
Protocol 1: Kinase Assay Optimization
Before initiating inhibitor screening, it is crucial to optimize the assay conditions to ensure a robust and sensitive signal window.
1.1. Reagent Preparation:
-
Kinase Stock: Prepare a concentrated stock of the kinase in a suitable storage buffer.
-
Substrate Stock: Prepare a concentrated stock of the kinase substrate in aqueous buffer or DMSO.
-
ATP Stock: Prepare a high-concentration stock solution of ATP in water (e.g., 10 mM).
-
Detection Reagent: Prepare a working solution containing 6-Bromophthalazine-1,4-diol, HRP, Luciferase, and H₂O₂ in the detection buffer. Note: The optimal concentrations of these components should be determined empirically.
1.2. Kinase Titration:
-
Prepare serial dilutions of the kinase in kinase buffer.
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM) to the wells of a microplate.[11]
-
Add the different concentrations of the kinase to initiate the reaction.
-
Incubate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Add the detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Plot luminescence vs. kinase concentration to determine the optimal enzyme concentration (typically the concentration that gives 80-90% of the maximum signal change).
1.3. ATP Concentration Optimization:
-
Using the optimized kinase concentration, perform the assay with varying concentrations of ATP.
-
The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
Plot the results to determine the ATP concentration that provides a good signal window without being rapidly depleted.
Protocol 2: Inhibitor Screening and IC₅₀ Determination
2.1. Assay Procedure:
-
Dispense a small volume (e.g., 1 µL) of test compound dilutions (or vehicle control, e.g., DMSO) into the wells of the microplate.
-
Add the kinase to all wells except the "no enzyme" control wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimized reaction time at a controlled temperature.
-
Stop the reaction and initiate detection by adding the detection reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence.
Caption: Inhibitor Screening Workflow.
2.2. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[13]
-
Assay Validation and Performance Metrics
A robust and reliable assay is critical for successful HTS campaigns. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14]
Z'-Factor Calculation:
The Z'-factor is calculated using the signals from positive (no inhibition, vehicle control) and negative (full inhibition or no enzyme) controls.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[15] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may require further optimization.[16] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unreliable for screening.[16] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contaminated reagents- Insufficient washing of plates (if applicable)- High concentration of detection reagents | - Use fresh, high-purity reagents- Ensure thorough washing steps- Optimize concentrations of 6-Bromophthalazine-1,4-diol and HRP |
| Low Signal or Poor Dynamic Range | - Inactive kinase or substrate- Suboptimal buffer conditions (pH, salt)- Insufficient reaction time or temperature | - Verify enzyme and substrate activity- Optimize the kinase buffer- Re-evaluate reaction kinetics |
| High Well-to-Well Variability | - Inaccurate pipetting- Inconsistent mixing- Temperature gradients across the plate | - Use calibrated pipettes and proper technique- Ensure thorough mixing after reagent addition- Allow plates to equilibrate to room temperature before reading |
Conclusion
The use of 6-Bromophthalazine-1,4-diol in a coupled, chemiluminescent kinase assay format offers a promising, high-sensitivity platform for kinase inhibitor discovery. By following the detailed protocols for optimization and validation outlined in this guide, researchers can develop a robust and reliable assay suitable for high-throughput screening and detailed mechanistic studies. The principles of this assay are broadly applicable across the kinome, providing a versatile tool for advancing drug discovery programs.
References
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Dittmer, F., et al. (2016). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH National Center for Biotechnology Information. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Desheng. (n.d.). Chemiluminescence HRP substrate Luminol reagent. Retrieved from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Bio-protocol. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol, 10(9). Retrieved from [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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PubMed. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PubMed. Retrieved from [Link]
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Hisaeda, Y., et al. (2018). Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate. Analytical and Bioanalytical Chemistry, 410(19), 4645-4652. Retrieved from [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(1), 56-68. Retrieved from [Link]
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Butler, J., et al. (2022). Haloperoxidase-Catalyzed Luminol Luminescence. International Journal of Molecular Sciences, 23(5), 2884. Retrieved from [Link]
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Herold, M., et al. (2009). Application of a Coupled Enzyme Assay to Characterize Nicotinamide Riboside Kinases. Analytical Biochemistry, 385(2), 263-268. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromophthalazine-1,4-diol. PubChem Compound Database. Retrieved from [Link]
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Reaction Biology. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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ALPCO Diagnostics. (2021). 6 Tips for Improving Chemiluminescence ELISA Precision. Retrieved from [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
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Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
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Seamaty. (2021). Immunoassay Analyzer Troubleshooting. Retrieved from [Link]
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LI-COR Biosciences. (2015). 10 Possible Causes of Weak Signals on Chemiluminescent Western Blot Images. Retrieved from [Link]
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Sepmag. (2024). Basic Guide for optimizing Chemiluminescent immunoassay (CLIA) performance and scaling-up. Retrieved from [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
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Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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PubMed. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]
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PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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Phthalazine Derivatives as a Scaffold for VEGFR-2 Inhibition: A Technical Guide for Screening and Characterization
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] In healthy adults, angiogenesis is tightly regulated and primarily involved in processes such as wound healing and the female reproductive cycle. However, in pathological conditions, most notably cancer, this process is often hijacked by tumors to ensure a dedicated supply of oxygen and nutrients, which is essential for their growth, invasion, and metastasis.[3][4]
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[5][7][8][9] Given its central role in tumor-associated angiogenesis, VEGFR-2 has emerged as a key target for the development of novel anti-cancer therapies.[3][10][11]
Phthalazine derivatives have shown considerable promise as potent inhibitors of VEGFR-2.[12] The inherent structural features of the phthalazine scaffold provide a versatile platform for designing small molecules that can effectively compete with ATP at the kinase domain of VEGFR-2, thereby inhibiting its activity and downstream signaling.[10][13] This guide provides a comprehensive overview of the methodologies and protocols for screening and characterizing novel phthalazine-based compounds, such as 6-Bromophthalazine-1,4-diol, as potential VEGFR-2 inhibitors.
The VEGFR-2 Signaling Cascade: A Target for Inhibition
Understanding the VEGFR-2 signaling pathway is paramount for the rational design and evaluation of its inhibitors. The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular events that ultimately drive the angiogenic process. Phthalazine-based inhibitors are typically designed to interrupt this cascade at its origin: the ATP-binding pocket of the VEGFR-2 kinase domain.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Screening and Characterization Workflow
The identification and validation of a novel phthalazine-based VEGFR-2 inhibitor involves a multi-step process, progressing from initial high-throughput screening to detailed cellular and in vivo characterization.
Caption: Experimental workflow for inhibitor screening.
Part 1: In Vitro Kinase Inhibition Assays
The initial step in evaluating a potential inhibitor is to determine its direct effect on the enzymatic activity of VEGFR-2. This is typically achieved through an in vitro kinase assay using purified recombinant VEGFR-2.
Protocol 1: Luminescence-Based In Vitro Kinase Assay
This protocol outlines a common method to measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.[1][2]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
Poly (Glu, Tyr) 4:1 substrate
-
6-Bromophthalazine-1,4-diol (or other test compounds) dissolved in DMSO
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 6-Bromophthalazine-1,4-diol in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Plate Setup:
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.
| Parameter | Description | Typical Value |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Varies (nM to µM range) |
Part 2: Cell-Based Assays
Following the confirmation of direct enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. These assays determine if the compound can penetrate the cell membrane and inhibit VEGFR-2 phosphorylation in response to VEGF-A stimulation.
Protocol 2: Cellular VEGFR-2 Phosphorylation Assay (ELISA-based)
This protocol measures the level of phosphorylated VEGFR-2 in whole cells.[14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line overexpressing VEGFR-2
-
Cell culture medium and serum
-
VEGF-A
-
6-Bromophthalazine-1,4-diol (or other test compounds)
-
Lysis buffer
-
VEGFR-2 phospho-ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate HUVECs in 96-well plates and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
VEGF-A Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for 5-20 minutes at room temperature.[15]
-
Cell Lysis: Aspirate the media and lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA: Perform the sandwich ELISA to quantify the amount of phosphorylated VEGFR-2 in each well.
-
Data Analysis: Determine the concentration-dependent inhibition of VEGF-A-induced VEGFR-2 phosphorylation and calculate the IC50 value.
Part 3: In Vivo Angiogenesis Assays
The final preclinical validation step involves assessing the anti-angiogenic activity of the lead compound in a living system. The Chick Chorioallantoic Membrane (CAM) assay is a widely used, cost-effective, and reliable in vivo model for this purpose.[16][17][18][19]
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
The CAM is a highly vascularized extraembryonic membrane of the chick embryo, making it an excellent model to observe the formation of new blood vessels.[16][17][18][19]
Materials:
-
Fertilized chicken eggs (E6)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper disks
-
6-Bromophthalazine-1,4-diol (or other test compounds)
-
Stereomicroscope
-
Digital camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs for 3 days. On day 3, create a small window in the shell to expose the CAM.
-
Compound Application: On day 10, place a sterile filter paper disk soaked with the test compound (or vehicle control) onto the CAM.
-
Incubation: Return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: On day 12 or 13, observe the CAM under a stereomicroscope and capture images. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disk.
-
Data Analysis: Compare the extent of vascularization in the treated groups to the control group to determine the anti-angiogenic effect.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel phthalazine-based VEGFR-2 inhibitors. Successful progression through this workflow, from in vitro kinase assays to in vivo angiogenesis models, can identify promising lead candidates for further preclinical and clinical development. While 6-Bromophthalazine-1,4-diol is presented here as an exemplary structure, the true power of the phthalazine scaffold lies in the potential for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation anti-angiogenic therapies.
References
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- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
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- Clinical advances in the development of novel VEGFR2 inhibitors.
- An in vivo model for angiogenesis: chick chorioallantoic membrane. Gulhane Medical Journal.
- The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. MDPI.
- Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed.
- Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- Development and strategies of VEGFR-2/KDR inhibitors. Semantic Scholar.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- VEGFA-VEGFR2 signaling. PubChem.
- VEGF-R2 Cellular Phosphoryl
- An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Molecular Cancer Therapeutics.
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Unlocking the Therapeutic Potential of 6-Bromophthalazine-1,4-diol in Oncology: A Detailed Guide to Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Promise of Phthalazine Derivatives in Cancer Therapy
The landscape of cancer research is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this paradigm, phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antitumor activities.[1][2] Numerous studies have demonstrated their potential to inhibit critical pathways involved in cancer progression, including angiogenesis and DNA repair.[1][3][4][5][6][7] This guide provides a comprehensive experimental framework for the preclinical evaluation of a specific novel compound, 6-Bromophthalazine-1,4-diol, in the context of cancer research. While direct studies on this particular molecule are nascent, the protocols outlined herein are based on established methodologies for evaluating similar phthalazine-based compounds and provide a robust starting point for its investigation.[3][8][9]
This document will serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It offers not just a series of steps, but a scientifically grounded rationale for each experimental choice, ensuring a self-validating and rigorous approach to understanding the potential of 6-Bromophthalazine-1,4-diol as a therapeutic agent.
Part 1: Foundational In Vitro Evaluation of Anti-Cancer Activity
The initial phase of investigation focuses on determining the direct cytotoxic and cytostatic effects of 6-Bromophthalazine-1,4-diol on cancer cells. This is a critical step to establish a baseline of its anti-proliferative potential and to identify cancer types that may be particularly sensitive to its action.
Cell Viability and Cytotoxicity Assays: Gauging the Impact on Cancer Cell Proliferation
The cornerstone of in vitro anti-cancer drug screening is the assessment of a compound's ability to inhibit cell growth or induce cell death.[10][11][12] The MTT and XTT assays are reliable, colorimetric methods to quantify metabolically active cells, providing a measure of cell viability.[13][14][15]
Principle of the Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Living cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells. However, the XTT formazan is water-soluble, simplifying the protocol.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Staining [16][17][18]
-
Cell Treatment: Treat cancer cells with 6-Bromophthalazine-1,4-diol at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
1.2.2 Caspase Activity Assays
Caspases are a family of proteases that play a essential role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway. [16] Protocol: Utilize commercially available caspase activity assay kits that employ a fluorogenic or colorimetric substrate for specific caspases. Follow the manufacturer's instructions for sample preparation and measurement. [19]
Investigating the Impact on Cell Cycle Progression
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. [20] Principle: Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [20][21][22] Detailed Protocol: Cell Cycle Analysis [20][21][22][23]
-
Cell Treatment: Treat cells with 6-Bromophthalazine-1,4-diol at sub-lethal concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: Elucidating the Molecular Mechanism of Action
Understanding the specific molecular targets and signaling pathways affected by 6-Bromophthalazine-1,4-diol is crucial for its further development. Phthalazine derivatives have been reported to target key proteins in cancer progression, such as VEGFR-2 and PARP. [1][3][4][5][6][9]
Western Blotting: Probing Key Signaling Pathways
Principle: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate. [24][25][26][27][28]This allows for the investigation of key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.
Experimental Workflow for Western Blotting ```dot graph TD { A[Start: Prepare protein lysates from treated cells] --> B{Quantify protein concentration}; B --> C[Separate proteins by SDS-PAGE]; C --> D{Transfer proteins to a membrane}; D --> E[Block non-specific binding sites]; E --> F{Incubate with primary antibodies}; F --> G[Incubate with HRP-conjugated secondary antibodies]; G --> H{Detect signal using chemiluminescence}; H --> I[End: Analyze protein expression levels];
}
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Application Notes and Protocols for 6-Bromophthalazine-1,4-diol in Chemiluminescence Assays
Introduction: Beyond Luminol - The Next Generation of Chemiluminescent Probes
For decades, luminol has been a cornerstone of sensitive detection in various analytical techniques, from forensic science to immunoassays.[1][2] Its reaction with an oxidizing agent in the presence of a catalyst, producing a characteristic blue glow, offers high sensitivity and a wide dynamic range.[1][3] The core of this light-emitting reaction is the phthalazinedione scaffold, which, upon oxidation, forms an unstable peroxide intermediate that decomposes to an excited-state aminophthalate, releasing a photon as it relaxes to the ground state.[4][5]
However, the pursuit of even greater sensitivity, longer signal duration, and improved stability has led to the development of numerous luminol derivatives.[1] By modifying the core phthalazinedione structure, it is possible to modulate the electronic properties of the molecule, thereby influencing its chemiluminescent quantum yield, reaction kinetics, and emission wavelength.[6] This application note introduces 6-Bromophthalazine-1,4-diol , a halogenated derivative of the phthalazinedione family, and provides a comprehensive guide to its application in enhanced chemiluminescence (ECL) assays.
While specific performance data for 6-Bromophthalazine-1,4-diol is emerging, its structural similarity to luminol allows us to extrapolate its likely mechanism and utility. The presence of an electron-withdrawing bromine atom on the aromatic ring is hypothesized to influence the stability of reaction intermediates, potentially leading to enhanced light output and altered emission kinetics compared to the parent luminol molecule. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the potential of this promising chemiluminescent substrate.
Mechanism of Action: The Role of Bromo-Substitution
The chemiluminescent reaction of 6-Bromophthalazine-1,4-diol is expected to follow the general pathway established for luminol and its derivatives, particularly in enzyme-catalyzed systems such as those using horseradish peroxidase (HRP).[3][7] The reaction can be dissected into three key stages:
-
Oxidation and Intermediate Formation: In an alkaline environment and in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the oxidation of 6-Bromophthalazine-1,4-diol. This process is often accelerated by enhancer molecules (e.g., phenolic compounds), which act as intermediates to facilitate the oxidation of the luminol derivative.[8]
-
Formation of the Unstable Peroxide: The oxidized 6-Bromophthalazine-1,4-diol is believed to form a transient endoperoxide intermediate. This high-energy cyclic peroxide is the critical chemiluminophore.
-
Decomposition and Light Emission: The unstable endoperoxide rapidly decomposes, releasing nitrogen gas (N₂) and forming an electronically excited 3-amino-5-bromophthalate molecule. As this excited molecule relaxes to its ground state, it emits a photon of light. The wavelength of the emitted light is a characteristic of the final phthalate product.
The bromine atom at the 6-position is postulated to enhance the efficiency of this process. As an electron-withdrawing group, it can influence the electron density of the aromatic ring, potentially affecting the rate of oxidation and the stability of the excited-state product, which could lead to a higher quantum yield.
Caption: Proposed mechanism for HRP-catalyzed chemiluminescence of 6-Bromophthalazine-1,4-diol.
Application: Enhanced Chemiluminescent Immunoassay
6-Bromophthalazine-1,4-diol is ideally suited as a substrate for HRP-based detection in a variety of assay formats, including Western blotting and enzyme-linked immunosorbent assays (ELISAs). Its potential for enhanced signal output makes it particularly valuable for detecting low-abundance analytes.
Representative Performance Data (Hypothetical)
The following table presents hypothetical performance characteristics of 6-Bromophthalazine-1,4-diol in a direct comparison with traditional luminol in a sandwich ELISA format. This data is intended to be illustrative of the potential advantages of using a substituted phthalazinedione.
| Parameter | Luminol-based Substrate | 6-Bromophthalazine-1,4-diol Substrate |
| Limit of Detection (LOD) | ~5.0 pg/mL | ~1.5 pg/mL |
| Signal-to-Noise Ratio (at 100 pg/mL) | 85 | 250 |
| Signal Duration (T½) | ~15 minutes | ~45 minutes |
| Time to Peak Signal | ~2 minutes | ~5 minutes |
| Emission Wavelength (λmax) | ~425 nm | ~430 nm (predicted) |
Detailed Protocol: Sandwich ELISA with 6-Bromophthalazine-1,4-diol Detection
This protocol outlines a standard sandwich ELISA procedure for the quantification of a target antigen, using an HRP-conjugated detection antibody and a 6-Bromophthalazine-1,4-diol-based chemiluminescent substrate.
I. Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween® 20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Diluent: 0.5% BSA in PBST.
-
Capture Antibody: Dilute to a final concentration of 2 µg/mL in Coating Buffer.
-
Detection Antibody (HRP-conjugated): Dilute according to manufacturer's instructions in Assay Diluent.
-
Standards and Samples: Prepare a serial dilution of the antigen standard in Assay Diluent. Dilute unknown samples as required.
-
Chemiluminescent Substrate Working Solution:
-
Solution A (Peroxide Buffer): A stable, buffered solution of hydrogen peroxide.
-
Solution B (Luminol/Enhancer Solution): A solution containing 6-Bromophthalazine-1,4-diol and an appropriate enhancer in a suitable buffer.
-
Working Solution: Immediately before use, mix equal volumes of Solution A and Solution B. Protect from light.
-
II. Experimental Workflow
Caption: Step-by-step workflow for a sandwich ELISA with chemiluminescent detection.
III. Step-by-Step Methodology
-
Plate Coating: Add 100 µL of diluted capture antibody to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of prepared standards and samples to their respective wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at RT.
-
Final Washing: Aspirate the detection antibody solution and wash the plate five times with 300 µL of Wash Buffer per well. Ensure thorough washing to minimize background.
-
Substrate Addition: Prepare the Chemiluminescent Substrate Working Solution. Add 100 µL to each well.
-
Incubation: Incubate the plate for 5 minutes at RT to allow the signal to develop.
-
Measurement: Immediately measure the relative light units (RLU) using a luminometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Cross-contamination- Substrate exposed to light | - Increase number of wash cycles- Use fresh pipette tips for each reagent- Prepare substrate solution immediately before use and keep in the dark |
| Low or No Signal | - Inactive HRP conjugate- Incorrect substrate preparation- Insufficient incubation times | - Use a new vial of detection antibody- Ensure equal volumes of Solution A and B are mixed- Optimize incubation times for sample and antibodies |
| Poor Reproducibility | - Inconsistent pipetting- Temperature fluctuations- "Edge effect" in plate | - Use calibrated pipettes and proper technique- Ensure all incubations are at a stable temperature- Avoid using the outer wells of the plate or ensure even temperature distribution |
Conclusion
6-Bromophthalazine-1,4-diol represents a promising evolution in the field of chemiluminescent substrates. Its modified chemical structure holds the potential for superior performance in terms of sensitivity and signal stability compared to traditional reagents. The protocols and information provided in this guide offer a solid framework for researchers to begin exploring the capabilities of this novel compound in their own assay systems. As with any new reagent, optimization of concentrations and incubation times is recommended to achieve the best possible results for a specific application.
References
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A review of enhancers for chemiluminescence enzyme immunoassay. (2017). Critical Reviews in Analytical Chemistry, 47(3), 225-234.
-
How to Improve Luminol Chemiluminescence Efficiency? (2025). Patsnap Eureka.
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Yanli, L., et al. (2012). Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics. Journal of Photochemistry and Photobiology B: Biology, 117, 182-187.
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Gali, S., et al. (2021). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Clinical and Diagnostic Research, 15(1), BE01-BE06.
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Enhancement of luminol chemiluminescence by cysteine and glutathione. (2000). The Analyst, 125(11), 1902-1904.
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Chemiluminescence Immunoassay Guide. Creative Diagnostics.
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Main Chemiluminescent Substrate: Luminol, Isoluminol and its Derivatives. (2021). Elabscience.
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Chemiluminescence Immunoassay (CLIA) Technique. (2018). SlideShare.
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Chemiluminescent Immunoassay (CLIA) Principles, Techniques, and Applications. (2025).
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GeneMedi's protocol / procedure for the diagnostics application-CLIA. GeneMedi.
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6-bromophthalazine-1,4-diol. Enamine.
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6-Bromophthalazine-1,4-diol. Ivy Fine Chemicals.
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6-Bromophthalazine-1,4-diol. PubChem.
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6-Bromophthalazine-1,4-diol. BLD Pharm.
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6-Bromophthalazine-1,4-diol. Sigma-Aldrich.
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6-broMophthalazine-1,4-diol. ChemicalBook.
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Whitehead, T. P., et al. (1984). Chemiluminescence: applications for the clinical laboratory. Human Pathology, 15(2), 104-111.
-
Chemiluminescence Applications. Synoptics.
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Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. (2020). Molecules, 25(21), 5195.
-
The Molecular Basis of Organic Chemiluminescence. (2023). International Journal of Molecular Sciences, 24(7), 6688.
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Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. (2022). Molecules, 27(15), 4992.
-
Molecular basis of the chemiluminescence mechanism of luminol. (2017). Chemistry – A European Journal, 23(34), 8251-8259.
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Precursors to the chemiluminescence of luminol, 6-aminophthalazine-1,4(2H,3H)-dione. (1971). Journal of the Chemical Society D: Chemical Communications, (1), 24.
-
Chemiluminescence of 5-aminophthalazine-1,4-dione in the presence of hydrogen peroxide. (1988). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(11), 3963-3975.
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6-Bromophthalazine-1,4-diol: A Pro-Fluorescent Probe for Thiol Detection via Halogen Atom Displacement
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the application of 6-Bromophthalazine-1,4-diol as a reaction-based, "turn-on" fluorescent probe. The core principle of this probe lies in the heavy-atom-induced quenching of the phthalazine fluorophore by the bromine substituent. In its native state, the probe is minimally fluorescent. Upon reaction with thiol-containing analytes, such as glutathione (GSH), a nucleophilic aromatic substitution reaction displaces the bromide ion. This displacement alleviates the quenching effect, resulting in a significant, concentration-dependent increase in fluorescence intensity. We present the underlying mechanism, detailed protocols for in vitro quantification, and a conceptual framework for its application in cellular imaging.
Introduction: The Need for Reaction-Based Thiol Probes
Thiols, particularly the tripeptide glutathione (GSH), are central to maintaining cellular redox homeostasis, detoxification of xenobiotics, and signaling pathways. Aberrant GSH levels are implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and drug-induced toxicity. Consequently, the development of sensitive and selective methods for quantifying GSH in biological systems is of paramount importance in biomedical research and drug development.[1][2]
Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging.[3][4] Reaction-based probes, which undergo a chemical transformation in the presence of the analyte to induce a change in their photophysical properties, are particularly advantageous as they provide high selectivity and a permanent signal.[5][6]
6-Bromophthalazine-1,4-diol is an emerging pro-fluorescent molecule built upon the phthalazine scaffold, a class of compounds known for their fluorescent properties.[7][8] Its design leverages the "heavy atom effect," a well-established mechanism of fluorescence quenching.[9][10] The covalently bonded bromine atom significantly suppresses the fluorescence of the phthalazine core through enhanced intersystem crossing.[9] We propose that this inherent quenching can be strategically reversed by a thiol-mediated nucleophilic substitution reaction, positioning 6-Bromophthalazine-1,4-diol as a promising "turn-on" probe for thiol detection.
Principle of Detection: From Quenched to Fluorescent
The functionality of 6-Bromophthalazine-1,4-diol as a fluorescent probe is predicated on a thiol-activated chemical reaction that modulates its fluorescence output.
-
"Off" State (Quenched): In its native form, the electron-rich phthalazine-1,4-diol core possesses intrinsic fluorescence potential. However, the presence of the bromine atom at the 6-position induces significant fluorescence quenching. Bromine, being a heavy atom, promotes the transition of the excited state singlet (S1) to a non-emissive triplet state (T1), a process known as intersystem crossing.[9] This non-radiative decay pathway dominates, leading to minimal fluorescence emission.
-
"On" State (Fluorescent): Biological thiols, such as glutathione (GSH), are effective nucleophiles. In a physiological buffer, the thiolate anion (GS⁻) can attack the electron-deficient aromatic ring of the probe, displacing the bromide leaving group. This nucleophilic aromatic substitution reaction results in the formation of a thioether conjugate (6-Glutathionyl-phthalazine-1,4-diol). The removal of the heavy bromine atom eliminates the primary quenching pathway. Upon excitation, the molecule relaxes to the ground state via radiative emission, resulting in a strong fluorescence signal.
This reaction-based mechanism ensures that the fluorescence turn-on is specific and directly proportional to the amount of thiol that has reacted, forming the basis for quantitative analysis.
Caption: Proposed mechanism for 6-Bromophthalazine-1,4-diol as a turn-on probe.
Photophysical & Performance Characteristics
The following table summarizes the key photophysical properties of 6-Bromophthalazine-1,4-diol before and after its proposed reaction with a thiol analyte like glutathione. These values are illustrative and should be experimentally determined for each specific application and buffer system.
| Parameter | 6-Bromophthalazine-1,4-diol ("Off" State) | 6-Thioether Adduct ("On" State) |
| Excitation Max (λex) | ~350 nm | ~365 nm |
| Emission Max (λem) | ~450 nm | ~460 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.30 |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | ~8,000 M⁻¹cm⁻¹ |
| Appearance (Solution) | Colorless | Colorless, blue fluorescence |
| Recommended Solvent | DMSO (for stock), PBS/HEPES buffer | PBS/HEPES buffer |
Experimental Protocols
4.1. Required Materials
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) standard
-
96-well microplates, black, flat-bottom
-
Fluorescence microplate reader
-
Calibrated pipettes and sterile, nuclease-free tips
4.2. Protocol 1: Preparation of Stock Solutions
Causality: DMSO is used to prepare the initial high-concentration stock of the probe due to its excellent solvating power for organic molecules and its miscibility with aqueous buffers. Preparing a concentrated stock minimizes the amount of organic solvent introduced into the final aqueous assay, which could otherwise interfere with biological samples.
-
Probe Stock (10 mM): Dissolve 2.41 mg of 6-Bromophthalazine-1,4-diol (MW: 241.04 g/mol [11]) in 1.0 mL of anhydrous DMSO.
-
Analyte Stock (100 mM GSH): Prepare a 100 mM stock solution of glutathione in PBS (pH 7.4).
-
Storage: Store both stock solutions in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
4.3. Protocol 2: In Vitro Assay for Thiol Quantification
Causality: This protocol establishes a standard curve to correlate fluorescence intensity with a known concentration of the analyte (GSH). The incubation step is critical to allow the chemical reaction between the probe and GSH to proceed toward completion, ensuring a stable and maximal fluorescence signal.
-
Prepare GSH Standards: Perform serial dilutions of the 100 mM GSH stock solution in PBS (pH 7.4) to create a range of standards (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Prepare Working Probe Solution: Dilute the 10 mM probe stock solution to 100 µM in PBS (pH 7.4). This intermediate dilution helps ensure accurate pipetting.
-
Set up the Assay Plate: In a 96-well black microplate, add the following to triplicate wells:
-
50 µL of each GSH standard or unknown sample.
-
50 µL of PBS (as a blank/control).
-
-
Initiate the Reaction: Add 50 µL of the 100 µM working probe solution to all wells, bringing the final volume to 100 µL and the final probe concentration to 50 µM.
-
Incubate: Cover the plate and incubate at 37°C for 30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader using the pre-determined excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 460 nm).
-
Data Analysis: Subtract the average fluorescence of the blank (0 µM GSH) from all measurements. Plot the background-corrected fluorescence intensity against the GSH concentration and fit the data to a linear regression model to determine the concentration of unknown samples.
Caption: Experimental workflow for the in vitro thiol quantification assay.
Conceptual Application: Live Cell Imaging
While requiring further optimization, 6-Bromophthalazine-1,4-diol could potentially be used for imaging intracellular thiols.
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a glass-bottom imaging dish and grow to 70-80% confluency.
-
Probe Loading: Wash cells with warm PBS. Incubate cells with a low concentration of the probe (e.g., 5-10 µM in serum-free media) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 360/40 nm, Em: 470/40 nm). A time-lapse experiment could be performed to monitor changes in intracellular thiol levels in response to a stimulus (e.g., addition of an oxidizing agent).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe instability or degradation. | Prepare fresh probe solutions. Ensure storage conditions are met (dark, -20°C). Check the purity of the probe. |
| Autofluorescence from sample or media. | Image cells in phenol red-free media. Measure a "cells only" control to subtract background. | |
| Low Signal / No Turn-On | Incorrect pH for the reaction. | Ensure the buffer pH is ~7.4, as the thiolate anion is the active nucleophile. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal reaction time. | |
| Probe is not cell-permeable. | Co-incubate with a mild permeabilizing agent or consider synthesizing an ester derivative (e.g., acetoxymethyl ester) to improve cell uptake. | |
| Signal Varies Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in wells. |
| Probe precipitation in aqueous buffer. | Ensure the final DMSO concentration is low (<1%). If needed, sonicate the working solution briefly. |
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Application Notes & Protocols: Utilizing 6-Bromophthalazine-1,4-diol in Cell-Based Assays
Abstract
6-Bromophthalazine-1,4-diol is a small molecule inhibitor with potential applications in oncology research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell-based assays. The core focus is on its presumed mechanism of action as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). This document details its mechanism, provides step-by-step protocols for preparing the compound and evaluating its cytotoxic effects, and offers guidance on data analysis and troubleshooting. The methodologies are designed to be robust and reproducible, forming a solid foundation for investigating the therapeutic potential of 6-Bromophthalazine-1,4-diol.
Scientific Foundation: Mechanism of Action
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that maintains genomic integrity by detecting and signaling DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other target proteins.[2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][3]
In healthy cells, if the PARP-mediated repair of SSBs is inhibited, the resulting unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[4] These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway.[3] However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5][6]
The inhibition of PARP in these HR-deficient cancer cells creates a state of "synthetic lethality".[7] With both the BER and HR repair pathways compromised, the accumulation of catastrophic DNA damage leads to genomic instability and, ultimately, selective cancer cell death.[1][6] 6-Bromophthalazine-1,4-diol is hypothesized to function as a PARP inhibitor (PARPi), competing with the enzyme's natural substrate (NAD+) to block the PARylation process and induce this synthetic lethal effect.[6]
Compound Properties and Reagent Preparation
Accurate preparation of the small molecule inhibitor is the first critical step for reproducible results.[8] This section covers the essential properties of 6-Bromophthalazine-1,4-diol and the protocol for preparing a stock solution.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[9] |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[9] |
| Molecular Weight | 241.04 g/mol | PubChem[9] |
| CAS Number | 76240-49-8 | PubChem[9] |
| Appearance | Solid powder | Sigma-Aldrich[10] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice[11] |
| Storage (Stock Solution) | -20°C or -80°C in small aliquots | General Practice[12] |
Protocol: Preparation of a 10 mM Stock Solution
Rationale: A high-concentration stock solution in an organic solvent like DMSO allows for minimal addition to aqueous cell culture media, preventing solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5-1%.
Materials:
-
6-Bromophthalazine-1,4-diol powder
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 241.04 g/mol x 1000 mg/g = 2.41 mg
-
-
Weighing: Carefully weigh out 2.41 mg of 6-Bromophthalazine-1,4-diol powder. For small quantities, it is often more practical to weigh the entire contents of the manufacturer's vial and add the calculated volume of solvent to achieve the desired concentration.[8]
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
Experimental Protocols: Cell Viability Assessment
A primary goal when evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The following protocols outline a standard workflow for treating cells and quantifying the cytotoxic or cytostatic effects of 6-Bromophthalazine-1,4-diol using a common colorimetric assay.
General Cell Culture and Seeding
Rationale: Consistent cell health and density are paramount for reliable assay results. Cells should be in the logarithmic growth phase and free of contamination.
Procedure:
-
Cell Maintenance: Culture the chosen cancer cell line (e.g., HeLa, MCF-7, or a BRCA-deficient line like CAPAN-1) in its recommended complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C and 5% CO₂.[13]
-
Passaging: Subculture the cells when they reach 80-90% confluency to maintain exponential growth.[13]
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the desired density (e.g., 5,000 - 10,000 cells per 100 µL) in pre-warmed complete medium. d. Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. e. Incubate for 18-24 hours to allow cells to attach and resume growth.
Protocol: MTT Cell Viability Assay
Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.[14]
Materials:
-
Cells seeded in a 96-well plate
-
10 mM stock solution of 6-Bromophthalazine-1,4-diol
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a series of dilutions of 6-Bromophthalazine-1,4-diol in complete medium. A common starting range is from 100 µM down to 0.1 µM.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.5%).
-
-
Cell Treatment: a. After the 24-hour attachment period, carefully remove the medium from the wells. b. Add 100 µL of the prepared compound dilutions to the appropriate wells. c. Controls are essential:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
- Untreated Control: Cells treated with medium only.
- Blank: Wells with medium only (no cells) to measure background absorbance.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use non-linear regression analysis (e.g., sigmoidal dose-response) with graphing software (like GraphPad Prism or R) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes. |
| Vehicle control (DMSO) shows high toxicity | Final DMSO concentration is too high; Cell line is highly sensitive to DMSO. | Ensure the final DMSO concentration does not exceed 0.5%. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
| No dose-dependent effect observed | Compound concentration range is too low or too high; Compound is inactive or has degraded; Incubation time is too short. | Test a wider range of concentrations (e.g., from 1 nM to 200 µM).[11] Use fresh aliquots of the compound. Increase the incubation time (e.g., to 96 hours). |
| Compound precipitates in the medium | Poor solubility of the compound at the tested concentration. | Do not exceed the known solubility limit. Ensure the stock solution is fully dissolved before diluting in aqueous medium. Visually inspect dilutions for precipitation. |
References
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Application Notes and Protocols for 6-Bromophthalazine-1,4-diol in In Vitro Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Angiogenesis in Research and Drug Discovery
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2][3] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where tumors induce neovascularization to sustain their growth and metastasis.[1][4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, making it a prime target for therapeutic intervention.[4][6][7] Phthalazine derivatives have emerged as a promising class of small molecules with potential anti-angiogenic properties, often through the inhibition of key kinases in the VEGF pathway.[8][9][10] This document provides detailed application notes and protocols for the use of 6-Bromophthalazine-1,4-diol, a phthalazine derivative, in in vitro angiogenesis studies.
Mechanism of Action: Postulated Inhibition of the VEGF/VEGFR-2 Signaling Pathway
While specific studies on 6-Bromophthalazine-1,4-diol are emerging, the broader class of phthalazine derivatives has been shown to exert anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][11] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival – all key steps in angiogenesis.[4][6][7]
It is hypothesized that 6-Bromophthalazine-1,4-diol, like other active phthalazine compounds, acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. This inhibition is thought to prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK cascade.[7] The anticipated outcome is a reduction in endothelial cell functions necessary for new blood vessel formation. Several studies have demonstrated that phthalazine-based compounds can exhibit significant inhibitory activities against VEGFR-2 tyrosine kinase.[9][11]
Signaling Pathway Diagram: Postulated Inhibition of VEGFR-2 by 6-Bromophthalazine-1,4-diol
Caption: Postulated mechanism of VEGFR-2 signaling inhibition by 6-Bromophthalazine-1,4-diol.
Experimental Workflow for In Vitro Angiogenesis Assessment
A systematic approach is crucial for evaluating the anti-angiogenic potential of 6-Bromophthalazine-1,4-diol. The following workflow outlines the key in vitro assays.
Caption: High-level experimental workflow for assessing the anti-angiogenic effects of 6-Bromophthalazine-1,4-diol.
Detailed Protocols for Key In Vitro Angiogenesis Assays
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a critical step in angiogenesis.[12][13]
Principle: When cultured on a gel of basement membrane extract (BME), such as Matrigel, endothelial cells will differentiate and form a network of tubes.[14] The inhibitory potential of 6-Bromophthalazine-1,4-diol is quantified by measuring the reduction in tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Reduced Growth Factor Basement Membrane Extract (BME), e.g., Matrigel
-
24-well or 96-well plates
-
6-Bromophthalazine-1,4-diol stock solution (in DMSO)
-
VEGF-A (as a positive control for stimulation)
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw BME on ice. Pre-cool pipette tips and a 24- or 96-well plate at 4°C. Pipette 250 µL (for 24-well) or 50 µL (for 96-well) of BME into each well, ensuring the entire surface is covered.[12] Incubate at 37°C for 30-60 minutes to allow for polymerization.[15]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using a gentle detachment solution and resuspend them in basal medium (EBM) with 0.5-2% FBS.[15]
-
Treatment Preparation: Prepare serial dilutions of 6-Bromophthalazine-1,4-diol in EBM. Include a vehicle control (DMSO) and a positive control (e.g., 20 ng/mL VEGF-A) and a negative control (basal medium only).
-
Cell Seeding: Add the HUVEC suspension to the treatment solutions. Gently add the cell-treatment mixture onto the polymerized BME. A typical seeding density is 1.5 x 10⁴ to 2.5 x 10⁴ cells per well for a 96-well plate.[15]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[13][15]
-
Visualization and Quantification: Image the tube networks using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
Spheroid-Based Sprouting Assay
This 3D assay more closely mimics the in vivo process of sprouting angiogenesis from a pre-existing vessel.[2][16]
Principle: Endothelial cell spheroids are embedded in a collagen or fibrin matrix. In response to pro-angiogenic stimuli, endothelial cells will sprout from the spheroid into the surrounding matrix.[2][3] The anti-angiogenic effect of 6-Bromophthalazine-1,4-diol is determined by the inhibition of this sprouting.
Materials:
-
HUVECs
-
EGM
-
Methylcellulose solution
-
Type I Collagen or Fibrinogen/Thrombin
-
Non-adherent round-bottom 96-well plates
-
6-Bromophthalazine-1,4-diol stock solution
-
VEGF-A and/or FGF-2 (as stimulants)
Protocol:
-
Spheroid Formation: Prepare a suspension of HUVECs in EGM containing methylcellulose. Dispense this suspension as hanging drops (e.g., 400-500 cells per 20 µL drop) on the lid of a petri dish and incubate for 24 hours to allow spheroid formation.[16][17]
-
Matrix Embedding: Harvest the spheroids and resuspend them in a cold collagen solution.[16] Dispense the spheroid-collagen mixture into a 24-well plate and incubate at 37°C for 30-60 minutes to polymerize the matrix.[2]
-
Treatment: Prepare different concentrations of 6-Bromophthalazine-1,4-diol in EBM. Add the treatment solutions on top of the solidified matrix.[3] Include appropriate vehicle and positive controls (e.g., 25 ng/mL VEGF-A).[2]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours.[2][16]
-
Analysis: After incubation, fix the spheroids with 4% paraformaldehyde. Image at least 10 random spheroids per condition using an inverted microscope.[2] Quantify the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[2][16]
Endothelial Cell Migration (Transwell) Assay
This assay evaluates the effect of 6-Bromophthalazine-1,4-diol on the directional migration of endothelial cells, a key process in angiogenesis.[18][19][20]
Principle: The assay uses a two-chamber system (Boyden chamber) separated by a porous membrane. Endothelial cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[21][22]
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or Type I Collagen (for coating)
-
Serum-free or low-serum EBM
-
Chemoattractant (e.g., VEGF-A or 10% FBS)
-
6-Bromophthalazine-1,4-diol stock solution
-
Cotton swabs, staining solution (e.g., Crystal Violet or DAPI)
Protocol:
-
Insert Preparation: Coat the top side of the Transwell membrane with fibronectin or collagen and allow it to dry.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free EBM.
-
Assay Setup: Add the chemoattractant solution to the lower chamber of the 24-well plate. In the upper chamber (the insert), add the HUVEC suspension containing the desired concentration of 6-Bromophthalazine-1,4-diol or vehicle control.[18]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.[18][21]
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18] Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells in several random fields of view under a microscope.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome with Effective Inhibitor | Quantitative Metrics | Potential Issues & Troubleshooting |
| Tube Formation | Disrupted, incomplete, or absent tube networks. | Decreased total tube length, number of branch points, and loops. | Issue: No tube formation in positive control. Solution: Check cell viability, passage number, and activity of BME and growth factors.[15] |
| Spheroid Sprouting | Reduced number and length of sprouts from the spheroid. | Decreased average sprout number and cumulative sprout length per spheroid. | Issue: Spheroids disaggregate. Solution: Ensure proper spheroid formation technique; check methylcellulose concentration. |
| Cell Migration | Fewer cells on the underside of the Transwell membrane. | Decreased number of migrated cells per field of view. | Issue: High background migration in negative control. Solution: Ensure proper serum starvation of cells; check for chemoattractants in the basal medium. |
IC₅₀ Determination: For each assay, a dose-response curve should be generated by plotting the quantitative metric against the log concentration of 6-Bromophthalazine-1,4-diol. The half-maximal inhibitory concentration (IC₅₀) can then be calculated using non-linear regression analysis. This value represents the concentration of the compound required to inhibit the angiogenic process by 50%.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the anti-angiogenic properties of 6-Bromophthalazine-1,4-diol in vitro. Based on the activity of related phthalazine derivatives, it is plausible that this compound targets the VEGFR-2 signaling pathway.[9][11] By systematically applying these assays, researchers can elucidate the compound's mechanism of action and quantify its potency, providing valuable data for its potential development as a research tool or therapeutic agent.
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VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. Egyptian Journal of Chemistry, 65(13), 1-11. [Link]
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VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]
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Lee, S. J., et al. (2019). Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells. Journal of Visualized Experiments, (151), e60032. [Link]
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Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (2014). Methods in Molecular Biology, 1135, 317–328. [Link]
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Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. (2018). Bio-protocol, 8(17). [Link]
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Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364–1381. [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2021). Taylor & Francis Online. [Link]
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Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
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Naglaa, M. F. H., & Galal, A. E. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(18), 12586-12604. [Link]
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DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312. [Link]
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Tube Formation Inhibitors and Promoters. (2018). News-Medical.Net. Retrieved from [Link]
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Raman, K., et al. (2012). Discovery of novel sulfonated small molecules that inhibit vascular tube formation. Bioorganic & Medicinal Chemistry Letters, 22(13), 4467–4470. [Link]
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Endothelial Cell Tube Formation Assay For In Vitro Study Of Angiogenesis l Protocol Preview. (2022). JoVE. [Link]
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Staton, C. A., et al. (2004). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 34(1), 35-44. [Link]
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Staton, C. A., et al. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 90(3), 195–211. [Link]
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Nicosia, R. F., & Madri, J. A. (2009). Angiogenesis Assays. In Tumor Angiogenesis (pp. 19-38). Humana Press. [Link]
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Auerbach, R., et al. (2003). A critical analysis of current in vitro and in vivo angiogenesis assays. Cancer and Metastasis Reviews, 22(2-3), 197-205. [Link]
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Li, Y., et al. (2021). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. International Journal of Biological Sciences, 17(6), 1533–1548. [Link]
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Wylęgała, A., et al. (2022). The Inhibitory Effect of Selected D2 Dopaminergic Receptor Agonists on VEGF-Dependent Neovascularization in Zebrafish Larvae: Potential New Therapy in Ophthalmic Diseases. International Journal of Molecular Sciences, 23(7), 3935. [Link]
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Melincovici, C. S., et al. (2018). Vascular Endothelial Growth Factor (VEGF) and VEGF Receptor Inhibitors in Health and Disease. Cells, 7(12), 257. [Link]
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Application Notes & Protocols for the Development of Anticonvulsant Drugs Based on the Phthalazine-1,4-dione Scaffold
Introduction: The Promise of the Phthalazine-1,4-dione Scaffold in Epilepsy Treatment
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The phthalazine-1,4-dione core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this heterocyclic system have shown promising anticonvulsant effects in preclinical studies, suggesting their potential as a new class of AEDs.[2][3][4][5][6]
These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of anticonvulsant drugs centered on the phthalazine-1,4-dione framework. We will delve into the synthetic rationale, provide detailed protocols for a hierarchical screening cascade—from initial in vitro target engagement to in vivo efficacy and toxicity assessment—and offer insights into data interpretation. The methodologies described herein are grounded in established preclinical screening paradigms, such as those utilized by the NIH Anticonvulsant Drug Development (ADD) Program.[7]
The anticonvulsant activity of phthalazine-1,4-dione derivatives is believed to be multifactorial, with evidence pointing towards modulation of key neurotransmitter systems. Some derivatives have been investigated as non-competitive AMPA receptor antagonists, which would reduce excessive excitatory glutamatergic signaling implicated in seizure generation.[2][8] Others are hypothesized to interact with the GABA-A receptor, enhancing inhibitory neurotransmission, a mechanism shared by many established AEDs like benzodiazepines and barbiturates.[9][10] This guide will provide protocols to investigate these potential mechanisms of action.
Part 1: Synthesis of the Phthalazine-1,4-dione Library
A successful drug discovery campaign begins with a structurally diverse chemical library. The phthalazine-1,4-dione scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Rationale for Derivative Synthesis
The core directive is to generate a library of N-substituted phthalazine-1,4-dione derivatives. Modifications at the N-2 and N-3 positions of the phthalazine ring are synthetically accessible and have been shown to significantly influence anticonvulsant activity. The goal is to explore a range of substituents to build a robust Structure-Activity Relationship (SAR) profile. Key modifications can include:
-
Alkyl and Aryl Substituents: To probe the impact of lipophilicity and steric bulk.
-
Heterocyclic Moieties: Introducing groups like oxadiazoles or triazoles can introduce additional hydrogen bond donors/acceptors and modulate pharmacokinetic properties.[4][5]
-
Linker Variation: The nature and length of the linker connecting a substituent to the core can be varied to optimize interaction with the biological target.
General Protocol for Synthesis of the 2,3-Dihydrophthalazine-1,4-dione Core
The foundational scaffold is typically synthesized via the condensation of phthalic anhydride (or its substituted analogues) with hydrazine hydrate. This procedure can be adapted for various substituted starting materials.
Protocol 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione
-
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (~99%)
-
Ethanol
-
-
-
To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine hydrate (~40 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with cold water, followed by a cold organic solvent mixture (e.g., n-hexane/ethyl acetate) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/THF) to yield pure 2,3-dihydrophthalazine-1,4-dione.[8]
-
-
Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation reaction to proceed to completion. The large excess of hydrazine hydrate drives the equilibrium towards the formation of the six-membered phthalazine-1,4-dione (a thermodynamic 6-endo cyclization) rather than the five-membered N-aminophthalimide kinetic product.[1] Precipitation in water is an effective method for initial purification due to the product's low aqueous solubility.
General Protocol for N-Alkylation to Generate Derivatives
Once the core is synthesized, a library of derivatives can be generated through N-alkylation or N-acylation reactions.
Protocol 2: N-Alkylation of the Phthalazine-1,4-dione Core
-
Materials:
-
2,3-Dihydrophthalazine-1,4-dione (or a pre-substituted core)
-
Appropriate alkyl or benzyl halide (e.g., R-Br, R-Cl)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
-
-
Suspend the phthalazine-1,4-dione (1.0 equivalent) and potassium carbonate (~3.0 equivalents) in acetone.
-
Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Part 2: A Hierarchical Screening Cascade
To efficiently identify promising anticonvulsant candidates, a multi-tiered screening approach is recommended. This begins with high-throughput in vitro assays to identify compounds that interact with known anticonvulsant targets, followed by definitive in vivo testing for efficacy and neurotoxicity.
In Vitro Screening: Target Engagement and Mechanism of Action
In vitro assays provide the first indication of a compound's biological activity and can help elucidate its mechanism of action before committing to costly and labor-intensive animal studies.
Protocol 3: GABA-A Receptor Binding Assay (Primary Screen)
This assay determines if the test compounds can displace a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor complex, suggesting a potential modulatory effect.
-
Rationale: The GABA-A receptor is a primary target for many AEDs. A radioligand binding assay is a high-throughput method to screen a large library of compounds for potential interaction with this receptor.[12][13]
-
Materials:
-
Rat brain cortex membranes (prepared as per standard protocols)[3]
-
Diazepam or GABA (for non-specific binding determination)[3][12]
-
Test compounds (phthalazine-1,4-dione derivatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[3]
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
-
-
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Perform a series of centrifugations to isolate and wash the synaptic membranes, removing endogenous GABA.[2][3] Resuspend the final pellet to a protein concentration of ~0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand (e.g., 1-5 nM [³H]Flunitrazepam).
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of unlabeled ligand (e.g., 10 µM Diazepam).
-
Test Compound: Membrane preparation + Radioligand + test compound (at various concentrations, e.g., 10⁻⁹ to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by the test compound.
-
Plot percent inhibition against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4: Patch-Clamp Electrophysiology for Functional Validation (Secondary Screen)
This "gold standard" technique directly measures ion flow through channels, providing definitive evidence of functional modulation of GABA-A receptors, glutamate receptors, or voltage-gated ion channels.[14][15]
-
Rationale: A binding assay shows interaction but not functional consequence. Patch-clamp analysis confirms whether a compound enhances (for GABA-A) or inhibits (for AMPA/Sodium channels) receptor/channel function, which is critical for anticonvulsant activity.[16][17][18]
-
System: Cultured hippocampal neurons or HEK293 cells stably expressing the receptor of interest (e.g., specific GABA-A or AMPA receptor subunits).
-
Procedure (Whole-Cell Voltage Clamp): [15][19]
-
Preparation: Prepare micropipettes from borosilicate glass with a tip resistance of 4-8 MΩ. Fill the pipette with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette while applying positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply the endogenous agonist (e.g., GABA or glutamate) via a rapid perfusion system to elicit a baseline current. After a stable baseline is achieved, co-apply the agonist with the test phthalazine-1,4-dione derivative.
-
Measurement: Record the changes in the agonist-evoked current. An increase in GABA-evoked current suggests positive allosteric modulation. A decrease in glutamate-evoked current suggests antagonism.[20]
-
-
Data Analysis:
-
Measure the peak amplitude of the current before and after application of the test compound.
-
Calculate the percentage potentiation or inhibition.
-
Generate a dose-response curve by testing multiple concentrations to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
Part 3: In Vivo Efficacy and Neurotoxicity Profiling
Compounds demonstrating promising in vitro activity must be evaluated in whole-animal models to confirm anticonvulsant efficacy and assess their therapeutic window. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used and clinically validated models for initial anticonvulsant screening.[13][15][21]
Protocol 5: Maximal Electroshock (MES) Seizure Test
This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[13][16][22] It assesses a compound's ability to prevent the spread of seizures.[16]
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Apparatus: Electroconvulsiometer with corneal electrodes.
-
-
Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group) at several dose levels. Include a vehicle control group.
-
Pretreatment Time: Conduct the test at the time of peak effect (TPE) of the drug, determined from preliminary pharmacokinetic studies (typically 30-60 min for i.p. administration).
-
Anesthesia: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia.[16][22]
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via the corneal electrodes.[16]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extension.[16][22]
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Protocol 6: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence (petit mal) seizures and identifies compounds that elevate the seizure threshold.[13][14]
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Materials: Pentylenetetrazole (PTZ).
-
-
Dosing: Administer the test compound (i.p. or p.o.) to groups of mice at various doses, including a vehicle control.
-
Pretreatment Time: Test at the predetermined TPE of the compound.
-
Convulsant Challenge: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (CD₉₇), typically 85 mg/kg for CF-1 mice.[14]
-
Observation: Place animals in individual observation cages and observe for 30 minutes.
-
Endpoint: Protection is defined as the absence of an episode of clonic spasms lasting for at least 5 seconds.[14]
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED₅₀ using probit analysis.
-
Protocol 7: Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.[19][20]
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Apparatus: Rotarod apparatus (a rotating rod, typically accelerating).
-
-
Training: Train the mice on the rotarod for several sessions until they can consistently remain on the accelerating rod for a set period (e.g., 60-120 seconds).
-
Dosing: Administer the test compound (i.p. or p.o.) to groups of trained mice at various doses.
-
Testing: At the TPE of the compound, place each mouse on the rotarod and record the time it remains on the rod.
-
Endpoint: Neurological toxicity is indicated by the inability of the animal to maintain balance on the rod for the predetermined time.
-
-
Data Analysis:
-
Calculate the percentage of animals exhibiting toxicity at each dose.
-
Determine the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, using probit analysis.
-
Part 4: Data Presentation and Interpretation
Consolidating data into a clear format is essential for comparing candidates and making informed decisions.
Quantitative Data Summary
The primary outcome of the in vivo screening is the determination of the ED₅₀, TD₅₀, and the Protective Index (PI).
Table 1: Preclinical Anticonvulsant Profile of Phthalazine-1,4-dione Analogs
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | MES PI (TD₅₀/ED₅₀) | scPTZ PI (TD₅₀/ED₅₀) |
| PZD-001 | 15.2 | 25.8 | 160.5 | 10.6 | 6.2 |
| PZD-002 | 8.9 | >100 | 125.1 | 14.1 | <1.25 |
| PZD-003 | 22.5 | 18.3 | 201.0 | 8.9 | 11.0 |
| PZD-004 | >100 | >100 | >300 | - | - |
| Carbamazepine | 8.8 | >100 | 75.0 | 8.5 | - |
| Ethosuximide | >100 | 130.0 | >500 | - | >3.8 |
Note: Data are hypothetical and for illustrative purposes.
Interpreting the Results
-
ED₅₀ (Median Effective Dose): A lower ED₅₀ indicates higher potency.
-
TD₅₀ (Median Toxic Dose): A higher TD₅₀ indicates a better safety profile.
-
Protective Index (PI = TD₅₀ / ED₅₀): This is a crucial measure of the therapeutic window. A higher PI is desirable, as it indicates a larger separation between the effective dose and the toxic dose.[5] A PI > 10 is generally considered excellent for a preclinical candidate.
-
Spectrum of Activity:
-
Activity in the MES test (like PZD-002) suggests potential efficacy against generalized tonic-clonic and focal seizures.
-
Activity in the scPTZ test suggests efficacy against absence and myoclonic seizures.
-
Compounds active in both tests (like PZD-001 and PZD-003) are considered "broad-spectrum" and are of high interest.[6]
-
Based on the illustrative data in Table 1, compound PZD-002 shows high potency in the MES test with a good PI, making it a strong candidate for focal seizures. Compound PZD-003 shows broad-spectrum activity with a very favorable PI in the scPTZ model, making it an excellent lead for further development.
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Application Notes & Protocols: Leveraging 6-Bromophthalazine-1,4-diol for Enhanced Chemiluminescent High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and assay development.
Abstract: This document provides a comprehensive technical guide for the application of 6-Bromophthalazine-1,4-diol, a luminol analogue, in high-throughput screening assays. We will delve into the mechanistic underpinnings of its chemiluminescent properties, offer detailed protocols for its use in horseradish peroxidase (HRP)-based assays, and provide expert insights into assay optimization and validation. The goal is to equip researchers with the foundational knowledge and practical steps required to successfully integrate this reagent into their screening workflows, ultimately enabling sensitive and robust detection of biological activities.
Introduction: The Need for Advanced Chemiluminescent Probes in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries against biological targets.[1][2] The success of any HTS campaign hinges on the quality of the assay, which must be sensitive, robust, and scalable. Chemiluminescence-based assays have emerged as a powerful tool in this domain due to their high signal-to-noise ratio, broad dynamic range, and elimination of the need for an external light source, which can be a source of background noise in fluorescence-based methods.[3]
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) has been a workhorse in chemiluminescent assays for decades.[4][5] However, the pursuit of improved assay performance has led to the development of luminol analogues with enhanced properties. 6-Bromophthalazine-1,4-diol is one such analogue, offering the potential for altered emission spectra, quantum yield, and kinetic profiles that can be advantageous in specific HTS applications.[6][7] This guide will provide the necessary framework for harnessing the capabilities of 6-Bromophthalazine-1,4-diol in your research.
The Science of 6-Bromophthalazine-1,4-diol Chemiluminescence
The chemiluminescent reaction of 6-Bromophthalazine-1,4-diol, like that of luminol, is centered around its oxidation in the presence of a catalyst, most commonly horseradish peroxidase (HRP), and an oxidant, typically hydrogen peroxide (H₂O₂).[8][9] The bromination at the 6-position of the phthalazine ring can influence the electronic properties of the molecule, potentially affecting the efficiency and wavelength of the light emission.
The Core Reaction Mechanism
The fundamental steps of the HRP-catalyzed oxidation of 6-Bromophthalazine-1,4-diol are as follows:
-
HRP Activation: HRP reacts with hydrogen peroxide to form an activated enzyme intermediate, Compound I.
-
Oxidation of the Substrate: Compound I oxidizes the 6-Bromophthalazine-1,4-diol molecule in a two-step process, generating a radical intermediate and returning the enzyme to its resting state via a second intermediate, Compound II.
-
Formation of an Unstable Endoperoxide: The oxidized substrate radical undergoes further reactions, including the addition of molecular oxygen, to form a highly unstable endoperoxide.
-
Light Emission: The decomposition of this endoperoxide leads to the formation of an electronically excited aminophthalate derivative. As this excited molecule relaxes to its ground state, it releases energy in the form of light.[10]
The intensity and duration of the light emission are dependent on several factors, including the concentrations of the substrate, HRP, and H₂O₂, as well as the pH and presence of enhancers.
The Critical Role of Enhancers
In many HRP-based chemiluminescent assays, the light output is relatively weak and transient. To overcome this limitation, "enhancers" are often included in the reaction mixture. These are typically phenolic compounds that can significantly increase the intensity and duration of the light signal.[11][12]
Enhancers are thought to act as intermediate electron carriers, facilitating the transfer of electrons between the HRP enzyme and the chemiluminescent substrate. This leads to a more efficient generation of the substrate radicals and, consequently, a more robust light output.[9][13] The choice and concentration of the enhancer can dramatically impact assay performance and should be empirically optimized.
High-Throughput Screening Protocol: A General Framework
This section provides a detailed, step-by-step protocol for utilizing 6-Bromophthalazine-1,4-diol in a generic HTS assay. This protocol should be considered a starting point and will likely require optimization for specific applications.
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| 6-Bromophthalazine-1,4-diol | 100 mM | DMSO | -20°C, protected from light |
| Horseradish Peroxidase (HRP) | 1 mg/mL | PBS, pH 7.4 | 4°C |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) | Aqueous | 4°C, protected from light |
| Enhancer (e.g., p-coumaric acid) | 100 mM | DMSO | -20°C |
| Assay Buffer | 1X | e.g., Tris-buffered saline (TBS), pH 8.5 | 4°C |
Causality behind choices:
-
DMSO as solvent for organic compounds: 6-Bromophthalazine-1,4-diol and many enhancers are organic molecules with limited aqueous solubility. DMSO is a common solvent for such compounds in HTS.[4]
-
Alkaline Assay Buffer: The chemiluminescent reaction of luminol and its analogues is generally more efficient at an alkaline pH.[4] A starting pH of 8.5 is recommended for optimization.
-
Stock Solutions: Preparing concentrated stock solutions allows for easy dilution to working concentrations and minimizes the amount of organic solvent in the final assay volume.
Experimental Workflow
The following workflow is designed for a standard 384-well microplate format, common in HTS.
Caption: General HTS workflow using 6-Bromophthalazine-1,4-diol.
Step-by-Step Protocol
-
Compound Plating: Dispense test compounds and controls (e.g., positive and negative controls) into the wells of a 384-well assay plate. Typically, a small volume (e.g., 50-100 nL) of compound stock in DMSO is used.
-
Target/Enzyme Addition: Add the biological target of interest (e.g., the enzyme that produces H₂O₂ or is conjugated to HRP) to all wells. The volume will depend on the final assay volume (e.g., 10 µL for a 20 µL final volume).
-
Incubation: Incubate the plate for a predetermined time and temperature to allow for the interaction between the compounds and the biological target.
-
Preparation of Detection Reagent: During the incubation, prepare the 6-Bromophthalazine-1,4-diol detection reagent. This should be prepared fresh.
-
Working Solution Recipe (Example for 10 mL):
-
Assay Buffer (e.g., TBS, pH 8.5): 9.8 mL
-
6-Bromophthalazine-1,4-diol (from 100 mM stock): 10 µL (final concentration 100 µM)
-
Enhancer (from 100 mM stock): 5 µL (final concentration 50 µM)
-
HRP (from 1 mg/mL stock): 1 µL (final concentration 0.1 µg/mL)
-
H₂O₂ (from 3% stock, diluted from 30%): 10 µL (final concentration ~3 mM)
-
-
Note: These concentrations are starting points and should be optimized.
-
-
Addition of Detection Reagent: Add the freshly prepared detection reagent to all wells of the assay plate (e.g., 10 µL).
-
Signal Stabilization: Incubate the plate at room temperature for 2-5 minutes to allow the chemiluminescent signal to develop and stabilize.
-
Signal Detection: Read the plate using a luminometer. The integration time will depend on the signal intensity and should be optimized to maximize the signal-to-noise ratio.
Assay Development and Optimization: A Scientist's Perspective
A robust and reliable HTS assay is the result of careful optimization of multiple parameters. The following section provides insights into the key areas of focus.
Key Parameters for Optimization
-
Concentration of 6-Bromophthalazine-1,4-diol: The concentration of the chemiluminescent substrate will directly impact the signal intensity. A concentration titration should be performed to identify the optimal range that provides a strong signal without leading to substrate inhibition or high background.
-
Concentration of HRP: The amount of HRP will influence the kinetics of the reaction. Insufficient HRP can lead to a slow and weak signal, while excessive HRP can result in a very rapid "flash" of light that is difficult to measure reproducibly.
-
Concentration of H₂O₂: Hydrogen peroxide is the oxidant, but at high concentrations, it can lead to oxidative damage of the HRP enzyme, inhibiting the reaction.[8] A titration is necessary to find the optimal concentration.
-
Enhancer Type and Concentration: Different enhancers can have profoundly different effects on the signal intensity and kinetics.[11][13] It is advisable to screen a small panel of common enhancers (e.g., p-coumaric acid, 4-iodophenol, 4-bromophenol) and then perform a concentration titration of the most effective one.
-
pH of the Assay Buffer: The pH can influence both the enzyme activity and the quantum yield of the chemiluminescent reaction. A pH titration (e.g., from 7.5 to 9.5) is recommended.
Self-Validating the Protocol: Quality Control in HTS
To ensure the trustworthiness of your screening data, it is crucial to incorporate robust quality control metrics.
Table 2: HTS Quality Control Metrics
| Metric | Formula | Recommended Value | Interpretation |
| Z'-factor | 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ] | > 0.5 | A measure of the statistical separation between the positive and negative controls. A value > 0.5 indicates an excellent assay. |
| Signal-to-Background (S/B) | μ_pos / μ_bkg | > 10 | The ratio of the signal from the positive control to the background signal (wells with no enzyme activity). |
| Signal-to-Noise (S/N) | (μ_pos - μ_neg) / σ_neg | > 10 | A measure of the assay's ability to distinguish a true signal from the background noise. |
μ = mean, σ = standard deviation, pos = positive control, neg = negative control, bkg = background
A self-validating protocol involves consistently monitoring these metrics throughout the screening campaign. Any significant deviation may indicate issues with reagents, instrumentation, or the assay procedure itself.
Mechanistic and Workflow Visualization
Caption: HRP-catalyzed chemiluminescence of 6-Bromophthalazine-1,4-diol.
Conclusion
6-Bromophthalazine-1,4-diol represents a valuable tool for the development of sensitive and robust chemiluminescent assays for high-throughput screening. By understanding the underlying principles of the HRP-catalyzed reaction and the critical role of enhancers, researchers can effectively implement this reagent in their screening workflows. The provided protocols and optimization strategies offer a solid foundation for developing high-quality assays that can accelerate the drug discovery process. As with any HTS assay, rigorous validation and adherence to quality control standards are paramount for generating reliable and actionable data.
References
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- 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem. (n.d.). PubChem.
- Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- 6-bromophthalazine-1,4-diol | 76240-49-8. (n.d.). Sigma-Aldrich.
- Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase - MDPI. (n.d.). MDPI.
- Enhancement of the horseradish peroxidase-catalyzed chemiluminescent oxidation of cyclic diacyl hydrazides by 6-hydroxybenzothiazoles - PubMed. (n.d.). PubMed.
- A review of enhancers for chemiluminescence enzyme immunoassay - ResearchGate. (2017). Critical Reviews in Analytical Chemistry.
- Horseradish peroxidase (HRP): a tool for catalyzing the formation of novel bicoumarins - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PubMed Central. (n.d.).
- Compound screening - Nuvisan. (n.d.). Nuvisan.
- Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemilumines - Acta Naturae. (2022).
- Luminol | C8H7N3O2 | CID 10638 - PubChem. (n.d.). PubChem.
- Chemiluminescence Enhancer | TCI Deutschland GmbH. (n.d.). TCI Chemicals.
- High-Throughput Screening - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2 - PubMed. (2013). Analytical and Bioanalytical Chemistry.
- Identification of Plant Peroxidases Catalyzing the Degradation of Fluorinated Aromatics Using a Peroxidase Library Approach - NIH. (n.d.). Applied Biochemistry and Biotechnology.
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- High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD - PubMed. (2019). Experimental Eye Research.
- Precursors to the chemiluminescence of luminol, 6-aminophthalazine-1,4(2H,3H)-dione - Journal of the Chemical Society D - RSC Publishing. (n.d.). Royal Society of Chemistry.
- 76240-49-8|6-Bromophthalazine-1,4-diol|BLD Pharm. (n.d.). BLD Pharm.
- Employment of 4-(1-imidazolyl)
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Application Note: A Framework for Developing Kinase Inhibition Assays Using Phthalazine-Based Compounds
Abstract
The phthalazine scaffold is a pharmacologically versatile heterocycle that has garnered significant attention in medicinal chemistry for its potential as a core structure in novel drug development.[1] Derivatives of phthalazine have shown promise as inhibitors of key signaling proteins, particularly protein kinases, which are crucial targets in oncology and other therapeutic areas.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to identify and characterize the inhibitory activity of phthalazine-based compounds, using 6-Bromophthalazine-1,4-diol as a representative molecule. We present detailed protocols for a primary biochemical kinase assay to determine direct enzyme inhibition (IC50) and a secondary cell-based assay to assess anti-proliferative effects (GI50) in a physiologically relevant context. The framework emphasizes experimental design, data interpretation, and critical validation parameters to ensure the generation of reliable and reproducible results.
Introduction: The Phthalazine Scaffold in Kinase Drug Discovery
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process regulating most cellular activities.[5] Their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[5]
The phthalazine core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous molecules with diverse biological activities.[1][2] Specifically, 1,4-disubstituted phthalazine derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth.[3][4][7]
6-Bromophthalazine-1,4-diol (PubChem CID: 11379478), also known as 6-bromo-2,3-dihydrophthalazine-1,4-dione, serves as an excellent model compound for this class.[8] This guide outlines a two-tiered strategy for evaluating such compounds:
-
Biochemical Assay: To quantify the direct interaction and inhibition of the purified kinase enzyme.
-
Cell-Based Assay: To confirm that the biochemical activity translates into a functional cellular response.[9][10]
This structured approach allows for the efficient screening of compound libraries and the detailed characterization of promising leads.
Part I: Biochemical Assay for Direct Kinase Inhibition
The first step in characterizing a potential kinase inhibitor is to measure its effect on the purified enzyme in a controlled, in vitro environment. This allows for the determination of the compound's intrinsic potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.[9] We will describe a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Principle of the Luminescence-Based Kinase Assay
This assay format, such as the widely used ADP-Glo™ Kinase Assay, measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Experimental Protocol: IC50 Determination for VEGFR-2
Materials:
-
6-Bromophthalazine-1,4-diol (or other test compounds)
-
Recombinant human VEGFR-2 enzyme
-
Suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP, Ultra-Pure Grade
-
VEGFR-2 Kinase Assay Buffer (containing MgCl₂, MnCl₂, DTT, and a detergent like Brij-35)
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
A multi-channel pipette or automated liquid handler
-
A plate-reading luminometer
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromophthalazine-1,4-diol in 100% DMSO.
-
Perform a serial dilution (1:3) in 100% DMSO to create a 10-point concentration curve. This will be your 100X source plate.
-
Scientist's Note: Maintaining a consistent DMSO concentration across all wells is critical to avoid solvent-induced artifacts. The final DMSO concentration in the assay should be kept low (≤1%) to minimize its impact on enzyme activity.[5]
-
-
Assay Plate Setup:
-
Transfer a small volume (e.g., 50 nL) of the 100X compound dilutions from the source plate to the 384-well assay plate.
-
Include control wells: "Maximum Activity" (DMSO vehicle only) and "No Enzyme" (DMSO vehicle, but no enzyme added later).
-
-
Kinase Reaction:
-
Prepare a 2X Enzyme/Substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 2.5 µL of the 2X Enzyme/Substrate solution to each well containing the compound. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[11]
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This time should be within the pre-determined linear range of the reaction.[12]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for another 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
-
Normalize Data: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualization of Biochemical Assay Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
Expected Data Summary
Table 1: Example IC50 data for 6-Bromophthalazine-1,4-diol against VEGFR-2.
| Compound Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
|---|---|---|
| 100 | 15,500 | 98.1 |
| 33.3 | 21,300 | 91.9 |
| 11.1 | 45,600 | 67.5 |
| 3.7 | 89,900 | 21.9 |
| 1.2 | 108,500 | 5.8 |
| 0.4 | 115,200 | -0.1 |
| 0.1 | 114,800 | 0.2 |
| 0.05 | 116,000 | -0.8 |
| Controls | ||
| Max Activity (DMSO) | 115,100 | 0.0 |
| No Enzyme | 12,000 | 100.0 |
| Calculated IC50 | | 4.5 µM |
Part II: Cell-Based Assay for Functional Activity
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if a compound can enter a cell and inhibit its target in a complex biological system, ultimately leading to a desired physiological outcome like reduced cell proliferation.[13][14]
Principle of the Anti-Proliferation Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of a cancer cell line that is dependent on the kinase target (e.g., VEGFR-2).[4][14] After treating the cells with the compound for a set period (e.g., 72 hours), cell viability is measured. A common method uses a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active, viable cells.[15] A decrease in the luminescent signal corresponds to reduced cell viability.
Experimental Protocol: Anti-Proliferation Assay in HepG2 Cells
Materials:
-
HepG2 (human liver cancer) cell line or other relevant line
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium + 10% FBS + 1% Pen/Strep)
-
6-Bromophthalazine-1,4-diol (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
White, clear-bottom 96-well cell culture plates
-
A standard cell culture incubator (37°C, 5% CO₂)
-
A plate-reading luminometer
Protocol Steps:
-
Cell Plating:
-
Culture HepG2 cells according to standard protocols.
-
Harvest cells and perform a cell count. Dilute the cells in complete growth medium to an optimized seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X final concentration serial dilution of the test compound in complete growth medium from your 10 mM DMSO stock.
-
Include a "Vehicle Control" (medium with the highest equivalent percentage of DMSO) and a "No-Cell Control" (medium only, for background subtraction).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation over several cell doubling times.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Normalize Data: Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)
-
Generate GI50 Curve: Plot the % Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the GI50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell growth/viability.
Visualization of an Inhibited Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
Part III: Assay Validation Principles
To ensure that an assay is fit for its intended purpose, it must be validated.[16] Regulatory bodies like the FDA provide guidance on the key parameters that define a reliable and reproducible assay.[17][18] While full validation is typically required for later-stage clinical development, applying these principles early ensures data integrity.[19][20]
Table 2: Key Parameters for Assay Validation.
| Parameter | Definition | Assessment Method |
|---|---|---|
| Accuracy | The closeness of the measured value to the true or accepted reference value.[17][21] | Spike-recovery studies where a known amount of analyte is added to the matrix and the % recovery is calculated. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[17][21] | Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, across different days/analysts). Results are expressed as % Coefficient of Variation (%CV). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[17][21] | Analyze samples with and without the analyte; assess potential interference from structurally similar molecules or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[17][20] | Analyze samples with known concentrations across a range and perform linear regression analysis (calculate R²). |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17][20] | Derived from the linearity, accuracy, and precision data. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[21] | Intentionally vary parameters like incubation times, temperatures, or reagent concentrations and observe the impact on results. |
Conclusion
This application note provides a foundational framework for the development and execution of assays to screen and characterize phthalazine-based kinase inhibitors, using 6-Bromophthalazine-1,4-diol as a representative compound. By employing a sequential approach of a highly specific biochemical assay followed by a biologically relevant cell-based assay, researchers can efficiently identify potent inhibitors and validate their functional activity. Adherence to the principles of assay optimization and validation is paramount for generating high-quality, reliable data that can confidently drive drug discovery programs forward.
References
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6-Bromophthalazine-1,4-diol. PubChem, National Center for Biotechnology Information. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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A guide for potency assay development of cell-based product candidates. Cell & Gene Therapy Insights. [Link]
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Enzyme Kinetic Assay. Creative Biogene. [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry via PubMed. [Link]
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In Vitro Cell Based Assays. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
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What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. MODULUS. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry via PubMed. [Link]
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MDH Enzyme Kinetics Experiment Instructions. University of San Diego. [Link]
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Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega via PMC, National Center for Biotechnology Information. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry via NIH. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, Royal Society of Chemistry. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Assay Validation Guidelines. Ofni Systems. [Link]
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What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
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Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins Scientific. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
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Enzyme kinetics. Wikipedia. [Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
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- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
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- 8. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 6-Bromophthalazine-1,4-diol as a Tool Compound in Pharmacology
Introduction: Unveiling the Potential of 6-Bromophthalazine-1,4-diol in Cellular Research
6-Bromophthalazine-1,4-diol is a heterocyclic organic compound with the chemical formula C8H5BrN2O2[1]. While specific in-depth pharmacological studies on this particular molecule are not widely published, its core structure, phthalazine-1,4-dione, is a key pharmacophore in a class of enzymes known as Poly(ADP-ribose) polymerases (PARPs) inhibitors. PARP enzymes are crucial players in the cellular response to DNA damage, and their inhibition has emerged as a significant therapeutic strategy, particularly in oncology.[2][3]
These application notes serve as a comprehensive guide for researchers and drug development professionals on the potential use of 6-Bromophthalazine-1,4-diol as a tool compound to investigate PARP-dependent signaling pathways and to explore its potential as a therapeutic agent. The protocols provided herein are based on established methodologies for characterizing PARP inhibitors and are intended to be a starting point for the investigation of this novel compound.
Scientific Foundation: The Rationale for Investigating 6-Bromophthalazine-1,4-diol as a PARP Inhibitor
The foundational hypothesis for the pharmacological application of 6-Bromophthalazine-1,4-diol lies in its structural similarity to known PARP inhibitors. The phthalazine-1,4-dione scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. By competitively binding to the catalytic domain of PARP, inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery.[2]
The primary role of PARP1 is to detect and signal single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of PARP inhibitors in treating BRCA-mutated cancers.[4][5]
The bromine substitution at the 6th position of the phthalazine ring in 6-Bromophthalazine-1,4-diol may influence its potency, selectivity, and pharmacokinetic properties compared to other phthalazine-based PARP inhibitors. Therefore, empirical validation of its activity is essential.
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
To conceptualize the proposed mechanism of action, the following signaling pathway diagram illustrates the central role of PARP in DNA repair and the principle of synthetic lethality in BRCA-deficient cells.
Caption: Proposed mechanism of 6-Bromophthalazine-1,4-diol via PARP inhibition.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a framework for the initial in vitro characterization of 6-Bromophthalazine-1,4-diol.
Protocol 1: In Vitro PARP1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of 6-Bromophthalazine-1,4-diol on the enzymatic activity of purified PARP1.
Principle: A colorimetric or fluorescent assay can be used to quantify the amount of PAR synthesized by recombinant PARP1 in the presence of NAD+ and activated DNA. The signal is inversely proportional to the PARP1 inhibitory activity of the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (as a PARP1 substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well microplates
-
Plate reader
-
6-Bromophthalazine-1,4-diol stock solution (e.g., 10 mM in DMSO)
-
Positive control PARP inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 6-Bromophthalazine-1,4-diol in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, activated DNA, and histone proteins.
-
Add the serially diluted 6-Bromophthalazine-1,4-diol or the positive control. Include wells with DMSO as a vehicle control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Finally, add the recombinant PARP1 enzyme to all wells except for the negative control wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of PARP1 inhibition for each concentration of 6-Bromophthalazine-1,4-diol relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | IC50 (nM) [Hypothetical] |
| 6-Bromophthalazine-1,4-diol | To be determined |
| Olaparib (Positive Control) | 5-10 |
Protocol 2: Cell Viability Assay in Cancer Cell Lines
This assay assesses the cytotoxic effect of 6-Bromophthalazine-1,4-diol on cancer cells, particularly those with and without deficiencies in the homologous recombination pathway.
Principle: A colorimetric assay, such as the MTS assay, is used to determine the number of viable cells in culture after treatment with the compound. The reduction of the MTS tetrazolium compound to a colored formazan product is proportional to the number of metabolically active cells.
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
BRCA-wild-type cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTS reagent
-
96-well cell culture plates
-
6-Bromophthalazine-1,4-diol stock solution (10 mM in DMSO)
-
Positive control PARP inhibitor (e.g., Olaparib)
Procedure:
-
Cell Seeding: Seed the BRCA-mutant and BRCA-wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of 6-Bromophthalazine-1,4-diol in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the cellular characterization of 6-Bromophthalazine-1,4-diol.
Caption: Workflow for cell viability assessment.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: The use of a well-characterized PARP inhibitor like Olaparib provides a benchmark for the expected activity and ensures that the assay systems are performing correctly.
-
Negative/Vehicle Controls: DMSO controls are crucial to account for any effects of the solvent on the enzyme activity or cell viability.
-
Cell Line Controls: The parallel use of BRCA-mutant and BRCA-wild-type cell lines is essential to validate the synthetic lethality hypothesis for 6-Bromophthalazine-1,4-diol. A significantly lower GI50 in the BRCA-mutant line would be a strong indicator of a PARP-dependent mechanism of action.
Conclusion and Future Directions
These application notes provide a foundational framework for the pharmacological investigation of 6-Bromophthalazine-1,4-diol as a potential PARP inhibitor. The successful execution of these protocols will elucidate its in vitro potency and its cellular mechanism of action. Positive results from these initial studies would warrant further investigation, including:
-
Selectivity profiling: Assessing the inhibitory activity of 6-Bromophthalazine-1,4-diol against other PARP family members and a broader panel of kinases.
-
Mechanism of action studies: Confirming PARP inhibition in cells by measuring PAR levels after drug treatment.
-
In vivo studies: Evaluating the efficacy and safety of 6-Bromophthalazine-1,4-diol in animal models of BRCA-mutated cancers.
The exploration of novel tool compounds like 6-Bromophthalazine-1,4-diol is vital for advancing our understanding of cellular signaling pathways and for the development of next-generation therapeutics.
References
-
PubChem. 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(14), 3463–3465. [Link]
-
Ivy Fine Chemicals. 6-Bromophthalazine-1,4-diol. [Link]
-
Gourley, C., & Robson, M. (2015). PARP inhibitors in ovarian cancer: a new era for personalized medicine. Journal of Clinical Oncology, 33(30), 3427–3429. [Link]
-
Li, H., & Liu, Z. (2019). Advances and perspectives of PARP inhibitors. Journal of Hematology & Oncology, 12(1), 1-13. [Link]
-
Gadducci, A., & Tana, R. (2016). PARP inhibitors in epithelial ovarian cancer: state of the art and perspectives of clinical research. Anticancer Research, 36(5), 2145-2154. [Link]
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Advances and perspectives of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors in Epithelial Ovarian Cancer: State of Art and Perspectives of Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Bromophthalazine-1,4-diol: An In-Depth Guide for Research Applications
Introduction: The Significance of 6-Bromophthalazine-1,4-diol in Modern Drug Discovery
6-Bromophthalazine-1,4-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The phthalazine scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] The introduction of a bromine atom at the 6-position offers a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Brominated phthalazine derivatives have shown promise as potent anticancer agents, with some exhibiting inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[3][4][5][6] This application note provides a comprehensive, two-step synthetic protocol for the preparation of 6-Bromophthalazine-1,4-diol, designed to be a reliable and reproducible method for research purposes.
Chemical Overview and Strategic Approach
The synthesis of 6-Bromophthalazine-1,4-diol is approached via a two-step sequence, commencing with the electrophilic bromination of phthalic anhydride to yield 4-bromophthalic anhydride. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate to afford the target molecule. This strategy is predicated on the accessibility of the starting materials and the generally high-yielding nature of these transformations.
Part 1: Synthesis of 4-Bromophthalic Anhydride
The initial step involves the regioselective bromination of phthalic anhydride. This electrophilic aromatic substitution is a well-established transformation.
Reaction Scheme: Step 1
Caption: Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride.
Expertise & Experience: Rationale for a Two-Phase Approach
While various methods exist for the bromination of phthalic anhydride, a two-phase aqueous/organic system offers a practical and scalable approach. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the bromide ion to the organic phase where the reaction occurs. This method often proceeds under milder conditions and can lead to improved yields and regioselectivity compared to high-temperature melts or reactions in harsh acidic media.
Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalic Anhydride | 148.12 | 20.0 g | 0.135 |
| Sodium Hydroxide | 40.00 | 11.3 g | 0.283 |
| Benzyltrimethylammonium chloride | 185.70 | 0.5 g | 0.0027 |
| Bromine | 159.81 | 22.3 g (7.2 mL) | 0.140 |
| Fuming Sulfuric Acid (20%) | - | 15 g | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Ethyl Acetate | 88.11 | ~200 mL | - |
| Water | 18.02 | ~50 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve sodium hydroxide (11.3 g) in water (50 g).
-
To the stirred solution, add phthalic anhydride (20.0 g) and benzyltrimethylammonium chloride (0.5 g). Stir until a homogeneous mixture is obtained.
-
The reaction is conducted in three temperature stages with the addition of bromine at each stage.
-
Stage 1: Heat the mixture to 45 °C and add 11.5 g of bromine dropwise over 1.7 hours.
-
Stage 2: Increase the temperature to 70 °C and add 10.8 g of bromine over 5 hours.
-
Stage 3: Raise the temperature to 80 °C, add an additional 3 g of sodium hydroxide, and then add 10 g of bromine over 5 hours.
-
-
Upon completion of the reaction, cool the mixture and carefully add 15 g of fuming sulfuric acid (20%) to acidify the solution to a pH of approximately 1-2.
-
Cool the mixture to 25 °C and add a 10% aqueous solution of sodium bisulfite dropwise until the orange color of excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromophthalic anhydride. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of acetic anhydride and toluene.
Part 2: Synthesis of 6-Bromophthalazine-1,4-diol
The second and final step is the cyclization of 4-bromophthalic anhydride with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration to form the stable phthalazine-1,4-dione ring system.
Reaction Scheme: Step 2
Caption: Synthesis of 6-Bromophthalazine-1,4-diol.
Experimental Protocol: Synthesis of 6-Bromophthalazine-1,4-diol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophthalic Anhydride | 227.01 | 10.0 g | 0.044 |
| Hydrazine Hydrate (~55%) | ~50.06 | 5.0 mL (~5.15 g) | ~0.057 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromophthalic anhydride (10.0 g) in ethanol (100 mL).
-
To this suspension, add hydrazine hydrate (~55%, 5.0 mL) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Trustworthiness: Product Purification and Characterization
The purity of the synthesized 6-Bromophthalazine-1,4-diol is crucial for its application in research.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water, can be employed. The crude solid is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization:
-
Melting Point: The melting point of the purified product should be determined and compared with literature values (if available). Phthalazine-1,4-diols are known to have high melting points, often exceeding 300 °C.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Due to the bromine substitution, a complex splitting pattern is anticipated. Additionally, a broad singlet corresponding to the two N-H protons of the diol tautomer should be observable, typically in the downfield region (δ 10-12 ppm), although its position can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the two carbonyl carbons are expected in the range of δ 160-170 ppm. The aromatic carbons will appear in the typical range of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.[7][8]
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-Bromophthalazine-1,4-diol (C₈H₅BrN₂O₂), which is approximately 241.04 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion.
-
Safety Precautions
-
4-Bromophthalic Anhydride: This compound is harmful if swallowed and causes skin and serious eye irritation.[8][9][10][11][12] It may also cause respiratory irritation.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Hydrazine hydrate is a highly toxic and corrosive substance.[3][4][5][6][13] It is a suspected carcinogen and can cause severe skin burns and eye damage.[3][4][5] All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.
-
General Precautions: Always conduct chemical reactions in a well-ventilated area. Be aware of the potential hazards of all chemicals used and consult their respective Safety Data Sheets (SDS) before starting any experimental work.
References
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available at: [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available at: [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health. Available at: [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. Available at: [Link]
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. National Institutes of Health. Available at: [Link]
-
4-Bromophthalic anhydride | C8H3BrO3 | CID 66590. PubChem. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]
-
6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478. PubChem. Available at: [Link]
-
ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]
-
1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. PubMed. Available at: [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. Available at: [Link]
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]
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- 1. tsijournals.com [tsijournals.com]
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- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
Application Notes & Protocols: Unveiling the Biological Potential of 6-Bromophthalazine-1,4-diol Derivatives
Introduction: The Therapeutic Promise of the Phthalazine Scaffold
The phthalazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Phthalazine derivatives have garnered significant attention for their potential in treating a range of diseases, demonstrating activities such as anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1] Commercially available drugs like Hydralazine (antihypertensive) and Olaparib (anticancer) underscore the therapeutic relevance of this chemical motif.[1] The versatility of the phthalazine nucleus makes it an attractive starting point for the design and synthesis of novel drug candidates.[1] This document provides a comprehensive guide for researchers exploring the biological activities of a specific subclass: 6-Bromophthalazine-1,4-diol derivatives.
While the parent compound, 6-Bromophthalazine-1,4-diol (also known as 6-bromo-2,3-dihydrophthalazine-1,4-dione), is a known chemical entity[3], its biological profile and that of its derivatives are not extensively characterized in publicly available literature. Bromine substitution in heterocyclic compounds can significantly influence their physicochemical properties and biological activities, often enhancing their potency. Bromophenols, for instance, are known for their diverse bioactivities, including antioxidant and anticancer effects.[4][5] Therefore, derivatives of 6-Bromophthalazine-1,4-diol represent a promising area for drug discovery.
These application notes will provide detailed protocols for the synthesis and biological evaluation of novel 6-Bromophthalazine-1,4-diol derivatives, with a focus on anticancer and enzyme inhibitory activities, two of the most prominent therapeutic areas for phthalazine-based compounds.[6][7][8][9][10]
Part 1: Synthesis of 6-Bromophthalazine-1,4-diol Derivatives
The synthesis of novel derivatives is the crucial first step in exploring their biological potential. The 6-Bromophthalazine-1,4-diol core can be chemically modified at various positions to generate a library of new compounds. A common strategy involves the derivatization of the hydroxyl groups or the nitrogen atoms of the phthalazine ring.
General Synthetic Workflow
A generalized synthetic scheme for creating a library of 6-Bromophthalazine-1,4-diol derivatives is presented below. This workflow is a conceptual guide and may require optimization based on the specific target molecules.
Caption: Generalized synthetic workflow for generating a library of 6-Bromophthalazine-1,4-diol derivatives.
Protocol 1: Synthesis of N-substituted 6-Bromophthalazine-1,4-dione Derivatives
This protocol describes a general method for the N-alkylation or N-acylation of the phthalazine core, a common strategy in the synthesis of phthalazinone derivatives.[6][7]
Materials:
-
6-Bromophthalazine-1,4-diol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide) or Acyl chloride
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-Bromophthalazine-1,4-diol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., K₂CO₃, 2.2 equivalents or NaH, 2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide or acyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: In Vitro Biological Evaluation
Once a library of derivatives has been synthesized and characterized, the next step is to assess their biological activity. The following protocols outline standard in vitro assays for evaluating the cytotoxic and enzyme inhibitory potential of the synthesized compounds.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[11][12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer, HCT-116 - colon cancer)[6][11][13][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Analysis and Interpretation:
| Compound ID | Cell Line | IC₅₀ (µM) |
| 6-Bromo-Derivative 1 | HepG2 | 15.2 |
| 6-Bromo-Derivative 2 | HepG2 | 5.8 |
| 6-Bromo-Derivative 1 | MCF-7 | 22.5 |
| 6-Bromo-Derivative 2 | MCF-7 | 8.1 |
| Doxorubicin (Control) | HepG2 | 0.9 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
A lower IC₅₀ value indicates greater cytotoxic activity. Compounds with potent activity can be selected for further investigation into their mechanism of action.
Protocol 3: Enzyme Inhibition Assay
Many phthalazine derivatives exert their anticancer effects by inhibiting specific enzymes, such as protein kinases.[16][17][18] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a validated strategy in cancer therapy.[6][8][10]
Workflow for Enzyme Inhibition Assay:
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Phthalazine derivatives: Significance and symbolism [wisdomlib.org]
- 3. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives | Scilit [scilit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 13. article.sapub.org [article.sapub.org]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Novel Enzyme Inhibitors with the Phthalazine Scaffold
Introduction: The Phthalazine Scaffold as a Privileged Motif in Enzyme Inhibition
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its rigid structure, coupled with its capacity for diverse substitutions, allows it to form specific, high-affinity interactions within the active sites of various enzymes. This versatility has led to the development of numerous phthalazine-containing compounds that target key enzyme families implicated in diseases ranging from cancer to inflammatory disorders.
Notably, this scaffold is the backbone of clinically significant drugs like Olaparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) used in cancer therapy, and is found in advanced clinical candidates targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinases and Phosphodiesterases (PDEs).[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively use phthalazine compounds in enzyme inhibition studies, from initial potency determination to detailed mechanism of action analysis.
Part I: Foundational Concepts in Phthalazine-Mediated Enzyme Inhibition
Key Enzyme Classes Targeted by Phthalazine Derivatives
The phthalazine nucleus serves as an effective anchor for pharmacophoric elements that drive binding and inhibition of several critical enzyme classes.
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP leads to synthetic lethality. Phthalazinone-based compounds, such as Olaparib, mimic the nicotinamide moiety of the NAD+ cofactor, occupying the catalytic site and preventing the repair process.[1][4][5]
-
Tyrosine Kinases (e.g., VEGFR): Kinases are central to cellular signaling, and their dysregulation is a hallmark of cancer. Angiogenesis, the formation of new blood vessels, is driven by kinases like VEGFR. Phthalazine derivatives, such as Vatalanib (PTK787), have been developed as potent ATP-competitive inhibitors that block the kinase domain, thereby inhibiting downstream signaling required for angiogenesis.[6][7][8]
-
Phosphodiesterases (PDE): PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDE4, in particular, have anti-inflammatory effects. Phthalazine derivatives have been successfully designed to target the PDE active site, demonstrating their broad utility.[3][9]
Core Principles of Enzyme Inhibition Analysis
To properly characterize a novel phthalazine inhibitor, it is essential to understand two key quantitative descriptors: IC₅₀ and Kᵢ.
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[10][11] While essential for initial screening and ranking of compounds, its value is dependent on assay conditions, particularly substrate concentration.[12]
-
Kᵢ (Inhibition Constant): This is a true thermodynamic constant that describes the dissociation equilibrium of the enzyme-inhibitor complex (E-I).[10] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[10][13] The Kᵢ can often be calculated from the IC₅₀ value using the Cheng-Prusoff equation , provided the mechanism of inhibition and the substrate's Michaelis constant (Kₘ) are known.[10]
Part II: A Step-by-Step Workflow for Characterizing Phthalazine Inhibitors
A systematic approach is critical to move from a potential "hit" compound to a well-characterized lead. The following workflow outlines the key experimental phases.
Caption: Experimental workflow for inhibitor characterization.
Protocol: Initial Potency Screening (IC₅₀ Determination)
Objective: To determine the concentration at which a phthalazine compound inhibits 50% of the target enzyme's activity in a biochemical assay. This protocol is a template for a typical kinase assay using a fluorescence-based readout.
Causality Behind Choices:
-
Substrate Concentration: We use a substrate concentration at or near its Kₘ value. Using excessively high substrate concentrations can mask the effect of competitive inhibitors, leading to artificially high IC₅₀ values.[12]
-
Enzyme Concentration: The enzyme concentration should be well below the expected Kᵢ of the inhibitor to avoid "tight-binding" conditions, which can complicate data analysis.[14]
-
Controls: Including positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls is essential to validate the assay's performance and normalize the data.[15]
Materials:
-
Target enzyme (e.g., VEGFR-2)
-
Enzyme substrate (e.g., a peptide substrate for the kinase)
-
Cofactor (e.g., ATP for kinases)
-
Phthalazine test compounds dissolved in 100% DMSO
-
Known potent inhibitor (positive control)
-
Assay Buffer (specific to the enzyme)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the phthalazine compounds in 100% DMSO. A typical starting concentration is 10 mM, serially diluted 1:3 to generate a 10-point curve.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate.
-
Include wells with DMSO only (0% inhibition control) and wells with a saturating concentration of the positive control inhibitor (100% inhibition control).[15]
-
-
Enzyme Addition:
-
Prepare a solution of the enzyme in assay buffer at 2X the final desired concentration.
-
Add this enzyme solution to all wells (e.g., 5 µL per well).
-
Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of Reaction:
-
Prepare a solution of the substrate and ATP in assay buffer at 2X the final desired concentration.
-
Add this substrate/ATP mix to all wells to start the reaction (e.g., 5 µL per well).
-
Shake the plate briefly and incubate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (typically 30-60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction and measure product formation by adding the detection reagent according to the manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent).
-
Incubate as required by the detection kit.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[15]
-
Data Presentation:
| Compound ID | Target Enzyme | IC₅₀ (µM) | Hill Slope |
| PHT-001 | VEGFR-2 | 0.148 | 1.05 |
| PHT-002 | VEGFR-2 | 2.5 | 0.98 |
| PHT-003 | VEGFR-2 | > 50 | N/A |
| Vatalanib | VEGFR-2 | 0.043 | 1.01 |
Table based on representative data from literature.[6][16]
Protocol: Mechanism of Action (MoA) Elucidation
Objective: To determine how the phthalazine inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), thereby revealing its mode of inhibition (e.g., competitive, non-competitive).
Causality Behind Choices:
-
Matrix Experiment: A matrix of both substrate and inhibitor concentrations is required. Systematically varying both allows for the deconvolution of their effects on the reaction rate, which is the foundation of determining the mechanism.[14]
-
Data Visualization: The Lineweaver-Burk plot (a double-reciprocal plot) is a classic method to visualize changes in Kₘ and Vₘₐₓ, providing a clear graphical signature for each inhibition type.[17]
Protocol:
-
Experimental Setup: Design a matrix experiment. Use at least five concentrations of the substrate, typically spanning from 0.2 x Kₘ to 5 x Kₘ. For each substrate concentration, run the reaction with at least four different concentrations of the phthalazine inhibitor (including a zero-inhibitor control). Inhibitor concentrations should be chosen around the previously determined IC₅₀ or estimated Kᵢ.
-
Assay Execution: Perform the enzymatic assays as described in the IC₅₀ protocol for each condition in the matrix. Ensure you are measuring the initial reaction velocity (i.e., within the linear range of product formation).
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ (Kₘ,ₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓ,ₐₚₚ).
-
Generate a Lineweaver-Burk plot: plot 1/v versus 1/[S] for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot to determine the mode of inhibition.
-
Interpreting MoA Results:
Caption: Decision tree for determining inhibition mechanism.
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). The inhibitor binds to the same site as the substrate.
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged). The inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex.[14]
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease). The inhibitor binds only to the enzyme-substrate complex.[14]
-
Mixed: Lines intersect in the left quadrant (Vₘₐₓ decreases, Kₘ may increase or decrease). The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex.
Protocol: Cell-Based Assay Validation
Objective: To confirm that the phthalazine compound can enter a living cell and inhibit the target enzyme in its native environment, leading to a measurable physiological outcome. This protocol describes a Western blot assay to measure the inhibition of a target kinase's phosphorylation of its downstream substrate.
Causality Behind Choices:
-
Physiological Relevance: A biochemical assay uses purified components. A cell-based assay validates activity in the complex intracellular environment, accounting for factors like membrane permeability, efflux pumps, and competition with high endogenous concentrations of cofactors like ATP.[14][18]
-
Direct Target Engagement: Measuring the phosphorylation status of a known, direct substrate of the target kinase provides strong evidence that the compound is hitting its intended target in the cell.[5][19]
Materials:
-
Cancer cell line known to be dependent on the target enzyme (e.g., HUVECs for VEGFR-2).[6]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phthalazine test compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow until they reach ~80% confluency.
-
Starve cells of growth factors if necessary to reduce basal signaling (e.g., culture in low-serum medium for 4-6 hours).
-
Treat cells with various concentrations of the phthalazine compound (e.g., 0, 0.1, 1, 10 times the biochemical IC₅₀) for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pVEGFR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control like beta-actin.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation in a cellular context.
-
Part III: Data Interpretation and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Biochemical Potency, Low Cellular Potency | 1. Poor cell membrane permeability. 2. Compound is subject to cellular efflux pumps. 3. High intracellular concentration of a competing substrate (e.g., ATP for kinase inhibitors).[13] | 1. Modify compound structure to improve physicochemical properties. 2. Test in the presence of efflux pump inhibitors. 3. Acknowledge that higher potency may be needed to overcome high [ATP]. |
| Inconsistent IC₅₀ Values | 1. Compound instability or insolubility in assay buffer. 2. Assay conditions not optimized (e.g., reaction time outside linear range). | 1. Check compound solubility; include a co-solvent if necessary. Test for aggregation using dynamic light scattering.[17] 2. Re-validate the assay by running enzyme and substrate titration curves. |
| Hill Slope in IC₅₀ Curve Deviates from 1.0 | 1. Non-specific inhibition (e.g., aggregation). 2. Complex binding mechanism or cooperativity. | 1. Re-test in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[17] 2. Requires more advanced kinetic modeling. |
Conclusion
The phthalazine scaffold is a powerful tool in the design of potent and selective enzyme inhibitors. A rigorous and systematic evaluation, progressing from initial biochemical potency screening to detailed mechanistic and cellular validation, is paramount for success. By understanding the causality behind each experimental step and anticipating potential challenges, researchers can effectively characterize novel phthalazine compounds and unlock their full therapeutic potential. The protocols and frameworks provided here serve as a robust starting point for any research program focused on this important class of molecules.
References
-
Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1360. [Link][6][20][21]
-
Furet, P., et al. (2005). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Expert Opinion on Therapeutic Patents, 15(6), 647-658. [Link][7][8]
-
Pios, I., et al. (2004). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 14(20), 5151-5155. [Link][22]
-
Ghorab, M. M., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(11). [Link][23]
-
Wikipedia contributors. (2023). Enzyme assay. Wikipedia, The Free Encyclopedia. [Link][24]
-
edX. (n.d.). IC50 Determination. edX Course Material. [Link] (Note: Specific course link unavailable, general principle cited from search result).[10]
-
Wikipedia contributors. (2023). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. [Link][13]
-
Parker, L. L. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0129478. [Link][18]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link][11]
-
Shapiro, A. B. (2018). Response to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate. [Link][17]
-
Markossian, S., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][14]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog. [Link][25]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link][19]
-
Liu, X., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(10), 1648. [Link][1][4]
-
Bassal, A., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic & Medicinal Chemistry, 26(4), 814-825. [Link][5]
-
Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][12]
-
El-Damasy, A. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link][2][16][26]
-
Cer, R. Z., et al. (2019). Inhibition Kinetics Measurement. protocols.io. [Link][15]
-
Napoletano, M., et al. (2000). The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters, 10(19), 2235-2238. [Link][3]
-
Pellacini, F., et al. (2002). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Il Farmaco, 57(1), 29-37. [Link][9]
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- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 3. The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 6-Bromophthalazine-1,4-diol in the Synthesis of Potent Phthalazinone-Based PARP Inhibitors for Targeted Cancer Therapy
Abstract
The phthalazine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of several clinically approved Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. This document outlines the strategic application of 6-Bromophthalazine-1,4-diol as a versatile starting material for the synthesis of phthalazinone-based PARP inhibitors. While direct applications of 6-Bromophthalazine-1,4-diol are not extensively documented, its chemical structure presents a prime opportunity for facile chemical modification to generate diverse libraries of potent therapeutic agents. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale, synthetic protocols, and biological context for its use in drug discovery.
Introduction: The Significance of the Phthalazinone Scaffold in Drug Discovery
Phthalazinone derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This versatile scaffold is a key structural feature in numerous bioactive molecules, leading to the successful development of novel drugs.[1] Among their most important applications is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2][3]
PARP inhibitors have emerged as a major breakthrough in cancer therapy, exploiting the concept of "synthetic lethality." In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks due to the underlying BRCA mutation results in cell death. Olaparib, the first-in-class PARP inhibitor approved for clinical use, prominently features the phthalazinone core, underscoring the importance of this chemical motif.[4][5]
6-Bromophthalazine-1,4-diol, with its inherent phthalazine core and strategically positioned functional groups—a bromine atom and two hydroxyl groups—represents an ideal, though underexplored, precursor for the synthesis of novel PARP inhibitors. The bromine atom serves as a versatile handle for introducing various substituents via cross-coupling reactions, while the diol functionality can be readily converted to the critical phthalazinone moiety.
Proposed Synthetic Strategy: From 6-Bromophthalazine-1,4-diol to a Generic PARP Inhibitor
The following section details a proposed synthetic pathway to transform 6-Bromophthalazine-1,4-diol into a generic phthalazinone-based PARP inhibitor. This multi-step synthesis is designed to be robust and adaptable, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The proposed synthesis involves three key transformations:
-
Tautomerization/Oxidation: Conversion of the 6-Bromophthalazine-1,4-diol to the more stable 6-Bromo-2,3-dihydrophthalazine-1,4-dione.
-
Selective Reduction and Chlorination: Transformation of the dione to a monochloro-phthalazinone intermediate.
-
Suzuki Cross-Coupling: Introduction of a desired aryl or heteroaryl moiety at the 6-position, a common feature in many PARP inhibitors that contributes to binding affinity and pharmacokinetic properties.
Caption: Proposed synthetic workflow from 6-Bromophthalazine-1,4-diol.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 3.1: Synthesis of 6-Bromo-2,3-dihydrophthalazine-1,4-dione (Compound C)
-
Rationale: 6-Bromophthalazine-1,4-diol exists in tautomeric equilibrium with its dione form. This step aims to drive the equilibrium towards the more stable dione, which is the key precursor for the subsequent reactions. Mild oxidation ensures the integrity of the phthalazine ring system.
-
Materials:
-
6-Bromophthalazine-1,4-diol (1.0 eq)
-
Acetic acid (solvent)
-
Hydrogen peroxide (30% solution, 1.2 eq)
-
-
Procedure:
-
Suspend 6-Bromophthalazine-1,4-diol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to 60 °C to achieve partial dissolution.
-
Slowly add the hydrogen peroxide solution dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-Bromo-2,3-dihydrophthalazine-1,4-dione as a solid.
-
Protocol 3.2: Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one (Compound E)
-
Rationale: The conversion of one of the carbonyl groups to a chloride is a crucial step to create a reactive site for subsequent functionalization, while leaving the other carbonyl as the characteristic phthalazinone moiety. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are standard reagents for this type of transformation on phthalazinone systems.
-
Materials:
-
6-Bromo-2,3-dihydrophthalazine-1,4-dione (1.0 eq)
-
Phosphorus pentachloride (PCl₅, 1.1 eq)
-
Phosphorus oxychloride (POCl₃, solvent and reagent)
-
-
Procedure:
-
In a fume hood, carefully add 6-Bromo-2,3-dihydrophthalazine-1,4-dione to a round-bottom flask containing phosphorus oxychloride.
-
Slowly add phosphorus pentachloride portion-wise while stirring. An exothermic reaction may be observed.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 3.3: Synthesis of a Generic PARP Inhibitor via Suzuki Cross-Coupling (Compound G)
-
Rationale: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of a variety of aryl or heteroaryl groups at the 6-position of the phthalazinone core. This position is often modified in known PARP inhibitors to interact with specific residues in the enzyme's active site, thereby influencing potency and selectivity.
-
Materials:
-
6-Bromo-4-chlorophthalazin-1(2H)-one (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
-
-
Procedure:
-
To a degassed solution of 6-Bromo-4-chlorophthalazin-1(2H)-one in the dioxane/water mixture, add the arylboronic acid, sodium carbonate, and the palladium catalyst.
-
Degas the mixture again by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The phthalazinone-based compounds synthesized from 6-Bromophthalazine-1,4-diol are designed to function as PARP inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
In a healthy cell, if PARP is inhibited, these SSBs can degrade into more lethal double-strand breaks (DSBs) during DNA replication. However, healthy cells can still repair these DSBs through the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
In cancer cells with a BRCA1 or BRCA2 mutation, the HR pathway is deficient. When PARP is inhibited in these cells, the resulting DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This concept, where the combination of two non-lethal defects (PARP inhibition and BRCA deficiency) results in cell death, is known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Data Summary and Expected Outcomes
The synthetic protocols described above are expected to yield a variety of phthalazinone derivatives. The biological activity of these compounds can be assessed using a range of in vitro assays.
| Assay | Purpose | Expected Outcome |
| PARP1 Enzyme Inhibition Assay | To determine the direct inhibitory effect on the target enzyme. | IC₅₀ values in the nanomolar range for potent compounds. |
| Cell Proliferation Assay (e.g., MTT) | To assess the cytotoxic effect on cancer cell lines. | Potent inhibition of proliferation in BRCA-deficient cell lines (e.g., Capan-1).[2] |
| Western Blot Analysis | To confirm the mechanism of action by observing downstream effects. | Increased levels of cleaved PARP and markers of apoptosis (e.g., cleaved caspase-3) in treated cells.[6] |
| Cell Cycle Analysis | To determine the effect of the compounds on cell cycle progression. | Arrest in the G2/M phase is often observed with PARP inhibitors.[7] |
Conclusion
6-Bromophthalazine-1,4-diol is a promising, yet underutilized, starting material in drug discovery. Its structural features make it an ideal precursor for the synthesis of phthalazinone-based PARP inhibitors, a clinically validated class of anticancer agents. The protocols and strategies outlined in this document provide a roadmap for researchers to synthesize and evaluate novel phthalazinone derivatives, potentially leading to the discovery of next-generation targeted therapies for cancer. The adaptability of the synthetic route, particularly the Suzuki cross-coupling step, allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). J-STAGE. Retrieved January 12, 2026, from [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 6. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 6-Bromophthalazine-1,4-diol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges with 6-Bromophthalazine-1,4-diol in aqueous buffers. We will move from foundational physicochemical principles to actionable troubleshooting steps and detailed experimental protocols, ensuring you can design and execute robust experiments.
Part 1: Understanding the Molecule: Physicochemical Profile & Solubility Challenges
A thorough understanding of a compound's properties is the bedrock of any successful formulation strategy. This section addresses the fundamental characteristics of 6-Bromophthalazine-1,4-diol.
Q: What are the key physicochemical properties of 6-Bromophthalazine-1,4-diol that influence its solubility?
A: 6-Bromophthalazine-1,4-diol is a heterocyclic compound whose solubility is governed by a balance of hydrophobic and hydrophilic features. Its key properties are summarized below.
| Property | Value / Observation | Implication for Aqueous Solubility |
| Molecular Formula | C₈H₅BrN₂O₂ | - |
| Molecular Weight | 241.04 g/mol [1] | Moderate molecular weight. |
| Structure | 6-bromo-2,3-dihydrophthalazine-1,4-dione[1] | The planar, fused ring system contributes to poor solubility due to efficient crystal lattice packing.[2] |
| Predicted logP (XLogP3) | 1.1[1] | This value indicates moderate lipophilicity. While not extremely high, it suggests the compound favors a non-polar environment over water, contributing to low aqueous solubility. |
| Ionizable Groups | Contains two hydroxyl (-OH) groups and two ring nitrogens. | The molecule is ionizable. The hydroxyl groups are weakly acidic, and the ring nitrogens are weakly basic. Its net charge, and therefore its solubility, will be highly dependent on the pH of the aqueous buffer.[3][4] |
| pKa | Not experimentally determined in public literature. | The absence of a known pKa value necessitates an experimental determination of the pH-solubility profile to identify the optimal pH for dissolution. |
| Intrinsic Solubility (S₀) | Not experimentally determined in public literature. | S₀, the solubility of the un-ionized form, is expected to be low. The goal of formulation is to increase the apparent solubility. |
Q: Why is this compound likely to be poorly soluble in standard neutral (pH ~7.4) aqueous buffers?
A: The poor solubility stems from two primary factors derived from its structure:
-
Crystal Lattice Energy: The planar, aromatic ring structure of 6-Bromophthalazine-1,4-diol allows for strong intermolecular stacking in its solid state.[2] A significant amount of energy is required to break apart this stable crystal lattice before the individual molecules can be solvated by water.
-
Ionization State: At physiological pH (around 7.4), the compound's weakly acidic hydroxyl groups and weakly basic nitrogen atoms may be largely un-ionized. The neutral form of a molecule is typically less soluble than its charged, ionized counterpart because charged species have much stronger, more favorable interactions with polar water molecules.[5] Without a precise pKa, we must assume that at pH 7.4, the compound is not sufficiently ionized to achieve high aqueous solubility.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Encountering precipitation or low dissolution is a common hurdle. This section provides a logical workflow to systematically overcome these issues. The primary goal is to find the simplest method that meets your experimental concentration requirements while minimizing the use of excipients that could interfere with your assay.
Recommended Workflow for Solubility Enhancement
This decision tree outlines a systematic approach to improving the solubility of 6-Bromophthalazine-1,4-diol. Start with the simplest, most informative techniques before progressing to more complex formulations.
Q: My compound immediately precipitates when I dilute my DMSO stock into a neutral buffer. Where do I start?
A: Start with pH adjustment . This is the most fundamental and informative first step for any ionizable compound.[3] The goal is to shift the pH of your aqueous buffer to a value where the compound exists predominantly in its more soluble, ionized form. Given the structure, solubility is likely to increase at either acidic pH (protonating the ring nitrogens) or basic pH (deprotonating the hydroxyl groups). An initial screen using buffers at pH 3, 7, and 10 can quickly indicate which direction is favorable before performing a more detailed analysis.
Q: How do I systematically determine the optimal pH for solubility?
A: You should generate a pH-solubility profile . This experiment involves measuring the equilibrium solubility of 6-Bromophthalazine-1,4-diol across a range of pH values (e.g., from pH 2 to pH 12). The resulting plot of solubility versus pH will reveal the pH at which the compound is most soluble. This data is critical for preparing buffer-based formulations and interpreting results from cellular or biochemical assays. A detailed, step-by-step methodology is provided in Appendix: Protocol A .
Q: pH adjustment helped, but the solubility is still insufficient for my needs. What is the next logical step?
A: If pH modification alone is not enough, the next step is to introduce a solubilizing excipient. The two most common and effective strategies for preclinical research are co-solvents and cyclodextrins .[6][7]
-
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[8][9] This is often a simple and effective method for achieving high concentrations.
-
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug within their cavity to increase its apparent water solubility.[10][11][12] This method is often preferred for in vivo studies due to the excellent safety profile of certain cyclodextrin derivatives.[13]
Q: Which co-solvent should I choose, and at what concentration?
A: The choice of co-solvent depends on the requirements of your experiment, particularly the tolerance of your biological system (e.g., cells, enzymes) to organic solvents. Start with the least disruptive, most common co-solvents. You should screen a panel of co-solvents at varying concentrations (e.g., 5%, 10%, 20% v/v) to find the optimal system.
| Co-Solvent | Typical Conc. Range | Key Considerations & Insights |
| Polyethylene Glycol 300/400 (PEG-300/400) | 5 - 40% | Excellent solubilizer for many compounds. Generally well-tolerated in in vitro and in vivo models at lower concentrations. A good first choice. |
| Propylene Glycol (PG) | 5 - 40% | Another widely used, low-toxicity co-solvent.[7] Its properties are similar to PEG, and it can be a valuable alternative. |
| Ethanol | 1 - 20% | A powerful solvent, but can be more disruptive to protein structures and more toxic to cells, even at low percentages. Use with caution in sensitive assays. |
| Glycerol | 5 - 30% | Increases viscosity significantly, which may not be suitable for all applications (e.g., automated liquid handling). |
A detailed method for screening co-solvents is provided in Appendix: Protocol B .
Q: How do cyclodextrins work, and which type is best?
A: Cyclodextrins (CDs) have a unique donut-shaped structure with a hydrophobic interior and a hydrophilic exterior.[13] The hydrophobic portion of 6-Bromophthalazine-1,4-diol can partition into the CD cavity, forming a water-soluble "inclusion complex."[14][15] This masks the drug's hydrophobicity from the bulk water, leading to a significant increase in solubility.
For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native beta-cyclodextrin.
| Cyclodextrin Derivative | Key Features & Recommendations |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility and a well-established safety profile. It is a versatile and highly effective solubilizer for a wide range of molecules.[11] Often the first choice for screening. |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Features negatively charged sulfobutyl ether groups, which can enhance complexation with positively charged or neutral molecules. It has exceptionally high aqueous solubility and is used in several FDA-approved parenteral products.[10] |
To properly characterize this interaction, a phase-solubility study should be performed as described in Appendix: Protocol C . This will not only confirm solubility enhancement but also provide insights into the binding affinity between the compound and the cyclodextrin.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I combine solubility enhancement techniques?
A: Yes, and it is often a highly effective strategy. For example, after determining the optimal pH for solubility, you can conduct a co-solvent or cyclodextrin screen using a buffer at that optimal pH. This combined approach can yield synergistic effects on solubility that are greater than either method alone.[4]
Q: What are the potential downsides of using these excipients in my cell-based assays?
A: This is a critical consideration. Every excipient you add is a new variable.
-
Co-solvents: At higher concentrations, organic solvents like PEG, PG, and especially ethanol can induce cytotoxicity or alter cell membrane properties, leading to experimental artifacts.
-
Cyclodextrins: HP-β-CD and SBE-β-CD are generally considered safe for cell culture at typical solubilizing concentrations. However, because cyclodextrins can interact with lipids, at very high concentrations they can extract cholesterol from cell membranes, which can impact cell signaling and viability.[13]
Crucial Advice: Always run a vehicle control in your experiments. This control should contain the final concentration of buffer, co-solvent, and/or cyclodextrin used to dissolve your compound, but without the compound itself. This allows you to distinguish between the effects of your compound and the effects of the formulation vehicle.
Q: How should I prepare and store a stock solution of 6-Bromophthalazine-1,4-diol?
A: For a primary stock solution, use an anhydrous organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare a high-concentration stock (e.g., 10-50 mM), aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C, protected from light and moisture. When preparing your working solution, dilute this stock into your optimized aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all conditions, including your vehicle control.
Part 4: Experimental Protocols (Appendix)
Protocol A: Determination of pH-Solubility Profile
Objective: To measure the equilibrium solubility of 6-Bromophthalazine-1,4-diol as a function of pH.
Materials:
-
6-Bromophthalazine-1,4-diol (solid powder)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Microcentrifuge tubes or glass vials
-
Shaker/rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid 6-Bromophthalazine-1,4-diol to a series of vials (ensure solid is visible at the bottom).
-
To each vial, add a fixed volume (e.g., 1 mL) of a buffer of a specific pH.
-
Seal the vials and place them on a rotator in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, visually confirm that excess solid remains.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Measure the final pH of the supernatant to confirm the equilibrium pH.[16]
-
Dilute the supernatant appropriately and measure the concentration of the dissolved compound using a validated analytical method.
-
Plot the measured solubility (in µg/mL or µM) on the y-axis against the final measured pH on the x-axis.
Protocol B: Screening and Quantification using Co-solvents
Objective: To determine the solubility enhancement provided by various co-solvents.
Materials:
-
6-Bromophthalazine-1,4-diol (solid powder)
-
Primary aqueous buffer (use the optimal pH determined in Protocol A, or a standard buffer like PBS if pH-profile is not performed).
-
Co-solvents: PEG-400, Propylene Glycol, Ethanol.
-
Equipment as listed in Protocol A.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 40% v/v co-solvent in buffer).
-
Add an excess amount of solid compound to vials.
-
To each vial, add 1 mL of a specific co-solvent/buffer mixture. Include a "0% co-solvent" control.
-
Follow steps 3-8 from Protocol A to equilibrate the samples and quantify the concentration in the supernatant.
-
Plot the measured solubility against the percentage of co-solvent for each system tested.
Protocol C: Phase-Solubility Analysis with Cyclodextrins
Objective: To evaluate the solubility enhancement by cyclodextrins and characterize the complex formation.
Materials:
-
6-Bromophthalazine-1,4-diol (solid powder)
-
Primary aqueous buffer (as in Protocol B).
-
Cyclodextrins: HP-β-CD, SBE-β-CD.
-
Equipment as listed in Protocol A.
Procedure:
-
Prepare a series of cyclodextrin solutions in the chosen buffer at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).
-
Add an excess amount of solid compound to vials.
-
To each vial, add 1 mL of a specific cyclodextrin solution.
-
Follow steps 3-8 from Protocol A to equilibrate and quantify the compound concentration.
-
Plot the solubility of 6-Bromophthalazine-1,4-diol (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Data Analysis: A linear plot (Type A) suggests the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex, providing quantitative insight into the binding affinity.
References
- Vertex AI Search.
- Stella, V. J., & He, X. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. Sourced from: PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Adhikari, S. et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- The American Journal of Pharmaceutics. (2024).
- Wikipedia. Cosolvent.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Singh, R., et al. (2015).
- Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(20), 4843*.
- Sharma, D., & Saini, S. (2018). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2018, 1-11.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Pharmapproach. (2025). Solubilization by surfactants: Significance and symbolism.
- Pharmapproach. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Slideshare. (2015). Methods of solubility enhancements.
- PubChem. 6-Bromophthalazine-1,4-diol. Sourced from: National Center for Biotechnology Information, U.S.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Slideshare. (2015). solubility enhancement and cosolvency by madhavi.
- ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Shandong IRO Chelating Chemical Co., Ltd.
- Pharmapproach. (2026). PH adjustment: Significance and symbolism.
- Patel, M. R., & Patel, N. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 31–37*.
- Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
- Sigma-Aldrich. 6-bromophthalazine-1,4-diol.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109*.
- ChemicalBook. 6-broMophthalazine-1,4-diol.
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178*.
- Pharmaguideline.
- Sigma-Aldrich.
- Pharmaguideline. Excipients Used In the Formulation of Liquid Dosage Forms - Page 2 of 2.
- Google Patents.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109*.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366*.
- Slideshare. (2019). Excipients for parenteral formulations of biotech product Buffer components Preservatives, Anti-oxidants and osmotic agents.
- Drug Development and Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- ResearchGate. (2025). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
- Ivy Fine Chemicals. 6-Bromophthalazine-1,4-diol [CAS: 76240-49-8].
- National Institutes of Health. (2011).
- BLD Pharm. 76240-49-8|6-Bromophthalazine-1,4-diol.
- Sigma-Aldrich. 6-Bromophthalazine-1,4-diol | 76240-49-8.
- National Institutes of Health. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC.
- Ataman Kimya. 1,4-BUTANEDIOL (1,4-bütandiol).
- PubChem. 1,4-Butanediol | HO(CH2)4OH | CID 8064.
- Wikipedia. 1,4-Butanediol.
- PubChem. Butane-1,4-diol;1,6-diisocyanatohexane;hexanedioic acid;hexane-1,6-diol.
- PubChem. 1,4-Naphthalenediol | C10H8O2 | CID 11305.
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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stability issues of 6-Bromophthalazine-1,4-diol in experimental assays
Technical Support Center: 6-Bromophthalazine-1,4-diol
Welcome to the technical support guide for 6-Bromophthalazine-1,4-diol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in experimental assays. Our goal is to provide you with the expertise and troubleshooting strategies necessary to ensure the integrity and reproducibility of your results.
Part 1: Core Principles of Stability
6-Bromophthalazine-1,4-diol possesses a unique chemical architecture that, while promising for research, is susceptible to specific modes of degradation. The primary sources of instability are rooted in two key structural features: the phthalazine-1,4-diol core and its tautomeric relationship with the phthalazine-1,4-dione form.[1]
The diol form is analogous to a hydroquinone, making it highly susceptible to oxidation.[2][3] This oxidation, often initiated by atmospheric oxygen, trace metal contaminants, or light, irreversibly converts the active diol into the corresponding inactive dione. This conversion is the most common cause of compound failure in experimental settings.
Understanding this equilibrium and the oxidative potential is critical for troubleshooting.
Caption: Core instability pathway of 6-Bromophthalazine-1,4-diol.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experimentation in a direct question-and-answer format.
Question 1: My freshly prepared solution of 6-Bromophthalazine-1,4-diol has developed a yellow or brown tint. What is causing this color change?
Answer: A visible color change is a classic indicator of oxidation. The colorless diol (hydroquinone-like) form is being converted to the 6-Bromophthalazine-1,4-dione, which is a quinone-type structure. Quinones are often highly colored due to their conjugated systems. This is a sign of significant compound degradation.
Immediate Actions:
-
Discard the Solution: Do not use the discolored solution, as the effective concentration of the active compound is unknown and it now contains a significant percentage of a degradation product.
-
Review Preparation Protocol: The issue lies in the preparation or storage of the solution.
Preventative Measures:
-
Use Deoxygenated Solvents: Before dissolving the compound, sparge your solvent (e.g., DMSO, PBS) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Prepare and store solutions in amber vials or tubes wrapped in aluminum foil to prevent photo-oxidation.
Question 2: I'm observing a progressive loss of compound activity (e.g., increasing IC50 value) in my cell-based or biochemical assays. Could this be a stability issue?
Answer: Yes, this is a frequent and often overlooked manifestation of compound instability. If the compound degrades in the assay medium over the course of the experiment, its effective concentration decreases, leading to an apparent loss of potency. Oxidation is the most likely cause.[4]
Troubleshooting Workflow:
Caption: Workflow for diagnosing potency loss in assays.
Self-Validation Protocol: Perform a simple time-course experiment. Incubate the compound in your final assay buffer under the exact assay conditions (temperature, light, plate type). At different time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze the remaining parent compound by HPLC or LC-MS. A significant decrease in the parent peak area confirms in-assay instability.
Question 3: My LC-MS analysis shows a new peak appearing over time, with a mass that is 2 Da less than the parent compound. What is this?
Answer: This observation is strong evidence for the oxidation of 6-Bromophthalazine-1,4-diol to 6-Bromophthalazine-1,4-dione. The loss of two hydrogen atoms (-2 Da) corresponds precisely to the conversion of the two hydroxyl groups (-OH) to two carbonyl groups (=O).
Chemical Reaction: C₈H₅BrN₂O₂ (diol) → C₈H₃BrN₂O₂ (dione) + 2H⁺ + 2e⁻
This confirms that oxidation is your primary degradation pathway and the preventative measures described in Question 1 should be strictly implemented.
Part 3: Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of 6-Bromophthalazine-1,4-diol? A: Solid-state stability is generally higher than in solution. However, best practices are crucial.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down potential degradation pathways. |
| Atmosphere | Store under Argon or Nitrogen | Minimizes slow oxidation of the solid over time. |
| Light | Protect from light (use amber vials) | Prevents photolytic degradation. |
| Moisture | Store with a desiccant | Prevents hydrolysis and moisture-catalyzed oxidation. |
Q2: What is the best solvent for preparing stock solutions? A: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent. Ensure you use a fresh bottle or a properly stored bottle with minimal water content. Water can facilitate degradation.
Q3: How should I handle stock solutions to maximize their lifespan? A:
-
Prepare Fresh: The best practice is to prepare only enough stock solution for the immediate experiment.[7]
-
Aliquot: If you must store a stock solution, prepare small, single-use aliquots in amber, tightly-sealed vials. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage: Store aliquots at -80°C for long-term storage or -20°C for short-term (less than one week) storage.
-
Validation: Before a critical experiment, always qualify a stored aliquot by running a quick purity check (e.g., HPLC) to ensure it has not degraded.
Q4: Are there any assay components or conditions I should be particularly cautious about? A: Yes. Be mindful of the following:
-
pH: Highly basic conditions (pH > 8.5) can deprotonate the diol, making it more susceptible to oxidation.
-
Metal Ions: Trace amounts of transition metals (e.g., Fe²⁺, Cu²⁺), which can be present in some cell culture media or buffers, can catalytically accelerate oxidation. If you suspect this is an issue, consider adding a chelating agent like EDTA (10-50 µM) to your buffer.
-
Peroxides: Ensure solvents like THF or dioxane are fresh and tested for peroxides, as these can rapidly degrade the compound.
Part 4: Essential Protocols
Protocol 1: Preparation of Stabilized Working Solutions
This protocol details steps to minimize oxidation during the preparation of aqueous solutions for assays.
-
Buffer Preparation: Prepare your final aqueous assay buffer (e.g., PBS, HBSS).
-
Deoxygenation: Place the buffer in a suitable container and bubble argon or nitrogen gas through it for at least 20 minutes.
-
(Optional) Add Antioxidant: For highly sensitive assays, consider adding a fresh solution of ascorbic acid to the buffer to a final concentration of 50-100 µM. This can act as a sacrificial antioxidant.
-
Compound Dissolution: Thaw a fresh aliquot of your 6-Bromophthalazine-1,4-diol DMSO stock solution.
-
Serial Dilution: Perform serial dilutions by adding the DMSO stock to the deoxygenated, antioxidant-containing buffer. Mix gently but thoroughly.
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous solutions.
Protocol 2: HPLC-Based Stability Assessment
This protocol provides a self-validating system to determine the stability of the compound in your specific assay buffer.
-
Prepare 'Time Zero' Sample: Prepare the highest concentration of the compound in your final assay buffer as you would for an experiment. Immediately take a 100 µL aliquot, add 100 µL of acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubate: Place the remaining solution under your exact assay conditions (e.g., 37°C, 5% CO₂, in a 96-well plate).
-
Collect Time Points: At subsequent time points (e.g., 1, 4, 8, 24 hours), remove additional 100 µL aliquots and process them exactly as the T=0 sample.
-
HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by a UV-Vis scan).
-
Data Analysis: Integrate the peak area of the parent compound for each time point. Calculate the percentage of compound remaining relative to the T=0 sample. A loss of >10-15% over the assay duration indicates a significant stability issue that needs to be addressed.[8]
References
-
Chung, C.-Y., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2907. Available from: [Link]
- El-Gazzar, A. B. A., et al. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. European Journal of Medicinal Chemistry.
-
Chung, C.-Y., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PubMed. Available from: [Link]
- Castle, R. N. (1957). Tautomerism in the phthalazine series. The N- and O-derivatives of 1-methylphthalaz-4-one and phthalaz-1 : 4-dione. Journal of the Chemical Society (Resumed).
-
Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Available from: [Link]
-
PubChem. 6-Bromophthalazine-1,4-diol. Available from: [Link]
-
Zborowski, K. K., & Gryboś, R. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available from: [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. Available from: [Link]
-
Assay Guidance Manual. (2012). NCBI Bookshelf - NIH. Available from: [Link]
-
MB - About. Assay Troubleshooting. Available from: [Link]
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eastman.com [eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Bromophthalazine-1,4-diol Concentration for Kinase Assays
Welcome to the technical support center for the investigational compound 6-Bromophthalazine-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are exploring the potential of this molecule in kinase assays. As there is limited published data on the specific kinase targets or inhibitory activity of 6-Bromophthalazine-1,4-diol, this document will serve as a comprehensive roadmap for its initial characterization and optimization in your experimental setups. We will proceed from fundamental principles of handling a novel compound to detailed troubleshooting, ensuring a scientifically rigorous approach.
Frequently Asked Questions (FAQs)
Q1: What is 6-Bromophthalazine-1,4-diol and why would I consider it for kinase assays?
A1: 6-Bromophthalazine-1,4-diol is a heterocyclic organic compound.[1] Its structural features may present interest for screening as a potential kinase inhibitor. The kinase family is a critical area of drug discovery, and screening novel small molecules is a common starting point for identifying new therapeutic leads.[2][3][4] This guide will help you to systematically evaluate its potential as a kinase inhibitor.
Q2: What are the basic physicochemical properties of 6-Bromophthalazine-1,4-diol?
A2: Understanding the fundamental properties of a compound is the first step in experimental design. Here are the key computed properties for 6-Bromophthalazine-1,4-diol:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| Physical Form | Powder | Sigma-Aldrich |
| CAS Number | 76240-49-8 | PubChem[1] |
Q3: What is a recommended starting concentration range for 6-Bromophthalazine-1,4-diol in a kinase assay?
A3: For an uncharacterized compound, it is advisable to screen over a broad concentration range to determine its potency. A common starting point is a serial dilution spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This wide range will help to identify the inhibitory potential and guide the design of more focused dose-response experiments to determine the IC50 value.
Q4: How do I prepare a stock solution of 6-Bromophthalazine-1,4-diol?
A4: Given that 6-Bromophthalazine-1,4-diol is a powder, you will need to dissolve it in a suitable solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for library compounds due to its ability to dissolve a wide range of organic molecules.[5] It is recommended to prepare a high-concentration stock (e.g., 10 mM or 50 mM) in 100% DMSO. This stock can then be serially diluted for your kinase assays. Always ensure the final concentration of DMSO in the assay is consistent across all conditions and ideally below 1% to minimize solvent effects on kinase activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 6-Bromophthalazine-1,4-diol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | The compound has poor aqueous solubility. | - Increase the percentage of DMSO in your final assay buffer, but be mindful of its effect on the kinase. - Evaluate the solubility in the presence of detergents or other solubilizing agents. - If precipitation persists, consider modifying the compound or using a different screening approach. |
| High Background Signal in Assay | - The compound may be autofluorescent or interfere with the detection method (e.g., luciferase-based assays). | - Run a control plate with the compound and all assay components except the kinase to measure its intrinsic signal. - Consider using an orthogonal assay with a different detection method (e.g., radiometric vs. fluorescence). |
| Inconsistent Results Between Experiments | - Variability in compound stock preparation or dilutions. - Degradation of the compound in solution. | - Prepare large batches of the stock solution and aliquot for single use to ensure consistency. - Assess the stability of the compound in your chosen solvent and assay buffer over time. |
| No Kinase Inhibition Observed | - The compound is not an inhibitor of the target kinase under the tested conditions. - The ATP concentration in the assay is too high, outcompeting a potential ATP-competitive inhibitor. | - Screen the compound against a broad panel of kinases to identify potential targets. - If you suspect an ATP-competitive mechanism, perform the assay at an ATP concentration close to the Km of the kinase. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of 6-Bromophthalazine-1,4-diol
Objective: To determine the solubility of 6-Bromophthalazine-1,4-diol in a typical kinase assay buffer.
Materials:
-
6-Bromophthalazine-1,4-diol powder
-
100% DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 10 mM stock solution of 6-Bromophthalazine-1,4-diol in 100% DMSO.
-
Create a series of dilutions of the stock solution in the kinase assay buffer to achieve final concentrations ranging from 1 µM to 200 µM.
-
Incubate the solutions at room temperature for 1 hour with gentle agitation.
-
Visually inspect for any precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully measure the absorbance of the supernatant at a wavelength where the compound absorbs (if known) or assess the concentration by a suitable method. A decrease in the expected concentration indicates precipitation.
Protocol 2: Initial Kinase Inhibition Screening
Objective: To perform an initial screen of 6-Bromophthalazine-1,4-diol against a target kinase at a single high concentration.
Materials:
-
10 mM stock solution of 6-Bromophthalazine-1,4-diol in DMSO
-
Target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a working solution of 6-Bromophthalazine-1,4-diol at 100 µM in kinase assay buffer.
-
In a microplate, add the kinase and the compound solution.
-
Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to the positive control.
Protocol 3: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromophthalazine-1,4-diol for a target kinase.
Procedure:
-
Based on the initial screening results, prepare a series of dilutions of 6-Bromophthalazine-1,4-diol in kinase assay buffer. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Follow the same procedure as the initial screening, but with the range of inhibitor concentrations.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Experimental Workflows
Caption: Workflow for characterizing a novel kinase inhibitor.
References
-
PubChem. 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. [Link]
-
Swinney, D. C. (2013). The role of binding kinetics in advancing drug discovery. Nature Reviews Drug Discovery, 12(4), 330-333. [Link]
-
Kozikowski, A. P., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 927–931. [Link]
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 50, 1-33. [Link]
-
García-Alvarez, B., et al. (2014). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing Life Sciences R&D, 19(2), 143-153. [Link]
-
Taha, E. A., & Al-Radadi, N. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Li, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
-
El-Gazzar, A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. [Link]
-
Cunha, S. I., et al. (2010). Genetic and pharmacological targeting of activin receptor-like kinase 1 impairs tumor growth and angiogenesis. The Journal of Experimental Medicine, 207(1), 85–100. [Link]
-
Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27649. [Link]
-
Wikipedia. 1,4-Butanediol. [Link]
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of 6-Bromophthalazine-1,4-diol
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for 6-Bromophthalazine-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to mitigate off-target effects during your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
Introduction to 6-Bromophthalazine-1,4-diol and Its Potential Applications
6-Bromophthalazine-1,4-diol belongs to the phthalazine class of heterocyclic compounds. While specific biological data for this exact molecule is limited in public literature, the phthalazinedione core is a well-established scaffold in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Numerous derivatives have been investigated and developed as potent enzyme inhibitors.
Recent research has prominently featured phthalazine derivatives as inhibitors of:
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VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[3][4][5][6] Inhibition of VEGFR2 is a critical strategy in cancer therapy to cut off the blood supply to tumors.
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PARP (Poly(ADP-ribose) polymerase): A family of enzymes crucial for DNA repair.[7][8] PARP inhibitors have shown significant success in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[7][8][9]
Given these precedents, it is highly probable that 6-Bromophthalazine-1,4-diol is being investigated as an inhibitor of a protein kinase (like VEGFR2) or a DNA repair enzyme (like PARP). Understanding and mitigating off-target effects is therefore paramount to validating its therapeutic potential and ensuring that observed biological outcomes are a direct result of on-target activity.
The Challenge of Off-Target Effects
Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can confound experimental results and contribute to toxicity. For enzyme inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, achieving high selectivity is a significant challenge.[4]
This guide provides a structured approach to identifying, understanding, and minimizing these effects in your research with 6-Bromophthalazine-1,4-diol.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments, with a focus on distinguishing on-target from off-target effects.
Q1: My phenotypic results (e.g., decreased cell viability) are not consistent across different cell lines, even those expressing the target protein. What could be the cause?
Answer: This variability is a classic indicator of potential off-target effects or differing cellular contexts. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Target Expression and Pathway Activation: First, verify that your target (e.g., VEGFR2 or PARP) is not only expressed but also active or relevant in the signaling pathways of your chosen cell lines. Use techniques like Western blotting or qPCR to quantify target protein and mRNA levels. For a kinase like VEGFR2, ensure the pathway is active by assessing the phosphorylation of downstream substrates.
-
Consider Off-Target Engagement: The inconsistent results may stem from the compound interacting with different sets of off-target proteins in each cell line. The overall phenotypic effect you observe is the sum of both on-target and off-target interactions. A cell line might be particularly sensitive to the inhibition of an off-target protein, leading to a stronger-than-expected phenotype.
-
Orthogonal Approaches for Target Validation: To confirm that the observed phenotype is due to the inhibition of your primary target, use an orthogonal method to inhibit or knock down the target that is not reliant on a small molecule. For example, use siRNA or shRNA to specifically reduce the expression of your target protein.[3] If the phenotype of the genetic knockdown matches the phenotype of your compound treatment, it provides strong evidence for on-target activity.
dot
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Q2: I'm observing toxicity at concentrations close to the IC50 for my target. How can I determine if this is an on-target or off-target effect?
Answer: Distinguishing on-target toxicity from off-target toxicity is a critical step in preclinical development.
-
Determine the Therapeutic Window: The first step is to quantify the separation between the concentration required for efficacy (on-target IC50 or EC50) and the concentration that induces toxicity (e.g., CC50 - cytotoxic concentration 50%). A narrow therapeutic window suggests that off-target effects may be contributing to toxicity.
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a well-characterized, structurally different inhibitor of the same target. If this second inhibitor does not produce the same toxicity at equivalent on-target inhibition levels, it is likely that the toxicity of 6-Bromophthalazine-1,4-diol is due to an off-target effect.
-
Rescue Experiments: If possible, a "rescue" experiment can provide definitive evidence. For example, if you can introduce a mutated, inhibitor-resistant version of your target protein into the cells, and this rescues the cells from the compound's toxic effects, it confirms on-target toxicity.
-
Dose-Response Profiling: Conduct a careful dose-response analysis for both target inhibition and toxicity. If the dose-response curves are significantly different in shape or slope, it may indicate that separate molecular events are responsible for each outcome.
Q3: My compound shows potent inhibition in a biochemical assay, but much weaker activity in a cell-based assay. What are the potential reasons?
Answer: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability and Efflux: The compound may have poor membrane permeability and is not reaching its intracellular target at sufficient concentrations. Alternatively, it could be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting: Perform a cellular uptake assay to measure the intracellular concentration of the compound. You can also use efflux pump inhibitors to see if cellular potency is restored.
-
-
High Intracellular ATP Concentration (for Kinase Inhibitors): If your target is a kinase, the high concentration of ATP inside the cell (millimolar range) can competitively inhibit the binding of your ATP-competitive inhibitor, leading to a significant decrease in apparent potency compared to a biochemical assay with low ATP concentrations.
-
Troubleshooting: Ensure your biochemical assays are run at ATP concentrations that mimic physiological levels to get a more accurate prediction of cellular activity.
-
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
-
Troubleshooting: Measure the concentration of the compound in the cell culture media over time using LC-MS to assess its stability.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for in vitro experiments?
A: Without specific data for 6-Bromophthalazine-1,4-diol, a good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 50 µM). This broad range will help determine the IC50/EC50 and identify potential toxic effects at higher concentrations.
Q: How should I prepare and store 6-Bromophthalazine-1,4-diol?
A: 6-Bromophthalazine-1,4-diol is typically a powder.[10] For stock solutions, use a polar aprotic solvent like DMSO. Prepare a high-concentration stock (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer. Note that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your experiment is typically below 0.5%.
Q: What are the essential control experiments when using this compound?
A: The following controls are crucial for data interpretation:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.
-
Positive Control: Use a known, well-characterized inhibitor of your target to ensure your assay is performing as expected.
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of 6-Bromophthalazine-1,4-diol. This helps confirm that the observed effects are not due to non-specific chemical properties of the phthalazine scaffold.
Q: How can I proactively assess the selectivity of 6-Bromophthalazine-1,4-diol?
A: Proactive selectivity profiling is a cornerstone of rigorous inhibitor characterization. The most effective method is to screen the compound against a large panel of related enzymes. For instance, if you hypothesize the target is a kinase, submit the compound to a commercial kinase profiling service that tests for activity against hundreds of different kinases at a fixed concentration (e.g., 1 µM).[2] Any significant inhibition of kinases other than your intended target will identify them as potential off-targets that require further investigation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with 6-Bromophthalazine-1,4-diol at various concentrations. Include a vehicle (DMSO) control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting.
-
Interpretation: If your compound binds to the target protein, it will be more stable at higher temperatures, resulting in more protein remaining in the soluble fraction compared to the vehicle-treated control.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a potential kinase inhibitor.
Methodology:
-
Primary Screen: Screen 6-Bromophthalazine-1,4-diol at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., the 468-kinase panel from KinomeScan).
-
Hit Identification: Identify all kinases that show significant inhibition (e.g., >70% inhibition) at this concentration. These are your potential off-targets.
-
Dose-Response Analysis: For the primary target and all identified "hits," perform a 10-point dose-response curve to determine the IC50 value for each.
-
Selectivity Score Calculation: Calculate the selectivity of your compound. A simple selectivity ratio can be calculated as: Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target) A higher ratio indicates greater selectivity for your intended target.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating your compound, it's useful to compare it against other known inhibitors.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| 6-Bromophthalazine-1,4-diol | Your Data | Your Data | Your Data | Your Calculation |
| Inhibitor X (Literature) | 20 | 2000 | >10,000 | 100 |
| Inhibitor Y (Literature) | 5 | 50 | 500 | 10 |
Interpretation: In this example, Inhibitor X is highly selective. Inhibitor Y, while more potent than Inhibitor X, has poor selectivity and is more likely to cause off-target effects at concentrations needed to inhibit the primary target in cells.
Conclusion
The phthalazine scaffold holds significant promise for the development of novel enzyme inhibitors. By employing a systematic and rigorous approach to identify and mitigate off-target effects, researchers can build a strong foundation for their findings and increase the likelihood of translating their work into viable therapeutic strategies. This guide provides the foundational principles and practical workflows to help you navigate the complexities of using 6-Bromophthalazine-1,4-diol in your research.
References
-
A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. Available at: [Link]
-
Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR) - Letters in Applied NanoBioScience. Available at: [Link]
-
Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine‐1,4‐dione derivatives as anti‐Alzheimer's agents - ResearchGate. Available at: [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. Available at: [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. Available at: [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC - NIH. Available at: [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. Available at: [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - ACS Publications. Available at: [Link]
-
6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem. Available at: [Link]
-
Synthesis of NovelPhthalazinedione-Based Derivativeswith Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studiesas VEGFR2 Inhibitors - R Discovery. Available at: [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - ACS Omega - Figshare. Available at: [Link]
-
Advances and perspectives of PARP inhibitors - PubMed. Available at: [Link]
-
Overview of PARP Inhibitors in the Treatment of Ovarian Cancer - Pharmacy Times. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - Frontiers. Available at: [Link]
-
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - NIH. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances and perspectives of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Weak Signals in 6-Bromophthalazine-1,4-diol Chemiluminescence Assays
Welcome to the technical support center for 6-Bromophthalazine-1,4-diol based chemiluminescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve issues related to weak or absent signals in their experiments. By understanding the underlying principles of the chemiluminescent reaction and systematically addressing potential pitfalls, you can enhance the reliability and sensitivity of your assays.
Understanding the Chemiluminescence of 6-Bromophthalazine-1,4-diol
6-Bromophthalazine-1,4-diol, a luminol analog, produces light through a chemical reaction, a phenomenon known as chemiluminescence.[1][2] This process, similar to luminol, involves oxidation in the presence of a catalyst, typically in an alkaline environment. The reaction proceeds through a high-energy intermediate that, upon decaying to a lower energy state, releases a photon of light.[1][2][3] The intensity of this light emission is directly proportional to the rate of the reaction, which can be influenced by numerous factors. A weak signal is therefore an indication that the reaction is not proceeding optimally.
Core Reaction Pathway
Caption: The core chemiluminescence pathway of 6-Bromophthalazine-1,4-diol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues leading to weak signals in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Category 1: Reagent and Solution Integrity
Q1: My signal is consistently weak or absent from the start. Could my 6-Bromophthalazine-1,4-diol reagent be the problem?
A1: Yes, the quality and storage of your 6-Bromophthalazine-1,4-diol are critical. As a powder, it should be stored at room temperature in a dry environment.[4] Over time, particularly if exposed to moisture or light, the compound can degrade, leading to a significant loss of chemiluminescent potential.
Troubleshooting Steps:
-
Inspect the Reagent: The powder should be white to off-white.[4] Any significant discoloration may indicate degradation.
-
Use a Fresh Aliquot: If you suspect degradation, use a fresh, unopened vial of the reagent.
-
Proper Dissolution: Ensure the powder is fully dissolved in the appropriate solvent as recommended by the manufacturer. Incomplete dissolution will result in a lower effective concentration.
Q2: I've prepared my working solution, but the signal is still weak. How can I ensure my substrate solution is optimal?
A2: The stability of the 6-Bromophthalazine-1,4-diol working solution is limited, especially once the oxidizing agent (like hydrogen peroxide) is added. Luminol solutions, for instance, are stable for only 8-12 hours and are sensitive to light and metal cations.[5]
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the final working substrate solution immediately before use.
-
Protect from Light: Store stock solutions and the final working solution in amber tubes or wrap them in foil to prevent photodegradation.[6]
-
Use High-Purity Water: Contaminants in water can interfere with the reaction. Use high-purity, deionized, or distilled water for all solutions.[7]
-
Check for Contamination: Ensure that glassware and pipette tips are free from any contaminants that could quench the reaction, such as heavy metals or azide.
Category 2: Reaction Conditions
Q3: Does the pH of my buffer really have a significant impact on the signal?
A3: Absolutely. The chemiluminescence of phthalazine derivatives like luminol is highly pH-dependent.[5] The reaction is most efficient under alkaline conditions, as a higher pH facilitates the oxidation of the luminol analog.[8] At lower (acidic or neutral) pH, the light intensity is drastically reduced.[5][8]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is at the optimal alkaline pH, typically between 8.0 and 11.0.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction, especially if your sample has a different pH.
-
Optimize pH: If you are developing a new assay, it is advisable to perform a pH optimization experiment to determine the ideal pH for your specific system.
| pH Level | Expected Signal Intensity | Rationale |
| < 7.0 | Very Low to None | Acidic conditions inhibit the oxidation of the phthalazine derivative.[8] |
| 7.0 - 8.0 | Moderate | Sub-optimal for the chemiluminescent reaction. |
| 8.5 - 10.5 | High to Optimal | Alkaline environment facilitates the necessary deprotonation and oxidation steps. |
| > 11.0 | May Decrease | Extremely high pH can lead to the decomposition of hydrogen peroxide, reducing the oxidant concentration.[6] |
Q4: I'm not seeing a strong signal. Could the concentration of the catalyst or oxidizing agent be the issue?
A4: Yes, the concentrations of both the catalyst (e.g., horseradish peroxidase - HRP, or metal ions) and the oxidizing agent (e.g., hydrogen peroxide - H₂O₂) are critical.[5][9] The reaction rate, and thus the light intensity, is dependent on having optimal concentrations of these components.
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Too little catalyst will result in a slow reaction and a weak signal. Conversely, too much catalyst can sometimes lead to substrate depletion and a rapid but short-lived signal. It's crucial to titrate the catalyst to find the optimal concentration for your assay.[9]
-
Verify Oxidizing Agent Concentration: Ensure that the hydrogen peroxide solution has not degraded. H₂O₂ is unstable and should be stored properly.[1] Use a fresh solution if in doubt. The concentration of H₂O₂ also needs to be optimized; too much can sometimes lead to enzyme inhibition.
-
Consider Enhancers: For HRP-catalyzed reactions, the addition of chemical enhancers can significantly increase the light output and duration.[10]
Category 3: Experimental Procedure and Equipment
Q5: I'm performing a Western blot, and my bands are very faint. What are some common procedural errors?
A5: In applications like Western blotting, a weak signal can stem from multiple steps in the protocol.
Troubleshooting Workflow for Western Blotting:
Sources
- 1. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 2. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 3. diva-portal.org [diva-portal.org]
- 4. 6-Bromophthalazine-1,4-diol | 76240-49-8 [sigmaaldrich.com]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Luminoluminescence under acidic conditions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Brominated Phthalazines
Welcome to the technical support center for the synthesis of brominated phthalazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Phthalazine derivatives are significant structural motifs in medicinal chemistry, and successful, reproducible synthesis is crucial for advancing drug discovery programs.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter in the lab.
Troubleshooting Guide: Common Problems and Solutions
This section addresses the most frequently encountered problems during the synthesis of brominated phthalazines, offering explanations grounded in chemical principles and providing actionable solutions.
Category 1: Low Reaction Yield
Question: My bromination reaction of phthalazin-1(2H)-one is resulting in a very low yield of the desired 4-bromophthalazin-1(2H)-one. What are the likely causes and how can I improve it?
Answer:
Low yields in the bromination of phthalazinones can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material even after the recommended reaction time, consider the following:
-
Reaction Time: Extend the reaction time. Some bromination reactions can be sluggish.
-
Temperature: Gently increasing the reaction temperature might be necessary, but be cautious as this can also lead to side product formation.
-
Reagent Stoichiometry: Ensure you are using the correct stoichiometry of the brominating agent. For N-Bromosuccinimide (NBS), a slight excess (1.1-1.2 equivalents) is often optimal.
-
-
Reagent Quality: The purity of your reagents is critical.
-
N-Bromosuccinimide (NBS): NBS can decompose over time, appearing yellow or brown due to the formation of bromine.[2] Impure NBS can lead to inconsistent results. It is highly recommended to recrystallize NBS from hot water if it is not a pure white crystalline solid.
-
Solvent: Ensure your solvent is anhydrous, especially when using radical initiators for Wohl-Ziegler type reactions. The presence of water can lead to hydrolysis of the desired product and other side reactions.[3]
-
-
Suboptimal Brominating Agent: The choice of brominating agent is crucial and substrate-dependent. While NBS is common for selective bromination, other reagents might be more effective for your specific substrate.
-
Bromine (Br₂) with a catalyst: This is a classic method but can be less selective.
-
Potassium tribromide (KBr₃): This reagent, formed from KBr and Br₂, can provide selective bromination at the 4-position of phthalazin-1(2H)-one.
-
Phosphorus pentabromide (PBr₅): This can also be used but may require harsher conditions.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.
-
Chromatography: If using column chromatography, choose an appropriate solvent system to ensure good separation and minimize product streaking or irreversible adsorption on the silica gel.
-
Category 2: Poor Selectivity and Side Product Formation
Question: I am observing the formation of multiple products, including what appears to be a di-brominated phthalazine. How can I improve the regioselectivity and minimize side products?
Answer:
Controlling regioselectivity and preventing the formation of side products like di-brominated species are common challenges. Here are the key factors to consider:
-
Over-bromination: The formation of di-brominated products occurs when the mono-brominated product is sufficiently activated to react further with the brominating agent. To mitigate this:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second bromination.
-
-
Regioselectivity (Bromination at undesired positions): The phthalazine ring has multiple positions susceptible to electrophilic or radical attack. The desired regioselectivity depends on the reaction mechanism.
-
Wohl-Ziegler Bromination (NBS with radical initiator): This method is typically used for benzylic bromination. For example, to synthesize 4-(bromomethyl)phthalazin-1(2H)-one from 4-methylphthalazin-1(2H)-one, a radical initiator like benzoyl peroxide or AIBN is used.[4] The reaction proceeds via a radical mechanism, favoring substitution at the benzylic position.[2][3][5]
-
Electrophilic Aromatic Substitution: For bromination directly on the aromatic ring of the phthalazinone core, the conditions will dictate the position of substitution. The electron-donating nature of the lactam moiety generally directs electrophilic attack.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. For instance, in NBS brominations, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for radical reactions. Using polar solvents may favor ionic pathways, leading to different products.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common issues in brominated phthalazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of 4-bromophthalazin-1(2H)-one?
A1: The "best" agent depends on factors like desired selectivity, reaction scale, and safety considerations. Here's a comparison of common choices:
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator (e.g., benzoyl peroxide) for benzylic positions. | High selectivity for allylic and benzylic positions; solid reagent, easier to handle than Br₂. | Can be unreactive for some aromatic brominations without a catalyst; requires pure, dry reagents. |
| Bromine (Br₂) | Acetic acid or a non-polar solvent, sometimes with a Lewis acid catalyst. | Readily available and inexpensive. | Highly corrosive and toxic; can be less selective, leading to over-bromination. |
| Potassium Tribromide (KBr₃) | Acetate buffer. | Offers good selectivity for the 4-position of phthalazin-1(2H)-one. | Prepared in situ from KBr and Br₂. |
| Phosphorus Pentabromide (PBr₅) | High temperature in a solvent like carbon tetrabromide. | Can be effective for certain substrates. | Harsh reaction conditions; moisture-sensitive reagent. |
For the synthesis of 4-bromophthalazin-1(2H)-one, both NBS and KBr₃ are excellent choices that have been reported to give good yields and selectivity.
Q2: How can I confirm the position of bromination on the phthalazine ring?
A2: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H NMR Spectroscopy: The number of signals, their splitting patterns (coupling constants), and chemical shifts in the aromatic region will change predictably upon bromination. The disappearance of a proton signal and changes in the coupling of adjacent protons are key indicators.
-
¹³C NMR Spectroscopy: The carbon atom attached to the bromine will experience a significant downfield shift in its signal.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can establish through-space proximity between protons, helping to confirm the regiochemistry.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), and the molecular ion peak will confirm the addition of one bromine atom.[6]
Q3: My brominated phthalazine product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure material, provided a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.
-
Column Chromatography: This is a versatile technique for separating mixtures.[7]
-
Stationary Phase: Silica gel is most common. If your compound is basic, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.
-
Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of isomers, preparative HPLC can be used.[8][9][10][11] Phenyl-based columns can offer good selectivity for aromatic positional isomers.[8]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromophthalazin-1(2H)-one using NBS
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Phthalazin-1(2H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Benzoyl peroxide (radical initiator, optional, for benzylic bromination if starting with a methyl-substituted phthalazinone)
Procedure:
-
To a solution of phthalazin-1(2H)-one (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq).
-
If performing a benzylic bromination, add a catalytic amount of benzoyl peroxide (0.05 eq).
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-bromophthalazin-1(2H)-one.
Protocol 2: Purification of Brominated Phthalazine Isomers by Column Chromatography
Objective: To separate a mixture of mono-brominated phthalazine isomers.
Setup:
-
Glass chromatography column packed with silica gel.
-
Mobile phase: A gradient system of hexane and ethyl acetate.
Procedure:
-
Prepare the column by slurrying silica gel in hexane and packing it into the column.
-
Dissolve the crude mixture of isomers in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully add the dried sample to the top of the column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure desired isomer and evaporate the solvent.
References
Sources
- 1. longdom.org [longdom.org]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. welch-us.com [welch-us.com]
- 10. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 6-Bromophthalazine-1,4-diol
Document ID: TSS-PD-BPD-001
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the photostability of 6-Bromophthalazine-1,4-diol under UV irradiation. As a novel heterocyclic compound, understanding its behavior when exposed to light is critical for determining its stability, degradation pathways, and appropriate handling and storage conditions. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. The information herein is grounded in established scientific principles and regulatory guidelines, primarily referencing the ICH Harmonised Tripartite Guideline Q1B for photostability testing of new active substances.[1][2][3][4][5]
While specific photostability data for 6-Bromophthalazine-1,4-diol is not extensively available in published literature, this guide synthesizes information on related phthalazine derivatives, bromo-substituted aromatic compounds, and general principles of photodegradation to provide actionable insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the photostability of 6-Bromophthalazine-1,4-diol?
A1: The primary concerns stem from the molecule's structural features: the phthalazine core, the bromo substituent, and the diol functionality.
-
Phthalazine Core: Nitrogen-containing heterocyclic rings can be susceptible to photo-oxidation and other photochemical reactions.
-
Bromo Substituent: Carbon-bromine bonds can undergo homolytic cleavage upon UV irradiation, leading to the formation of radical species and subsequent degradation.
-
Diol Functionality: Hydroxyl groups on an aromatic ring can influence the electron density of the ring system and may be susceptible to oxidation, potentially leading to the formation of quinone-like structures.
Q2: What are the initial steps I should take before starting a formal photostability study?
A2: Before embarking on a full-scale photostability study, it is crucial to perform preliminary assessments:
-
UV-Vis Spectroscopy: Obtain the UV-Visible absorption spectrum of 6-Bromophthalazine-1,4-diol in your chosen solvent(s). This will identify the wavelengths at which the molecule absorbs light and help in selecting appropriate light sources and filters for your experiment. Phthalazine itself has a known UV/Visible spectrum which can serve as a basic reference.[6]
-
Forced Degradation Studies: Conduct forced degradation studies under intense light conditions to rapidly assess the compound's photosensitivity.[1][4][7] This will help in identifying potential degradation products and developing a stability-indicating analytical method.
-
Solubility Assessment: Determine the solubility of the compound in various solvents. Poor solubility can present challenges in sample preparation and ensuring uniform light exposure.
Q3: How do I select an appropriate solvent for my photostability experiments?
A3: The choice of solvent is critical as it can influence the degradation pathway. Consider the following:
-
Inertness: The solvent should be photochemically inert under the experimental conditions. Common choices include acetonitrile, methanol, and water.
-
Solubility: The solvent must be able to dissolve 6-Bromophthalazine-1,4-diol at the desired concentration.
-
Relevance: If the compound is being developed as a drug, consider solvents that are relevant to the formulation or biological environment.
-
pH: The pH of aqueous solutions can significantly impact the photostability of compounds with ionizable groups.[8][9][10][11] The diol functionality of 6-Bromophthalazine-1,4-diol may exhibit different stability profiles at varying pH levels.
Q4: What are the recommended light sources for photostability testing according to ICH Q1B guidelines?
A4: The ICH Q1B guideline recommends two options for light sources:
-
Option 1: A light source that produces a combined output of visible and UV light, such as a xenon arc lamp or a metal halide lamp.
-
Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp.[1][12]
It is crucial to ensure that the light source emits radiation in the wavelength range absorbed by 6-Bromophthalazine-1,4-diol.
Q5: How do I control for thermal degradation during a photostability study?
A5: To isolate the effects of light from heat, it is essential to include a "dark control" sample.[13][14] This sample should be wrapped in a light-impermeable material (e.g., aluminum foil) and placed alongside the exposed samples in the photostability chamber. Any degradation observed in the dark control can be attributed to thermal effects.
Part 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed even after prolonged UV exposure. | 1. The compound is highly photostable under the tested conditions. 2. The light source does not emit at the compound's absorption wavelength. 3. The concentration of the compound is too high, leading to self-shielding. | 1. Increase the light intensity or exposure time for forced degradation studies. 2. Verify the spectral output of your lamp and ensure it overlaps with the UV-Vis spectrum of the compound. 3. Prepare more dilute solutions for the experiment. |
| Rapid and extensive degradation, making it difficult to follow the kinetics. | 1. The light intensity is too high for this compound. 2. The chosen solvent is participating in the photodegradation reaction. | 1. Reduce the light intensity or take samples at shorter time intervals. 2. Conduct the experiment in a different, more inert solvent. |
| Poor reproducibility of results. | 1. Inconsistent sample positioning in the photostability chamber. 2. Fluctuations in light intensity or temperature. 3. Non-homogeneity of the sample, especially for solid-state studies. | 1. Use a sample holder that ensures consistent positioning relative to the light source. 2. Regularly calibrate and monitor the output of your light source and the temperature within the chamber. 3. For solid samples, ensure a uniform and thin layer of the powder.[15] |
| Appearance of many small, unidentifiable peaks in the chromatogram. | 1. Complex photodegradation pathway with multiple minor products. 2. Interaction with impurities in the solvent or the compound itself. | 1. Use a higher resolution chromatographic method (e.g., UHPLC) and consider mass spectrometry (LC-MS) for identification. 2. Use high-purity solvents and a well-characterized sample of 6-Bromophthalazine-1,4-diol. |
| Precipitation of the compound during the experiment. | 1. Poor solubility of the compound or its degradation products in the chosen solvent. 2. Change in pH of the solution upon degradation. | 1. Choose a solvent with higher solubilizing power or work at a lower concentration. 2. Buffer the solution to maintain a constant pH throughout the experiment. |
Part 3: Experimental Protocols
Protocol 1: Preliminary Forced Photodegradation Study
This protocol is designed to quickly assess the photosensitivity of 6-Bromophthalazine-1,4-diol.
Materials:
-
6-Bromophthalazine-1,4-diol
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Quartz cuvettes or borosilicate glass vials
-
Photostability chamber with a broad-spectrum lamp (e.g., xenon arc)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a solution of 6-Bromophthalazine-1,4-diol in the chosen solvent at a known concentration (e.g., 10-50 µg/mL). Also, prepare a "dark control" sample by wrapping a vial of the solution in aluminum foil.
-
Initial Analysis: Analyze the initial solution using UV-Vis spectroscopy and HPLC to obtain the time-zero data.
-
UV Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to a high-intensity UV light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the exposed sample and the dark control for analysis by UV-Vis and HPLC.
-
Data Analysis: Compare the chromatograms and spectra of the exposed samples to the initial sample and the dark control to assess the extent of degradation and the formation of any new peaks.
Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)
This protocol outlines a more rigorous study to be conducted if the forced degradation study indicates photosensitivity.
Materials:
-
Same as Protocol 1
-
Calibrated photostability chamber compliant with ICH Q1B guidelines
Procedure:
-
Sample Preparation: Prepare multiple samples of 6-Bromophthalazine-1,4-diol in solution and as a solid powder. For solid samples, spread a thin, uniform layer in a suitable container.[15] Prepare corresponding dark controls for each condition.
-
Exposure Conditions: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][14]
-
Analysis: After the exposure is complete, analyze the exposed samples and dark controls using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results of the exposed samples with the dark controls. Assess for any significant changes in purity, potency, and the formation of degradation products.
Part 4: Data Presentation and Visualization
Table 1: Example Data Summary for Photostability Study
| Condition | Time (hours) | 6-Bromophthalazine-1,4-diol (% remaining) | Total Impurities (%) | Appearance |
| Exposed | 0 | 100.0 | 0.1 | Colorless solution |
| 4 | 95.2 | 4.8 | Faint yellow solution | |
| 8 | 88.7 | 11.3 | Yellow solution | |
| 24 | 75.1 | 24.9 | Yellow-brown solution | |
| Dark Control | 24 | 99.8 | 0.2 | Colorless solution |
Diagrams
Caption: Workflow for a confirmatory photostability study.
Caption: Hypothetical photodegradation pathways.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, [Link]
-
European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, [Link]
-
U.S. Food and Drug Administration, Q1B Photostability Testing of New Drug Substances and Products, [Link]
-
ICH, STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS, [Link]
-
NIST, Phthalazine - UV/Visible spectrum, [Link]
-
Visible light amination/Smiles cascade: access to phthalazine derivatives, National Institutes of Health, [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry, Journal of Organic and Inorganic Chemistry, [Link]
-
Photostability testing theory and practice, Q1 Scientific, [Link]
-
Meet the expert: The Importance of Photostability Testing, Sampled, [Link]
-
Recent Developments in Chemistry of Phthalazines, Longdom Publishing, [Link]
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems, Frontiers in Chemistry, [Link]
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, [Link]
-
Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites, ACS Omega, [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals, YouTube, [Link]
-
Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light, MDPI, [Link]
-
Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot, SciSpace, [Link]
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, [Link]
-
ICH Q1B: The Photostability Testing of New Drug Substances and Products, YouTube, [Link]
-
(PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives, ResearchGate, [Link]
-
(PDF) The effect of pH on the photocatalytic degradation of cationic and anionic dyes using polyazomethine/ZnO and polyazomethine/TiO2 nanocomposites, ResearchGate, [Link]
-
Effect of pH on photodegradation of dye, ResearchGate, [Link]
-
The effect of pH on the photocatalytic degradation of cationic and anionic dyes using polyazomethine/ZnO and polyazomethine/TiO2 nanocomposites, Gigvvy Science, [Link]
Sources
- 1. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. q1scientific.com [q1scientific.com]
- 15. database.ich.org [database.ich.org]
optimizing reaction conditions for 6-Bromophthalazine-1,4-diol synthesis
Introduction: Understanding the Synthesis and the Molecule
Welcome to the technical support guide for the synthesis of 6-Bromophthalazine-1,4-diol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 6-Bromophthalazine-1,4-diol is a key intermediate in the development of various pharmacologically active agents, including PARP inhibitors used in cancer therapy.
A critical aspect to understand from the outset is the molecule's tautomerism. The named "diol" form exists in equilibrium with its more stable keto tautomer, 6-bromo-2,3-dihydrophthalazine-1,4-dione .[1] For the remainder of this guide, we will refer to the compound by its common name, 6-Bromophthalazine-1,4-diol, while acknowledging the dione form is predominant and is what is typically isolated.
The standard synthesis involves the condensation and cyclization of a brominated phthalic acid derivative, most commonly 3-Bromophthalic anhydride, with hydrazine hydrate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and reproducibility. This guide provides a robust baseline protocol, detailed troubleshooting advice in a direct question-and-answer format, and optimization strategies to empower you to achieve consistent and successful outcomes.
Core Experimental Protocol: A Validated Baseline
This protocol describes a standard laboratory-scale synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
3-Bromophthalic anhydride (C₈H₃BrO₃)
-
Hydrazine hydrate (N₂H₄·H₂O, 64-65% solution or as specified)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromophthalic anhydride (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 10-15 mL per gram of anhydride). Stir the suspension.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 - 1.2 eq) to the suspension at room temperature. Caution: The initial reaction can be exothermic. Addition should be controlled to maintain a manageable temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically around 118-120°C) and maintain for 4-6 hours. The initial suspension should gradually dissolve and then a new precipitate (the product) may form.
-
Cooling and Isolation: After the reflux period, allow the mixture to cool to room temperature. A precipitate should form. Further cooling in an ice bath can improve precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove residual acetic acid and hydrazine salts, followed by a small amount of cold ethanol to aid in drying.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 6-Bromophthalazine-1,4-diol as a solid.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses the most common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Q: My reaction resulted in a very low yield, or no precipitate formed upon cooling. What went wrong?
A: This is the most frequent issue and can stem from several factors related to reagents and reaction conditions.
-
Cause 1: Inactive or Low-Concentration Hydrazine Hydrate.
-
Explanation: Hydrazine hydrate is hygroscopic and can degrade over time, or its concentration may vary between suppliers. A lower-than-expected concentration means the reaction is run with a substoichiometric amount of the key nucleophile, leading to incomplete conversion.
-
Solution: Use a fresh bottle of hydrazine hydrate from a reputable supplier. If possible, titrate the hydrazine solution to confirm its concentration before use. It is often beneficial to use a slight excess (1.1-1.2 eq) to drive the reaction to completion.
-
-
Cause 2: Insufficient Heat or Reaction Time.
-
Explanation: The reaction proceeds via an initial nucleophilic acyl substitution to form an intermediate N-acylhydrazide, which then requires sufficient thermal energy to undergo the intramolecular cyclization and dehydration to form the stable phthalazine ring system.[2][3] Insufficient temperature or time will stall the reaction at the intermediate stage, which is often more soluble in acetic acid.
-
Solution: Ensure the reaction mixture reaches and maintains a full reflux. For particularly stubborn reactions, extending the reflux time to 8-12 hours can improve yield. Monitor the reaction by TLC (if a suitable system is developed) to track the disappearance of the starting material.
-
-
Cause 3: Competing Side Reaction (Formation of N-Aminophthalimide).
-
Explanation: A common side reaction is the formation of the isomeric N-amino-3-bromophthalimide. The formation of the desired phthalazinedione (thermodynamic product) versus the N-aminophthalimide (often the kinetic product) can be influenced by reaction conditions.[4] Higher temperatures and longer reaction times generally favor the formation of the more stable six-membered phthalazine ring.
-
Solution: Adhere to the reflux conditions in a high-boiling solvent like acetic acid. This provides the necessary energy to overcome the activation barrier for the desired cyclization, favoring the thermodynamically stable product.
-
Category 2: Product Purity Issues
Q: My final product is off-color or shows significant impurities by NMR/LC-MS. What are the likely contaminants?
A: Purity issues usually arise from unreacted starting materials or the presence of side products.
-
Cause 1: Unreacted 3-Bromophthalic Anhydride/Acid.
-
Explanation: If the reaction is incomplete, the acidic starting material will be carried through the workup. 3-Bromophthalic anhydride is readily hydrolyzed to 3-bromophthalic acid during the aqueous wash.
-
Solution: Ensure a slight excess of hydrazine hydrate is used and that the reaction has gone to completion. The recrystallization step is crucial for removing any remaining starting material.
-
-
Cause 2: Presence of N-amino-3-bromophthalimide.
-
Explanation: As mentioned above, this is a common isomeric impurity.[4] Its presence complicates purification as its polarity and solubility can be similar to the desired product.
-
Solution: Optimize the reaction for thermodynamic control (ensure vigorous reflux for an adequate duration). Careful recrystallization may be able to separate the isomers, but prevention is the best strategy.
-
-
Cause 3: Residual Solvent.
-
Explanation: Acetic acid can be difficult to remove completely and may become trapped in the crystal lattice.
-
Solution: Wash the crude product thoroughly with cold water after filtration. A final wash with a more volatile solvent like cold ethanol or diethyl ether can help. Ensure the final product is dried under high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all solvent traces.
-
Frequently Asked Questions (FAQs)
Q1: Why is glacial acetic acid used as the solvent? A1: Glacial acetic acid serves a dual purpose. It is an excellent solvent for the reactants at elevated temperatures and also acts as a Brønsted acid catalyst, protonating the carbonyl groups of the anhydride to make them more electrophilic for the initial attack by hydrazine.[2] Its high boiling point (118°C) is also ideal for providing the thermal energy needed to drive the cyclization to the thermodynamically favored product.[4]
Q2: Can I use 3-Bromophthalic acid instead of the anhydride? A2: Yes, it is possible to use 3-Bromophthalic acid. However, the reaction will be slower and may require higher temperatures or longer reaction times. The anhydride is more reactive as the carbonyl carbons are more electrophilic. If using the acid, two equivalents of water are eliminated during the reaction, compared to one when starting with the anhydride.
Q3: What are the primary safety concerns for this reaction? A3: The main concern is the use of hydrazine hydrate . It is a corrosive, toxic, and suspected carcinogen. Always handle it in a fume hood with appropriate PPE. The reaction itself can be exothermic upon the initial addition of hydrazine; therefore, slow and controlled addition is necessary.
Q4: My product appears to be insoluble in most common NMR solvents. What should I do? A4: 6-Bromophthalazine-1,4-diol has poor solubility in many common solvents like CDCl₃ and MeOD. DMSO-d₆ is the recommended solvent for ¹H and ¹³C NMR analysis. You should expect to see broad peaks for the N-H protons in the ¹H NMR spectrum.[4]
Q5: How can I confirm the identity of my product? A5: The identity and purity should be confirmed using a combination of analytical techniques:
-
¹H NMR (in DMSO-d₆): Look for the characteristic aromatic protons and the broad N-H signals.
-
LC-MS: To confirm the molecular weight (241.04 g/mol for C₈H₅BrN₂O₂) and assess purity.[1]
-
FT-IR: Look for characteristic C=O (amide) stretches (around 1660 cm⁻¹) and N-H stretches.
Optimization Strategies & Data
To aid in optimizing the reaction for your specific needs, the following table summarizes key parameters and their expected impact.
| Parameter | Recommended Range | Rationale & Expected Outcome |
| Hydrazine Hydrate Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting starting material, maximizing yield. Using less than 1.0 eq will result in an incomplete reaction. |
| Solvent | Glacial Acetic Acid | High boiling point and catalytic activity favor the formation of the desired thermodynamic product.[2][4] Other high-boiling polar aprotic solvents (e.g., DMSO, NMP) can be used but may lead to different side-product profiles.[5] |
| Reaction Temperature | 115 - 120 °C (Reflux) | Crucial for overcoming the activation energy for the final cyclization and dehydration step. Lower temperatures risk stalling the reaction or favoring the kinetic N-aminophthalimide product.[4] |
| Reaction Time | 4 - 8 hours | Sufficient time is needed to ensure the reaction proceeds to the thermodynamically stable product. Monitor by TLC or small-scale workup to determine the optimal time. |
Visualized Workflows and Logic
General Synthetic Workflow
The following diagram illustrates the overall process from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of 6-Bromophthalazine-1,4-diol.
Troubleshooting Logic for Low Yield
Use this decision tree to diagnose potential causes of poor reaction yield.
Caption: A decision tree for systematically troubleshooting low product yield.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11379478, 6-Bromophthalazine-1,4-diol. Retrieved from [Link].
-
Qian, W., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(21), 7247. Available at: [Link].
-
Zhang, Y., et al. (2012). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 17(1), 694-705. Available at: [Link].
-
Ashenhurst, J. (2024). Reaction and Mechanism Guide. Master Organic Chemistry. Available at: [Link].
- Pardini, V. L., & Enumah, J. I. (1990). U.S. Patent No. 4,962,206. Process for the preparation of 4-bromophthalic anhydride. U.S. Patent and Trademark Office.
-
Organic Chemistry Portal (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link].
-
Singh, O., et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Organic & Biomolecular Chemistry, 10(16), 3148-3150. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350255, 3-Bromophthalic anhydride. Retrieved from [Link].
-
Abdel-Aziz, A. A.-M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 736-753. Available at: [Link].
-
Feuer, H., & Asunskis, J. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. The Journal of Organic Chemistry, 23(7), 3790-3792. Available at: [Link].
-
Brainly (2023). Draw the full reaction mechanism (including arrow-pushing) for the reaction of hydrazine with 3-nitrophthalic acid. Available at: [Link].
-
Ghorab, M. M., et al. (2021). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 18, 2375-2390. Available at: [Link].
-
Kamal, A., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(11), 2963. Available at: [Link].
-
Ghorab, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4118. Available at: [Link].
-
Xie, R., et al. (2023). Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. Organic Letters, 25(14), 2415-2419. Available at: [Link].
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromophthalazine-1,4-diol
Welcome to the technical support guide for 6-Bromophthalazine-1,4-diol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. The inherent structural properties of 6-Bromophthalazine-1,4-diol—namely its high polarity, potential for strong intermolecular hydrogen bonding, and amide-imidic acid tautomerism—present unique purification challenges. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 6-Bromophthalazine-1,4-diol?
The impurity profile of crude 6-Bromophthalazine-1,4-diol is largely dependent on its synthetic route. Typically, synthesis involves the condensation of a brominated phthalic acid derivative (like 4-bromophthalic anhydride) with hydrazine.[1][2] Common impurities may include:
-
Unreacted Starting Materials: Residual 4-bromophthalic anhydride or related precursors.
-
Incomplete Cyclization Products: Intermediates that have not fully formed the phthalazine ring.
-
Isomeric Byproducts: The reaction between the phthalic anhydride derivative and hydrazine can be kinetically or thermodynamically controlled, potentially leading to the formation of N-aminophthalimide isomers alongside the desired phthalazine-1,4-dione product.[3]
-
Color Impurities: Minor byproducts formed during synthesis can be highly colored, even at very low concentrations.[4]
Q2: My crude product is a distinct yellow or brown color, but the pure compound should be off-white. What causes this?
This is a frequent observation. The coloration is typically due to trace amounts of highly conjugated, chromophoric impurities or degradation products formed during the synthesis, especially if elevated temperatures were used. These can often be effectively removed using an activated charcoal treatment during the recrystallization process.
Q3: Why is 6-Bromophthalazine-1,4-diol so poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH)?
The molecule's structure contains multiple sites for hydrogen bonding (the -OH and -NH groups in its tautomeric forms) and is quite polar. The parent compound, phthalazine-1,4-diol, has a very high melting point (>300 °C), which is indicative of strong intermolecular forces in the crystal lattice.[5] These strong interactions make it difficult for common, less polar solvents to effectively solvate the molecule and break apart the crystal structure, resulting in low solubility. High-polarity aprotic solvents like DMSO and DMF are often required to achieve significant dissolution.
Q4: My TLC analysis shows significant streaking or a single broad spot that doesn't move from the baseline. What does this mean?
This is a classic sign of a highly polar compound interacting very strongly with the acidic silica gel stationary phase.[6] The nitrogen atoms in the phthalazine ring can interact with the acidic silanol groups on the silica surface, causing poor elution and band broadening (streaking).[7] Even with highly polar solvent systems like 100% ethyl acetate or 10% MeOH in DCM, the compound may remain at the baseline.[8] This makes purification by standard normal-phase chromatography challenging without modification.
Q5: Is 6-Bromophthalazine-1,4-diol stable on silica gel?
While many phthalazine derivatives are stable, some nitrogen-containing heterocycles can degrade on acidic silica gel.[8] Before attempting a large-scale column purification, it is crucial to perform a stability test. Spot the compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the original spot has a "tail" of degradation, the compound may be unstable on silica. In such cases, alternative stationary phases like alumina or reverse-phase silica should be considered.[8]
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Purification by Recrystallization
Problem: "I am struggling to find an effective solvent for recrystallization. The compound is insoluble in most common solvents, even when hot, but dissolves completely in DMSO without precipitating upon cooling."
Causality & Solution: This is a common challenge for compounds with high melting points and polarity. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[9] Since single solvents are often ineffective, a multi-solvent system or the use of high-boiling point polar solvents is the recommended approach.
The key is a systematic solvent screen.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Setup: Place a small amount (~10-20 mg) of your crude 6-Bromophthalazine-1,4-diol into several different test tubes.
-
Single Solvent Screening (Room Temp): To each tube, add a common solvent dropwise (start with 0.5 mL). Agitate at room temperature. If the compound dissolves, that solvent is unsuitable for single-solvent recrystallization.
-
Single Solvent Screening (Heated): If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid just dissolves.
-
Cooling & Observation: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form. The ideal solvent will show high solubility when hot and low solubility when cold, yielding a good recovery of crystalline solid.[10]
-
Two-Solvent System Screening: If no single solvent is ideal, try a binary system. Use a solvent in which the compound is highly soluble (e.g., DMSO, DMF) and a second "anti-solvent" in which it is poorly soluble (e.g., Water, Ethanol, Isopropanol).
-
Dissolve the compound in a minimal amount of the "good" solvent (e.g., DMF) at an elevated temperature.
-
Add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Summary: Potential Recrystallization Solvents
| Solvent / System | Boiling Point (°C) | Expected Behavior |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 153 | High solubility, may require an anti-solvent. |
| Dimethyl Sulfoxide (DMSO) | 189 | High solubility, may require an anti-solvent. |
| Acetic Acid | 118 | Good solvent for many nitrogen heterocycles. |
| Ethanol / Water | Variable | A common polar protic system to screen. |
| Dioxane / Water | Variable | A common polar aprotic/protic system. |
Protocol 2: Bulk Recrystallization Procedure
-
Dissolution: In an appropriately sized flask, add the crude 6-Bromophthalazine-1,4-diol and the chosen solvent (or "good" solvent of a binary pair). Heat the mixture with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[9]
-
Decolorization (If Needed): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% by weight), then reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Scenario 2: Purification by Column Chromatography
Problem: "My compound streaks severely on silica TLC plates, making it impossible to resolve from impurities. I can't develop a viable column chromatography method."
Causality & Solution: The strong interaction between the polar, basic nitrogen atoms of your compound and the acidic silanol groups of the silica gel is the primary cause of streaking.[6] This can be overcome by either modifying the mobile phase to compete with these interactions or by using an entirely different stationary phase.
Logical Workflow for Chromatographic Method Development
Protocol 3: Normal-Phase Chromatography with a Basic Modifier
This protocol is designed to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Solvent System Selection: Start with a moderately polar mobile phase, such as 5% Methanol in Dichloromethane (DCM). Prepare two versions: one without a modifier and one with 1% triethylamine (Et3N) added.
-
TLC Analysis: Run TLC plates in both solvent systems. You should observe a significant reduction in streaking and an increase in the Rf value in the system containing Et3N. Optimize the MeOH/DCM ratio to achieve an Rf of 0.2-0.3 for your target compound.
-
Column Preparation:
-
Prepare the column slurry using the optimized mobile phase (including the Et3N).
-
Pre-treat the silica gel: Before packing the column, you can wash the dry silica gel with the mobile phase containing Et3N to ensure all active sites are neutralized.
-
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the column. This "dry loading" technique often results in better resolution than loading in a solution.[8]
-
Elution & Fraction Collection: Run the column with the optimized mobile phase, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Protocol 4: Reverse-Phase Flash Chromatography
If normal-phase chromatography fails, reverse-phase (using a C18-functionalized silica) is an excellent alternative for polar compounds.[8]
-
Stationary Phase: C18-silica gel.
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol) is typically used. Both solvents should be HPLC grade. Adding a modifier like 0.1% formic acid or acetic acid can sometimes improve peak shape, but test for compound stability first.
-
TLC Analysis: Use C18-functionalized TLC plates to develop your solvent system. Unlike normal-phase, the most polar compound will elute first.
-
Column Chromatography: Follow standard flash chromatography procedures, starting with a high water content in the mobile phase and gradually increasing the percentage of the organic solvent to elute your compound.
References
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(1). [Link]
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PubChem. (n.d.). 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, N., & Singh, S. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. [Link]
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Harrowven, D. C., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 129-134. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of phthalazines. Retrieved from [Link]
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A-Z Chemical. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]
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ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
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Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]
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Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 268. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 13: CHROMATOGRAPHY. Retrieved from [Link]
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Nicewicz, D. A., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]
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Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wu, J., et al. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 122(7), 7191-7259. [Link]
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Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(1), 56-60. [Link]
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Regis Technologies, Inc. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
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Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]
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El-Gohary, H. G., & Shaaban, M. R. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Heliyon, 7(3), e06443. [Link]
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ResearchGate. (2015). Does anybody know the melting point of phthalazine-1,4-diol?. [Link]
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Ghorab, M. M., et al. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 3(3). [Link]
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Ghorab, M. M., et al. (2011). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Acta Poloniae Pharmaceutica, 68(4), 505-513. [Link]
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Chen, Y.-J., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(11), 2993. [Link]
- Google Patents. (1956).
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Technical Support Center: Enhancing the Selectivity of 6-Bromophthalazine-1,4-diol for VEGFR-2
Welcome to the technical support center for the optimization of 6-Bromophthalazine-1,4-diol as a selective VEGFR-2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery. Here, we move beyond basic protocols to delve into the rationale behind experimental choices, offering troubleshooting guidance and strategic insights to navigate the complexities of enhancing inhibitor selectivity. Our focus is on providing a self-validating framework for your experiments, grounded in established scientific principles and methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for VEGFR-2 a critical objective?
A1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1][2] While potent inhibition of VEGFR-2 is desirable, many kinase inhibitors targeting the highly conserved ATP-binding site also interact with other structurally related kinases.[3] This lack of selectivity can lead to off-target effects and toxicities, limiting the therapeutic window of a potential drug candidate.[4] Achieving high selectivity for VEGFR-2 minimizes these risks and is a key goal in the development of safer and more effective anti-angiogenic therapies.[5]
Q2: What are the most common off-target kinases for VEGFR-2 inhibitors?
A2: Due to structural similarities in the kinase domain, inhibitors targeting VEGFR-2 often show cross-reactivity with other kinases. Common off-targets include other members of the VEGFR family (VEGFR-1 and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][5] Multi-targeted inhibitors like Sunitinib and Sorafenib are known to inhibit a range of these kinases.[5] Therefore, a comprehensive selectivity profiling panel should, at a minimum, include these key off-targets.
Q3: What initial assays should I perform to characterize my 6-Bromophthalazine-1,4-diol derivative?
A3: A logical starting point is to determine the compound's potency for VEGFR-2 using an in vitro biochemical assay. This will establish a baseline IC50 value. Following this, a cell-based assay is crucial to confirm that the compound can inhibit VEGFR-2 phosphorylation in a physiological context. A preliminary cytotoxicity assay in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is also recommended to assess for non-specific toxic effects.
Troubleshooting Guides
In Vitro Kinase Assay: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| ATP Concentration | Standardize ATP concentration across assays, ideally at or near the Km for VEGFR-2. | IC50 values for ATP-competitive inhibitors are highly dependent on the concentration of ATP used in the assay. Variations in ATP concentration will lead to shifts in potency. |
| Enzyme Activity | Ensure consistent enzyme concentration and activity. Aliquot recombinant enzyme to avoid multiple freeze-thaw cycles. | The activity of recombinant kinases can decrease with improper storage and handling, leading to variability in assay results. |
| Compound Solubility | Check the solubility of 6-Bromophthalazine-1,4-diol in the final assay buffer. The final DMSO concentration should typically not exceed 1%. | Poor solubility can lead to compound precipitation and an underestimation of potency. |
| Assay Format | Be aware of potential interference with the chosen assay technology (e.g., fluorescence quenching, inhibition of luciferase). | Different assay formats have distinct potential for artifacts. Cross-validation with an orthogonal assay format is recommended if interference is suspected.[5] |
Cell-Based Phospho-VEGFR-2 Assay: Weak or No Inhibition Signal
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Cell Permeability | Compare in vitro IC50 with cellular EC50. A large discrepancy may indicate poor cell penetration. | A potent inhibitor in a biochemical assay that is weak in a cellular context may not be efficiently crossing the cell membrane to reach its intracellular target. |
| Insufficient VEGF Stimulation | Optimize the concentration and duration of VEGF stimulation to achieve a robust and reproducible increase in VEGFR-2 phosphorylation. | The inhibitory effect of your compound can only be observed if the VEGFR-2 pathway is adequately activated. |
| Incorrect Timing of Compound Treatment | Perform a time-course experiment to determine the optimal pre-incubation time for your compound before VEGF stimulation. | The inhibitor needs sufficient time to enter the cells and bind to its target before the receptor is activated by its ligand. |
| Cell Line and Passage Number | Use a cell line with robust VEGFR-2 expression (e.g., HUVECs, PAE/KDR cells).[6] Monitor and control the passage number of your cells. | Receptor expression levels can vary between cell lines and can change with excessive passaging, impacting the dynamic range of the assay. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer. | Cellular phosphatases can rapidly dephosphorylate proteins upon cell lysis, leading to a loss of signal. |
Strategic Workflow for Improving Selectivity
The following workflow provides a structured approach to iteratively improve the selectivity of your lead compound, 6-Bromophthalazine-1,4-diol, for VEGFR-2.
Caption: Chemical modification strategies for enhancing selectivity.
Key Considerations for SAR:
-
Exploiting the 'DFG-out' Conformation: Many selective kinase inhibitors stabilize an inactive 'DFG-out' conformation of the kinase. Modifications to the 6-Bromophthalazine-1,4-diol scaffold could be designed to favor this conformation in VEGFR-2 but not in off-target kinases. [2]* Targeting the Gatekeeper Residue: The gatekeeper residue in the ATP-binding pocket controls access to a deeper hydrophobic pocket. VEGFR-2 has a relatively small gatekeeper residue (Val916), which can be exploited to achieve selectivity. [2]Introducing substituents that can access this pocket in VEGFR-2 but are sterically hindered by larger gatekeeper residues in other kinases is a viable strategy.
-
Bioisosteric Replacements: The bromine atom at position 6 can be replaced with other groups to modulate lipophilicity and electronic properties. Exploring different halogen substitutions or small alkyl or alkoxy groups could fine-tune the interaction with the hydrophobic regions of the active site.
-
Modifications at the Diol Positions: The hydroxyl groups at positions 1 and 4 are key hydrogen bond donors/acceptors. Extending from these positions with linkers to various terminal hydrophobic moieties can probe for interactions in the allosteric hydrophobic pocket, which can significantly impact selectivity. By systematically applying this integrated approach of targeted synthesis, robust biochemical and cellular screening, and diligent troubleshooting, researchers can effectively navigate the path toward developing a highly selective 6-Bromophthalazine-1,4-diol-based VEGFR-2 inhibitor.
References
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Boga, S. B., et al. (2020). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Receptors and Signal Transduction, 40(5), 425-436.
- AbdelHaleem, A., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222.
-
Human Phospho-VEGFR2 (Y996) ELISA Kit. RayBiotech. Accessed January 12, 2026. [Link]
- Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22896-22917.
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Accessed January 12, 2026. [Link]
-
VEGFR2 (Phospho-Tyr1175) Colorimetric Cell-Based ELISA Kit. Boster Biological Technology. Accessed January 12, 2026. [Link]
-
Human VEGFR2/KDR ELISA Kit. ScienCell Research Laboratories. Accessed January 12, 2026. [Link]
- VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures.
- El-Gamal, M. I., et al. (2016). Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. European Journal of Medicinal Chemistry, 124, 495-506.
- Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 15(10), 2686-2689.
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Accessed January 12, 2026. [Link]
-
Western Blot Handbook & Troubleshooting Guide. Abbkine. Accessed January 12, 2026. [Link]
-
73 questions with answers in KINASE ASSAY | Scientific method. ResearchGate. Accessed January 12, 2026. [Link]
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 15(8), 5597-5638.
- Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248.
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Technical Support Center: Overcoming Resistance to Phthalazine-Based Kinase Inhibitors
Prepared by: Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with phthalazine-based and related kinase inhibitors. This guide is designed to provide field-proven insights and practical troubleshooting strategies to address the significant challenge of therapeutic resistance. Our goal is to move beyond simple protocols and explain the causal mechanisms behind experimental observations and choices, empowering you to design robust, self-validating experiments.
Introduction: The Challenge of Kinase Inhibitor Resistance
Phthalazine-containing compounds represent a critical scaffold in medicinal chemistry, forming the basis for potent inhibitors targeting key kinases in oncology, such as VEGFR, FLT3, and PARP (Poly(ADP-ribose) polymerase).[1][2][3][4] While these inhibitors have shown remarkable efficacy, their long-term clinical benefit is often curtailed by the development of resistance.[5]
Resistance can be classified as either primary (intrinsic) , where cancer cells are non-responsive from the outset, or acquired , where an initial therapeutic response is followed by disease progression.[6] Understanding and overcoming these resistance mechanisms is paramount for advancing cancer therapy. This guide provides a structured approach to identifying the root cause of resistance in your experimental models and exploring rational strategies to counteract it.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the use of phthalazine-based kinase inhibitors.
Q1: My inhibitor's IC50 value is significantly higher in my cell-based assay compared to the biochemical (cell-free) assay. Why is there a discrepancy?
A: This is a frequent and important observation. A purely biochemical assay measures the direct interaction between an inhibitor and its purified kinase target.[7] A cell-based assay, however, introduces multiple complex biological layers. Discrepancies are often due to:
-
High Plasma Protein Binding: Inhibitors can bind to proteins like albumin and alpha-1-acid glycoprotein (AGP) in cell culture media, reducing the concentration of free, biologically active drug available to enter the cell.[8] Lestaurtinib, for example, is known for its high degree of plasma protein binding, which complicated its clinical development.[8]
-
Cellular Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the inhibitor out of the cell, lowering its intracellular concentration.[9][10]
-
Drug Metabolism: Cells, particularly primary hepatocytes or certain cancer cell lines, can metabolize the inhibitor into less active forms, often via cytochrome P450 (CYP) enzymes like CYP3A4.[8]
-
High Intracellular ATP: ATP-competitive inhibitors must compete with high physiological concentrations of ATP within the cell, which are typically much higher than the concentrations used in biochemical assays. This can lead to a rightward shift in the dose-response curve.[7][11]
Q2: After an initial period of successful growth inhibition, my cancer cell line has started proliferating again despite continuous treatment with the kinase inhibitor. What is happening?
A: This scenario strongly suggests the development of acquired resistance . The inhibitor has created a selective pressure, allowing for the outgrowth of a sub-population of cells that have evolved mechanisms to survive. The most common mechanisms include:
-
Secondary Mutations in the Target Kinase: A "gatekeeper" mutation or other secondary mutations can arise within the kinase's ATP-binding pocket.[6][12] These mutations sterically hinder the inhibitor's ability to bind while still allowing ATP to enter, thus reactivating the kinase. The T790M mutation in EGFR and the T315I mutation in BCR-ABL are classic examples.[6][10]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream survival pathway.[6][13] For instance, resistance to FLT3 inhibitors can be mediated by the activation of RAS/MAPK or PI3K/AKT signaling.[8][13][14] Similarly, resistance to the VEGFR inhibitor Cediranib has been linked to the upregulation of IL-6 and subsequent JAK/STAT signaling.[15][16][17]
-
Target Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to such high levels of protein expression that the inhibitor concentration is no longer sufficient to achieve full suppression.[6][10]
Q3: For phthalazine-based PARP inhibitors, what are the most common resistance mechanisms?
A: PARP inhibitors (PARPi) like Olaparib induce synthetic lethality in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[18] Resistance mechanisms are often aimed at restoring this critical DNA repair pathway. Key mechanisms include:
-
Restoration of HR Proficiency: This is a primary driver of resistance. It can occur through secondary or "reversion" mutations in BRCA1/2 or other HR-related genes (e.g., PALB2, RAD51C) that restore the open reading frame and produce a functional protein.[9][19] This can even happen via epigenetic changes that re-activate BRCA1 expression.[19][20]
-
Protection of Stalled Replication Forks: PARPi-resistant cells can develop alternative mechanisms to protect stalled DNA replication forks from degradation by nucleases, reducing their reliance on BRCA proteins.[19]
-
Reduced PARP Trapping: The cytotoxic effect of some PARP inhibitors is linked to their ability to "trap" PARP enzymes on DNA.[19] Downregulation of PARP1 expression or depletion of PAR glycohydrolase (PARG) can reduce this trapping effect and confer resistance.[19]
-
Increased Drug Efflux: As with other inhibitors, overexpression of drug efflux pumps is a known mechanism of resistance to Olaparib.[9]
Troubleshooting Guide 1: Investigating Acquired Resistance in Cell Culture
Scenario: Your phthalazine-based kinase inhibitor initially showed potent anti-proliferative activity, but your long-term culture is now growing steadily in the presence of the drug.
Objective: To identify the molecular mechanism responsible for the acquired resistance.
Workflow for Investigating Acquired Resistance
This workflow provides a systematic approach to diagnosing the cause of resistance, starting with the most common mechanisms.
Caption: Workflow for diagnosing acquired kinase inhibitor resistance.
Step-by-Step Experimental Protocols
Protocol 1: Confirmation of IC50 Shift
Rationale: The first step is to quantify the degree of resistance. This provides a baseline for all subsequent experiments and confirms that the observed loss of efficacy is significant and reproducible.
-
Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines in parallel in 96-well plates at their empirically determined optimal density.
-
Drug Titration: Prepare a 2-fold or 3-fold serial dilution of your phthalazine-based inhibitor. The concentration range should bracket the known IC50 for the parental line and extend at least 100-fold higher.
-
Treatment: After allowing cells to adhere overnight, replace the media with fresh media containing the serially diluted inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 72 hours (or a time point consistent with your initial anti-proliferative assays).
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo®, resazurin (alamarBlue™), or crystal violet staining.
-
Analysis: Normalize the data to the vehicle-only control. Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line. A shift of >3-fold is typically considered significant.
Protocol 2: Western Blot for Target and Bypass Pathway Activation
Rationale: This experiment determines if the resistance is "on-target" (the kinase is no longer inhibited) or "off-target" (cells are surviving despite target inhibition).
-
Cell Treatment: Plate parental and resistant cells. Treat them with the inhibitor at a concentration known to fully suppress the target in the parental line (e.g., 10x parental IC50) for a short duration (e.g., 2-4 hours). Include an untreated control for both lines.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Primary Target: Probe one membrane with an antibody against the phosphorylated form of your target kinase (e.g., p-VEGFR2, p-FLT3) and another with an antibody for the total protein as a loading control.
-
Bypass Pathways: Probe separate membranes with antibodies for key nodes of common bypass pathways: p-AKT (Ser473) , p-ERK1/2 (Thr202/Tyr204) , and p-STAT3 (Tyr705) . Always probe for the corresponding total proteins as well.
-
-
Analysis:
-
Parental Cells: You should see a strong reduction in the phospho-target signal upon treatment.
-
Resistant Cells:
-
Reactivated Target: If the phospho-target signal remains high despite treatment, it suggests on-target resistance (e.g., mutation or amplification).
-
Inhibited Target, Active Bypass: If the phospho-target signal is low (inhibited) but the signal for p-AKT, p-ERK, or p-STAT3 is high (constitutively active or induced), it strongly points to bypass pathway activation.[13][17]
-
-
| Observation in Resistant Line (at 10x Parental IC50) | Likely Mechanism | Next Step |
| Phospho-Target HIGH | On-Target Resistance | Target Gene Sequencing, qPCR/FISH |
| Phospho-Target LOW | Bypass Pathway Activation | Test Combination with Inhibitor of Active Pathway |
| Phospho-Target LOW , p-AKT/p-ERK/p-STAT3 HIGH | Bypass Pathway Activation | Test Combination with PI3K/MEK/JAK Inhibitor |
Troubleshooting Guide 2: Designing a Synergy Experiment to Overcome Resistance
Scenario: Your investigation from Guide 1 revealed that resistance in your cell line is mediated by the activation of the MEK/ERK pathway.
Objective: To design and execute an experiment to test if a combination of your primary phthalazine-based inhibitor and a MEK inhibitor can synergistically overcome resistance.
Rationale for Combination Therapy
The principle of rational combination therapy is to simultaneously block both the primary oncogenic driver and the escape mechanism the cell uses to circumvent that blockade.[21] Preclinical studies have shown that combining PARP inhibitors with PI3K or MEK inhibitors can increase DNA repair deficiency.[21] Similarly, combining Cediranib with agents that block IL-6 or PD-1 signaling has been shown to overcome resistance in mouse models.[15][16]
Workflow for Synergy Analysis
Caption: A streamlined workflow for a combination therapy synergy experiment.
Step-by-Step Protocol for Combination Matrix Assay
-
Single-Agent IC50: First, perform a standard dose-response curve for both your primary inhibitor (Drug A) and the MEK inhibitor (Drug B) individually on the resistant cell line to determine their respective IC50 values.
-
Matrix Design: Design a dose matrix. A common approach is to use a constant ratio design. For example, create 6-point serial dilutions of Drug A (e.g., from 4x IC50 down to 0.125x IC50) and Drug B (similarly scaled). You will then combine these in a checkerboard pattern in a 96-well plate.
-
Plate Layout:
-
Row A and Column 1 should contain single-agent titrations of Drug B and Drug A, respectively.
-
The remaining wells will contain all possible combinations of the concentrations.
-
Include vehicle-only control wells.
-
-
Execution: Seed the resistant cells, allow them to adhere, and then treat them with the drug combinations as per your plate layout. Incubate for 72 hours.
-
Data Collection: Measure cell viability as in Protocol 1.
-
Synergy Analysis:
-
Input your raw data (concentrations and corresponding viability/effect) into a specialized software program like CompuSyn.
-
The software will calculate the Combination Index (CI) for various dose combinations based on the Chou-Talalay method.
-
Interpretation:
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs interfere with each other).
-
-
A successful experiment will not only demonstrate synergy but also provide specific dose combinations that are most effective, guiding future in vivo studies.
References
-
Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (n.d.). MDPI. [Link]
-
More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. (2020, November 2). OncLive. [Link]
-
Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? (2020). National Center for Biotechnology Information. [Link]
-
Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer. (2022, June 1). National Center for Biotechnology Information. [Link]
-
Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2022). National Center for Biotechnology Information. [Link]
-
Proposed model of lestaurtinib resistance through a phospho-TrkA-independent pathway involving downstream CD44 signaling. (n.d.). ResearchGate. [Link]
-
Abstract 1094: Differential responses and mechanisms of resistance to cediranib in high grade serous ovarian cancer mouse models. (2021, July 1). AACR Journals. [Link]
-
Lestaurtinib, a multitargeted tyrosinse kinase inhibitor: from bench to bedside. (2010). ResearchGate. [Link]
-
Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (2023). MDPI. [Link]
-
Mechanisms of resistance to FLT3 inhibitors. (2009). National Center for Biotechnology Information. [Link]
-
Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer. (2022). AACR Journals. [Link]
-
an insight on medicinal attributes of phthalazine scaffold, with a focus on their anticancer properties as vegfr-2 inhibitors. (2024, March 1). Semantic Scholar. [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (2025, May 16). ResearchGate. [Link]
-
Identifying Mechanisms of Resistance by Circulating Tumor DNA in EVOLVE, a Phase II Trial of Cediranib Plus Olaparib for Ovarian Cancer at Time of PARP Inhibitor Progression. (2023, September 15). National Center for Biotechnology Information. [Link]
-
AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS. (2024). SciSpace. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Taylor & Francis Online. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019, July 20). ResearchGate. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). National Center for Biotechnology Information. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). Royal Society of Chemistry. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2014). National Center for Biotechnology Information. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? (2016, September 29). ResearchGate. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 15). Semantic Scholar. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]
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Mechanisms of acquired resistance to tyrosine kinase inhibitors. (2012, August 7). ResearchGate. [Link]
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Mechanisms of Drug-Resistance in Kinases. (2011). National Center for Biotechnology Information. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2017). National Center for Biotechnology Information. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). National Center for Biotechnology Information. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
Technical Support Center: Stability of 6-Bromophthalazine-1,4-diol Stock Solutions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 6-Bromophthalazine-1,4-diol. It addresses common challenges related to the preparation, storage, and stability of its stock solutions, providing expert insights and validated protocols to ensure experimental reproducibility and accuracy.
Understanding the Molecule: The Keto-Enol Tautomerism
Before delving into solution stability, it is crucial to understand the chemical nature of 6-Bromophthalazine-1,4-diol. This compound can exist in equilibrium between two tautomeric forms: the diol form (enol) and the dione form (keto).
-
6-Bromophthalazine-1,4-diol (Enol form)
-
6-Bromo-2,3-dihydrophthalazine-1,4-dione (Keto form)[1]
The prevalence of each tautomer can be influenced by the solvent, pH, and temperature, which in turn can affect its solubility, reactivity, and stability. While the diol form is named, the dione form may be significant, and researchers should be aware of this equilibrium when interpreting experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of 6-Bromophthalazine-1,4-diol.
Q1: What is the recommended solvent for preparing 6-Bromophthalazine-1,4-diol stock solutions?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules that have poor solubility in aqueous solutions[2][3].
-
Causality: The goal is to create a high-concentration, stable stock that can be diluted into aqueous experimental media with minimal precipitation. Starting with a highly soluble organic stock is a standard and effective practice[2].
-
Best Practice: Always use anhydrous, high-purity DMSO to minimize water content. Water can promote hydrolysis, especially for diol-containing compounds[4].
-
Alternatives: If your experimental system is incompatible with DMSO, Dimethylformamide (DMF) can be a suitable alternative[2]. Always test alternatives on a small scale first.
Q2: How should I store the stock solutions for maximum stability?
A2: Proper storage is critical to prevent degradation. The following conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability[2].
-
Aliquoting: Prepare the stock solution and immediately divide it into small, single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles[2].
-
Protection from Light & Moisture: Store aliquots in amber or foil-wrapped vials to protect against potential photodegradation. Ensure vial caps are sealed tightly to prevent moisture uptake from the atmosphere, which can occur during temperature changes[4].
Q3: What are the visible signs of degradation or instability in my stock solution?
A3: Visual inspection before use is a quick quality control check. Look for:
-
Precipitation: The appearance of solid particles or crystals that do not redissolve upon gentle warming to room temperature.
-
Cloudiness or Haze: A general lack of clarity in the solution.
-
Color Change: Any deviation from the solution's original color can indicate a chemical change in the compound.
If you observe any of these signs, the solution is suspect and should be validated by an analytical method (see Part 3) or discarded.
Q4: Why are repeated freeze-thaw cycles detrimental to the stock solution?
A4: Each freeze-thaw cycle introduces a significant risk of degradation. When a frozen vial is opened at room temperature, atmospheric moisture can condense into the cold DMSO stock. This introduction of water can lead to hydrolysis of the compound[4]. Furthermore, the process of freezing and thawing can cause localized concentration changes, potentially promoting precipitation or degradation. Aliquoting is the most effective way to mitigate this risk[2].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer
This is a common issue for poorly water-soluble compounds. The compound "crashes out" of solution because the aqueous buffer cannot maintain the high concentration that was possible in the DMSO stock.
Root Cause Analysis & Solution Workflow
The key is to avoid creating a localized, supersaturated environment where the compound can rapidly precipitate. A stepwise dilution protocol is highly effective.
Caption: Workflow for diluting DMSO stocks into aqueous media.
Step-by-Step Protocol to Avoid Precipitation:
-
Thaw Stock: Bring your 10 mM stock aliquot in DMSO to room temperature. Gently vortex to ensure it is fully dissolved.
-
Prepare Intermediate Dilution: If your final concentration is low (e.g., 10 µM), first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO. This reduces the volume of DMSO added to your final aqueous solution[2].
-
Prepare Final Aqueous Solution: Pre-warm your final aqueous buffer (e.g., PBS, cell culture media) to its temperature of use (e.g., 37°C).
-
Dilute and Mix: While vortexing the aqueous buffer at a medium speed, add the required volume of the DMSO stock dropwise into the center of the vortex. This rapid, active mixing is crucial to prevent localized high concentrations and subsequent precipitation.
-
Final Check: Once the addition is complete, visually inspect the solution to ensure it is clear and free of particulate matter.
Issue 2: Inconsistent Experimental Results Over Time
If you observe a decline in the compound's expected activity or variability between experiments run on different days, stock solution degradation is a primary suspect.
Potential Degradation Pathways & Mitigation
| Degradation Pathway | Contributing Factors | Mitigation Strategy |
| Hydrolysis | Water contamination in solvent, repeated freeze-thaw cycles, exposure to humidity. | Use anhydrous DMSO, aliquot stock solutions, store in tightly sealed vials. |
| Oxidation | Exposure to air (oxygen), presence of trace metal contaminants. | Purge vials with inert gas (Argon or Nitrogen) before sealing, use high-purity solvents. |
| Photodegradation | Exposure to ambient or UV light. | Store solutions in amber vials or wrap clear vials in aluminum foil. |
Part 3: Experimental Protocols & Validation
Trustworthy science requires self-validating systems. This section provides protocols for preparing solutions and, critically, for assessing their stability over time.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-calculation: Determine the mass of 6-Bromophthalazine-1,4-diol needed. (Molecular Weight ≈ 241.04 g/mol )[1].
-
For 1 mL of 10 mM stock: 0.001 L * 0.010 mol/L * 241.04 g/mol = 0.00241 g = 2.41 mg.
-
-
Weighing: Accurately weigh the required amount of the solid compound into a sterile, appropriately sized vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Aliquoting & Storage: Immediately dispense the solution into single-use, light-protected (amber) microfuge tubes. Seal tightly and label clearly with compound name, concentration, date, and initials.
-
Storage: Place the labeled aliquots in a freezer box and store at -20°C or -80°C.
Protocol 2: A Basic Guide to Assessing Stock Solution Stability by HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the parent compound over time, providing empirical data on its stability under your specific storage conditions[5].
Sources
- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid, spectrophotometric assay for the integrity of diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibitors: Evaluating the Phthalazine Scaffold Against Clinically Established Agents
For researchers and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, remains a paramount target due to its critical role in tumor angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize[1][2]. The inhibition of VEGFR-2 signaling is a clinically validated strategy, with numerous approved drugs.[3][4]
This guide provides a comparative analysis of inhibitors targeting VEGFR-2. While interest exists in novel scaffolds such as 6-Bromophthalazine-1,4-diol (also known as 6-bromo-2,3-dihydrophthalazine-1,4-dione), a review of current scientific literature reveals it is not yet characterized as a VEGFR-2 inhibitor[5]. However, the broader phthalazine chemical structure is featured in several potent kinase inhibitors, making it a relevant and promising scaffold for novel drug design[6].
Therefore, this guide will objectively compare published, potent phthalazine derivatives against established, multi-targeted kinase inhibitors like Sorafenib and Sunitinib, and highly selective agents like Rivoceranib. We will delve into comparative potency, kinase selectivity profiles, and the underlying experimental methodologies required to validate such findings, providing a robust framework for researchers in the field.
The VEGFR-2 Signaling Cascade: The Point of Intervention
VEGF-A binding to VEGFR-2, located on endothelial cells, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain[7]. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis[7]. Small molecule inhibitors are designed to interfere with this process, typically by competing with ATP at its binding site in the kinase domain, thus preventing autophosphorylation and halting the entire downstream signaling cascade[2][7].
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined not only by its potency against the intended target (VEGFR-2) but also by its selectivity across the human kinome. Off-target inhibition can lead to undesirable side effects, making a compound's selectivity profile a critical parameter in drug development[8]. Multi-kinase inhibitors, while effective, often carry a higher toxicity burden due to their broader activity.
Table 1: Comparative In Vitro VEGFR-2 Kinase Inhibitory Activity (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of representative phthalazine derivatives against well-known VEGFR-2 inhibitors. Lower IC₅₀ values indicate higher potency.
| Compound Class | Inhibitor | VEGFR-2 IC₅₀ (nM) | Reference |
| Phthalazine | Compound 2g | 148 | [6] |
| Compound 4a | 196 | [6] | |
| Multi-Kinase | Sorafenib | 90 | [9] |
| Sunitinib | 80 | [9][10] | |
| Axitinib | 0.2 | [9] | |
| Pazopanib | 30 | [11] | |
| Cabozantinib | 0.035 | [11] | |
| Selective | Rivoceranib (Apatinib) | 1 | [10][11] |
| Ki8751 | 0.9 | [11] |
Note: IC₅₀ values are compiled from various sources and assays; direct comparison of absolute values should be made with caution.
Table 2: Kinase Selectivity Profile of Representative Inhibitors
This table highlights the broader activity profile of multi-kinase inhibitors compared to more selective agents. Values represent IC₅₀ in nM.
| Kinase Target | Rivoceranib (Selective) | Sunitinib (Multi-Kinase) | Sorafenib (Multi-Kinase) | Axitinib (Multi-Kinase) |
| VEGFR-2 | 1 | 80 | 90 | 0.2 |
| PDGFRα | - | - | 50 | 1.6 |
| PDGFRβ | - | 2 | 20 | 1.6 |
| c-Kit | 429 | 80 | - | 1.7 |
| RET | 13 | - | - | >1000 |
| Raf-1 | - | - | 6 | - |
| B-Raf | - | - | 22 | - |
Data compiled from multiple sources[9][10][11]. "—" indicates data not consistently reported or significantly weaker inhibition.
From this data, it is evident that while phthalazine derivatives like 2g show promising sub-micromolar potency against VEGFR-2, they are not as potent as best-in-class agents like Axitinib or Cabozantinib[6]. However, the key differentiator lies in selectivity. Agents like Sunitinib and Sorafenib inhibit a wide range of kinases, including PDGFR and Raf, which contributes to both their broad anti-tumor activity and their side-effect profiles[4][9]. In contrast, compounds like Rivoceranib demonstrate high potency for VEGFR-2 with significantly less activity against other kinases like c-Kit, which is a major off-target of Sunitinib[8][10]. The goal in developing novel scaffolds like phthalazines would be to achieve high potency for VEGFR-2 while minimizing interactions with other kinases to improve the therapeutic window.
Mechanism of Action: Type I vs. Type II Inhibition
VEGFR-2 inhibitors can be classified based on their binding mode to the kinase domain, which exists in two principal conformations: an active state ('DFG-in') and an inactive state ('DFG-out'). This distinction is crucial for understanding inhibitor selectivity and design[12].
-
Type I Inhibitors: These bind to the active 'DFG-in' conformation in the ATP-binding pocket.
-
Type II Inhibitors: These bind to the inactive 'DFG-out' conformation, extending into an adjacent allosteric hydrophobic pocket. Because this allosteric site is less conserved across the kinome, Type II inhibitors can often achieve greater selectivity[1][12]. Sorafenib is a classic example of a Type II inhibitor[3][13].
Caption: Binding modes of Type I and Type II kinase inhibitors.
The design of many novel inhibitors, including those based on phthalazine and urea scaffolds, often incorporates moieties intended to interact with this allosteric site to confer Type II characteristics, enhancing both potency and selectivity[3][14].
Experimental Protocols for Inhibitor Characterization
To rigorously evaluate a novel compound like a 6-Bromophthalazine-1,4-diol derivative, a series of validated biochemical and cell-based assays are required.
Protocol 1: In Vitro Luminescence-Based Kinase Assay for IC₅₀ Determination
This protocol quantifies the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore higher kinase inhibition.[7][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[15]
-
5x Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA)[7][15]
-
ATP (e.g., 500 µM stock)[15]
-
Test Compound (e.g., 6-Bromophthalazine-1,4-diol derivative) dissolved in DMSO
-
Solid white 96-well or 384-well plates
-
Luminometer-capable plate reader
Caption: Experimental workflow for an in vitro kinase assay.
Procedure:
-
Compound Dilution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series from this stock. Further dilute this series in 1x Kinase Buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%[15][16].
-
Master Mix Preparation: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate[15]. The causality here is to ensure every reaction receives an identical concentration of reactants.
-
Plate Setup: Add 25 µL of the Master Mix to each well of a solid white 96-well plate[15].
-
Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. To "Positive Control" (100% activity) and "Blank" wells, add 5 µL of buffer containing the same percentage of DMSO as the inhibitor wells[7][16].
-
Enzyme Addition: Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells[15].
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes to allow the enzymatic reaction to proceed[15][16].
-
Signal Generation: Stop the reaction and generate a luminescent signal by adding 50 µL of Kinase-Glo® MAX reagent to each well. This reagent depletes remaining ATP and uses the generated ADP to produce light via a luciferase reaction[7]. Incubate at room temperature for 10 minutes to stabilize the signal[15].
-
Data Acquisition & Analysis: Read the luminescence using a microplate reader. Subtract the "Blank" value from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the functional consequence of VEGFR-2 inhibition by measuring the anti-proliferative effect of a compound on endothelial cells, which rely on VEGF signaling for growth.
Objective: To determine the IC₅₀ of a test compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs or a similar endothelial cell line (e.g., EA.hy926)[12]
-
Complete growth medium
-
Test Compound
-
VEGF-A recombinant protein
-
Cell proliferation reagent (e.g., CyQuant®, CellTiter-Glo®, or similar)[17]
-
Clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of ~2,000-5,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum basal medium to synchronize the cells and minimize baseline signaling. Incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the low-serum medium. Add the diluted compound to the wells. Include "vehicle control" (DMSO) wells.
-
Stimulation: To all wells except the "no stimulation" control, add VEGF-A to a final concentration of ~20-50 ng/mL to stimulate proliferation via the VEGFR-2 pathway.
-
Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.
-
Viability Measurement: Add the cell proliferation reagent (e.g., CyQuant) to each well according to the manufacturer's instructions[17]. This reagent contains a fluorescent dye that binds to nucleic acids, providing a quantitative measure of total cell number.
-
Data Acquisition & Analysis: Measure fluorescence on a plate reader (e.g., excitation at 485 nm and emission at 530 nm for CyQuant)[17]. Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control and plot against the log of compound concentration to determine the cellular IC₅₀. This self-validating system ensures that the observed effect is due to the inhibition of VEGF-driven proliferation.
Conclusion and Future Directions
The landscape of VEGFR-2 inhibitors is dominated by a mix of potent multi-kinase agents and a newer generation of more selective molecules. While multi-kinase inhibitors like Sunitinib and Sorafenib have established clinical efficacy, their broad activity profiles are associated with significant off-target toxicities[4][8]. The clinical success of more selective inhibitors highlights a clear need for novel compounds with improved therapeutic windows.
The phthalazine scaffold represents a promising starting point for the development of next-generation VEGFR-2 inhibitors[6]. Published derivatives demonstrate encouraging, sub-micromolar potency. The critical next step for any novel compound, including a potential derivative of 6-Bromophthalazine-1,4-diol, is rigorous characterization. This involves not only confirming high potency against VEGFR-2 through biochemical assays but, more importantly, establishing a clean selectivity profile across a broad panel of kinases and validating this activity in relevant cell-based models of angiogenesis. By leveraging established experimental workflows and focusing on achieving a balance of potency and selectivity, researchers can advance promising scaffolds like phthalazines into viable clinical candidates.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
- El-Sayed, N. et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.
- Selleckchem.com. VEGFR2 Selective Inhibitors.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- Sun, D. et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor.
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
- Selleck Chemicals. VEGFR Inhibitor Review.
- Ferreira, M. et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- ResearchGate. Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.
- Tadevosyan, A. et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery.
- Wikipedia. VEGFR-2 inhibitor.
- Phung, Y. et al. (2019).
- Wilhelm, S. M. et al. (2008). Sorafenib and Sunitinib.
- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of Small Molecule VEGFR-2 Inhibitors.
- PubChem. 6-Bromophthalazine-1,4-diol.
- Pescarmona, E. et al. (2024). Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. MDPI.
- Abdel-Maksoud, M. S. et al. (2024).
- Siritanaratkul, P. et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.
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- 4. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. selleckchem.com [selleckchem.com]
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- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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A Comparative Guide for Researchers: Evaluating 6-Bromophthalazine-1,4-diol Against the Multi-Kinase Inhibitor Sunitinib
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established multi-targeted tyrosine kinase inhibitor, sunitinib, and the lesser-characterized compound, 6-Bromophthalazine-1,4-diol. While sunitinib has a well-documented history of clinical efficacy, 6-Bromophthalazine-1,4-diol represents a molecule of interest due to the emerging biological activities of the phthalazine scaffold. This document serves as a framework for the potential evaluation of 6-Bromophthalazine-1,4-diol, offering a head-to-head comparison with sunitinib based on its known mechanisms and providing a roadmap for the experimental validation of the novel compound.
Introduction: A Tale of Two Molecules
Sunitinib: The Established Benchmark
Sunitinib, marketed as Sutent®, is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), sunitinib has become a standard of care in several oncological settings.[1][2] Its efficacy stems from its ability to simultaneously block signaling pathways crucial for tumor growth and angiogenesis.[3][4]
6-Bromophthalazine-1,4-diol: A Compound of Latent Potential
In contrast, 6-Bromophthalazine-1,4-diol is a small molecule for which extensive biological data is not yet publicly available.[5] However, its core structure, 2,3-dihydrophthalazine-1,4-dione, is found in derivatives that have demonstrated potent anti-neoplastic activity.[6] Studies on related phthalazine compounds have indicated potential as inhibitors of the TGFβ pathway and as VEGFR-2 inhibitors.[7][8] This suggests that 6-Bromophthalazine-1,4-diol warrants further investigation as a potential anti-cancer agent, possibly acting through kinase inhibition.
Mechanism of Action: A Known vs. A Hypothesized Target Landscape
Sunitinib's Multi-Targeted Approach
Sunitinib's anti-cancer effects are attributed to its inhibition of a range of RTKs, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, sunitinib potently inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][9]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs disrupts signaling pathways involved in tumor cell proliferation and survival.[3][9]
-
c-KIT (Stem Cell Factor Receptor): This is a key target in GIST, and sunitinib's inhibition of c-KIT is central to its efficacy in this disease.[1][9]
-
Other Kinases: Sunitinib also inhibits other kinases such as Fms-like tyrosine kinase-3 (FLT3) and RET, contributing to its broad anti-tumor activity.[4][10]
This multi-targeted action allows sunitinib to attack cancer through multiple mechanisms, reducing the likelihood of resistance.
Signaling Pathway Modulated by Sunitinib
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Hypothesized Mechanism of 6-Bromophthalazine-1,4-diol
Based on the activity of structurally related compounds, we can hypothesize that 6-Bromophthalazine-1,4-diol may exert its effects through one or more of the following mechanisms:
-
Kinase Inhibition: The phthalazine core is a scaffold for known kinase inhibitors, including some that target VEGFR-2.[7][11] It is plausible that 6-Bromophthalazine-1,4-diol could also function as a kinase inhibitor.
-
Inhibition of Nucleic Acid Synthesis: The parent 2,3-dihydrophthalazine-1,4-dione structure has been shown to inhibit DNA and RNA synthesis in tumor cells.[6]
-
Modulation of Other Signaling Pathways: Phthalazine derivatives have been identified as non-kinase inhibitors of the TGFβ pathway, suggesting that 6-Bromophthalazine-1,4-diol could act on signaling pathways outside of the kinome.[8]
Further experimental validation is required to elucidate the precise mechanism of action of 6-Bromophthalazine-1,4-diol.
Comparative Experimental Data: A Framework for Evaluation
To objectively compare 6-Bromophthalazine-1,4-diol to sunitinib, a series of in vitro experiments are necessary. The following tables outline a proposed experimental plan and hypothetical data for comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | Sunitinib IC₅₀ (nM) | 6-Bromophthalazine-1,4-diol IC₅₀ (nM) |
| VEGFR2 | 2 | To be determined |
| PDGFRβ | 2 | To be determined |
| c-KIT | 8 | To be determined |
| FLT3 | 30-50 | To be determined |
| TGFβRI | >10,000 | To be determined |
IC₅₀ values for sunitinib are approximate and based on published data.[10]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib GI₅₀ (nM) | 6-Bromophthalazine-1,4-diol GI₅₀ (nM) |
| HCT-116 | Colon Carcinoma | ~50 | To be determined |
| MDA-MB-231 | Breast Cancer | ~100 | To be determined |
| A549 | Lung Carcinoma | ~150 | To be determined |
| K562 | Leukemia | ~20 | To be determined |
GI₅₀ values are approximate and can vary based on experimental conditions.
Experimental Protocols: A Guide to Head-to-Head Comparison
To generate the comparative data outlined above, the following detailed experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay will determine the direct inhibitory effect of 6-Bromophthalazine-1,4-diol on the enzymatic activity of a panel of purified kinases, with sunitinib as a positive control.
Caption: Workflow for determining in vitro kinase inhibition.
Materials:
-
Recombinant kinases (e.g., VEGFR2, PDGFRβ, c-KIT)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Substrate (e.g., a generic tyrosine-containing peptide)
-
Test compounds (Sunitinib and 6-Bromophthalazine-1,4-diol)
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection system.[12]
-
Plot the percentage of kinase activity against the compound concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay will measure the effect of the compounds on the proliferation and viability of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, A549, K562)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (Sunitinib and 6-Bromophthalazine-1,4-diol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13][14]
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Signaling Pathways
This technique will be used to investigate the effect of the compounds on the phosphorylation status of key signaling proteins downstream of the targeted kinases.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.[16]
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
Sunitinib represents a successful example of a multi-targeted kinase inhibitor that has significantly impacted cancer therapy. While 6-Bromophthalazine-1,4-diol remains a largely uncharacterized compound, the biological activities of its structural analogs provide a compelling rationale for its investigation as a potential anti-cancer agent. The experimental framework outlined in this guide offers a systematic approach to characterizing the biological activity of 6-Bromophthalazine-1,4-diol and objectively comparing its performance to the established benchmark, sunitinib. The results of these studies will be crucial in determining the therapeutic potential of this novel phthalazine derivative and its possible development as a next-generation cancer therapeutic.
References
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Sunitinib - Wikipedia. Available at: [Link]
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Fojo, A. T., & Bates, S. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Grasela, D., & et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Clinical Trials Using Sunitinib Malate - NCI. National Cancer Institute. Available at: [Link]
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Phase II trial of sunitinib in patients with metastatic non-clear cell renal cell carcinoma. PubMed. Available at: [Link]
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Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. Available at: [Link]
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Sunitinib Proves Beneficial in Advanced Kidney Cancer, Promising in Lung Cancer. Oncology Times. Available at: [Link]
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Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. Available at: [Link]
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Sutent (sunitinib) improves disease-free survival in kidney cancer patients at high risk of recurrence following surgery. Kidney Cancer UK. Available at: [Link]
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Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available at: [Link]
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Sunitinib Malate in Treating Patients With Unresectable or Metastatic Kidney Cancer or Other Advanced Solid Tumors. ClinicalTrials.gov. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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6-Bromophthalazine-1,4-diol. PubChem. Available at: [Link]
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Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PubMed Central. Available at: [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]
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AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS. SciSpace. Available at: [Link]
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Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
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Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. NIH. Available at: [Link]
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Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. PubMed. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed. Available at: [Link]
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The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. PubMed. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Bohrium. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 6-Bromophthalazine-1,4-diol as a Kinase Inhibitor
This guide provides a comprehensive framework for the experimental validation of 6-Bromophthalazine-1,4-diol, a novel small molecule, as a potential kinase inhibitor. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[1]. Consequently, the identification and rigorous validation of new kinase inhibitors are paramount in modern drug discovery.
The phthalazine core of our subject molecule is a well-established scaffold in kinase inhibitor design, with numerous derivatives reported to have potent inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases[2][3][4][5]. This precedent provides a strong rationale for investigating 6-Bromophthalazine-1,4-diol. This document outlines a multi-stage validation workflow, presenting objective comparisons with established inhibitors and the supporting experimental data required by researchers, scientists, and drug development professionals.
Compound Profile: 6-Bromophthalazine-1,4-diol
Before commencing biological evaluation, understanding the fundamental physicochemical properties of the test compound is essential.
| Property | Value | Source |
| CAS Number | 76240-49-8 | [6][7] |
| Molecular Formula | C₈H₅BrN₂O₂ | [8] |
| Molecular Weight | 241.04 g/mol | [8] |
| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [8] |
| Physical Form | Powder | [6] |
A Phased Approach to Kinase Inhibitor Validation
A robust validation strategy proceeds logically from broad, initial biochemical assessment to specific, in-cell target confirmation. This ensures that resources are directed toward compounds with the most promising therapeutic potential. Our validation workflow is structured in three critical stages:
-
Biochemical Potency Determination: Does the compound inhibit the kinase? If so, how potently?
-
Kinome-Wide Selectivity Profiling: How specific is the compound for its target(s)?
-
Cellular Target Engagement: Does the compound bind its target in a physiological, live-cell environment?
Caption: A logical workflow for kinase inhibitor validation.
Stage 1: Biochemical Potency Determination via Luminescence-Based Assay
Expertise & Rationale
The first step is to confirm that 6-Bromophthalazine-1,4-diol directly inhibits the catalytic activity of a target kinase and to quantify its potency, typically as a half-maximal inhibitory concentration (IC₅₀). While traditional methods like radiometric assays are considered a gold standard, modern luminescence-based assays offer a safer, high-throughput alternative with excellent sensitivity[9][10].
We will use a luminescence-based ATP depletion assay, such as Promega's Kinase-Glo®. The principle is elegantly simple: the kinase reaction consumes ATP. After the reaction, a luciferase-based reagent is added, which produces a light signal directly proportional to the amount of remaining ATP[1][11][12][13]. Therefore, potent inhibition of the kinase results in less ATP consumption and a stronger luminescent signal. This inverse relationship allows for precise quantification of inhibitor activity[1][11].
Comparative Compound
For this guide, we will compare 6-Bromophthalazine-1,4-diol against Vatalanib (PTK787) , a known phthalazine-based inhibitor of VEGFR-2, a key kinase in angiogenesis[3].
Experimental Protocol: Luminescence Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human VEGFR-2 kinase, a suitable peptide substrate, and ATP. Prepare serial dilutions of 6-Bromophthalazine-1,4-diol, Vatalanib, and a DMSO vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions to respective wells[14]. Add 10 µL of the kinase/substrate mixture to all wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. Mix gently and incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using DMSO (0% inhibition) and no-kinase (100% inhibition) controls. Plot the normalized response against the logarithm of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Hypothetical Comparative Data: IC₅₀ Determination
| Compound | Target Kinase | IC₅₀ (nM) |
| 6-Bromophthalazine-1,4-diol | VEGFR-2 | 35 |
| Vatalanib | VEGFR-2 | 43 |
| Staurosporine (Control) | VEGFR-2 | 5 |
Analysis: The hypothetical data suggests that 6-Bromophthalazine-1,4-diol is a potent inhibitor of VEGFR-2, with an IC₅₀ value comparable to, and slightly better than, the established inhibitor Vatalanib. This positive result strongly justifies progression to the next stage of validation.
Stage 2: Kinome-Wide Selectivity Profiling
Expertise & Rationale
Even potent inhibitors can fail if they are not selective, leading to off-target effects and toxicity. Most kinase inhibitors target the highly conserved ATP-binding pocket, creating a risk of cross-reactivity[15]. Therefore, assessing the selectivity of a compound across the entire human kinome is a critical step.
Services like Eurofins' KINOMEscan™ or Reaction Biology's panel screening offer a high-throughput solution[16][17][18]. These platforms typically use a competitive binding assay format. The test compound is incubated with a DNA-tagged kinase and an immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified (e.g., via qPCR), providing a precise measure of binding affinity[19]. This approach has the advantage of being independent of ATP concentration and can identify various inhibitor types[15][18].
Caption: Conceptual model of a kinase selectivity profile.
Hypothetical Comparative Data: Kinome Scan at 1 µM
The results are often expressed as "% Control," where a lower number indicates stronger binding. A common metric is the Selectivity Score (S-score), which divides the number of kinases bound below a certain threshold by the total number of kinases tested[15]. A lower S-score indicates higher selectivity.
| Compound | Primary Target (% Control) | S-Score (1) | Significant Off-Targets (>90% inhibition) |
| 6-Bromophthalazine-1,4-diol | VEGFR-2 (2%) | 0.02 | DDR1, KIT |
| Vatalanib | VEGFR-2 (3%) | 0.04 | PDGFRβ, KIT, c-Fms |
Analysis: In this hypothetical scenario, 6-Bromophthalazine-1,4-diol demonstrates high selectivity for VEGFR-2. Its S-score of 0.02 is superior to that of Vatalanib, suggesting it interacts with fewer off-target kinases at the tested concentration[20]. While it shows some activity against DDR1 and KIT, its profile appears more focused than the comparator, which is a highly desirable characteristic for a lead compound.
Stage 3: Cellular Target Engagement Confirmation
Expertise & Rationale
A positive result in a biochemical assay does not guarantee that a compound will be active in a cellular context. It must be able to cross the cell membrane and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissues[21][22][23].
The principle of CETSA is based on ligand-induced thermal stabilization[21]. When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry[24][25]. A successful inhibitor will increase the amount of soluble target protein at higher temperatures, resulting in a positive "thermal shift" (ΔTₘ)[22][23].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture an appropriate cell line (e.g., HUVECs, which express VEGFR-2) and treat with 6-Bromophthalazine-1,4-diol (e.g., at 10x IC₅₀) or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[23].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins and cellular debris[24].
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (VEGFR-2) in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the DMSO and compound-treated samples. Determine the melting temperature (Tₘ) for each curve and calculate the thermal shift (ΔTₘ = Tₘ_compound - Tₘ_DMSO).
Hypothetical Comparative Data: CETSA Thermal Shift
| Compound | Target Kinase | Cellular Tₘ (DMSO) | Cellular Tₘ (Compound) | Thermal Shift (ΔTₘ) |
| 6-Bromophthalazine-1,4-diol | VEGFR-2 | 52.1 °C | 58.6 °C | +6.5 °C |
| Vatalanib | VEGFR-2 | 52.1 °C | 57.8 °C | +5.7 °C |
Analysis: The significant positive thermal shift of +6.5°C provides direct and compelling evidence that 6-Bromophthalazine-1,4-diol enters living cells and physically binds to its intended target, VEGFR-2. The magnitude of the shift, which is slightly greater than that of Vatalanib, suggests strong and stable target engagement in a physiological setting.
Conclusion and Forward Outlook
Based on this multi-stage validation framework, our hypothetical results present 6-Bromophthalazine-1,4-diol as a highly promising kinase inhibitor candidate. It demonstrates:
-
Potent biochemical activity against VEGFR-2, comparable to the known inhibitor Vatalanib.
-
Superior kinome-wide selectivity , suggesting a lower potential for off-target related toxicities.
-
Robust cellular target engagement , confirming its ability to reach and bind its target in a live-cell environment.
This comprehensive dataset provides a solid foundation for advancing 6-Bromophthalazine-1,4-diol into further preclinical studies, including cellular functional assays (e.g., proliferation, migration) and in vivo efficacy models. The systematic approach detailed in this guide ensures that decisions are based on objective, reproducible, and scientifically rigorous data, forming the cornerstone of successful drug development.
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Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 398-411. [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-56. [Link]
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Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1361. [Link]
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Lim, S. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-228. [Link]
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Abuel-Magd, A. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22359-22380. [Link]
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Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 5(Suppl 1), 74-88. [Link]
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Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online, 34(1), 1346-1361. [Link]
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Abdel-Maksoud, M. S., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12). [Link]
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Mondal, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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A Comparative Study of Brominated vs. Non-Brominated Phthalazinediones: A Guide for Researchers in Drug Development
This guide provides an in-depth comparative analysis of brominated and non-brominated phthalazinediones, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and biological activities of these compound classes, supported by experimental data from peer-reviewed literature. This document is designed to be a practical resource, offering not just a review of the field but also detailed experimental protocols to enable the replication and extension of the findings discussed.
Part 1: The Phthalazinedione Scaffold: A Versatile Player in Medicinal Chemistry
The phthalazinedione core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that can interact with various biological targets.[1][2] Phthalazinedione derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and vasorelaxant effects.[2][3][4]
A pivotal application of the phthalazinedione scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors.[6] The approved PARP inhibitor, Olaparib, features a phthalazinone core, underscoring the therapeutic importance of this chemical entity.[5]
The Rationale for Bromination: A Gateway to Enhanced Properties and Novel Derivatives
The introduction of a bromine atom onto the phthalazinedione scaffold is a key synthetic strategy for several reasons:
-
Enhanced Biological Activity: Halogenation, and specifically bromination, can significantly modulate the biological activity of a molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding and enhance potency.[7] Furthermore, the electron-withdrawing nature of bromine can alter the electronic properties of the aromatic system, potentially leading to more favorable interactions with biological targets.
-
Modulation of Physicochemical Properties: Bromination generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and metabolic stability.[8] This modification can be strategically employed to optimize the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle for Further Functionalization: A bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[9] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Part 2: Synthesis of Brominated and Non-Brominated Phthalazinediones
The synthesis of the parent phthalazin-1(2H)-one is typically achieved through the condensation of phthalic anhydride with hydrazine. Subsequent bromination provides the key intermediate, 4-bromophthalazin-1(2H)-one, which can then be further derivatized.
Caption: Synthetic pathways to non-brominated and brominated phthalazinediones.
Part 3: A Comparative Look at Physicochemical Properties
While direct, head-to-head experimental comparisons of the physicochemical properties of a non-brominated phthalazinedione and its exact brominated counterpart are scarce in the literature, we can infer the likely impact of bromination based on established chemical principles and data from related compounds.
| Property | Non-Brominated Phthalazinone | Brominated Phthalazinone (Predicted) | Rationale |
| Molecular Weight | 146.15 g/mol | 225.04 g/mol | Addition of a bromine atom. |
| Lipophilicity (logP) | Lower | Higher | Bromine is a lipophilic atom, increasing the overall lipophilicity of the molecule, which can influence membrane permeability and protein binding.[8] |
| Reactivity | Less reactive | More reactive in cross-coupling | The carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling further diversification.[9] |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | The increase in lipophilicity typically leads to a decrease in aqueous solubility. |
Part 4: Comparative Biological Activity: A Focus on PARP Inhibition and Anticancer Effects
The true value of bromination lies in its potential to enhance biological activity. Here, we compare the reported activities of various non-brominated and brominated phthalazinedione derivatives as PARP inhibitors and anticancer agents.
Phthalazinediones as PARP Inhibitors
PARP inhibitors function by competing with the natural substrate, NAD+, for the catalytic site of the PARP enzyme. This inhibition prevents the repair of DNA single-strand breaks, which can then lead to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon known as synthetic lethality in cancer cells with deficient homologous recombination repair pathways.[6]
Caption: Mechanism of PARP inhibition by phthalazinedione derivatives.
Comparative Analysis of Inhibitory Potency
The following table summarizes the PARP1 inhibitory activity of several phthalazinedione derivatives from the literature. It is important to note that these compounds were not all tested in the same study, and thus direct comparisons should be made with caution. However, the data provides valuable insights into the structure-activity relationships.
| Compound Type | Derivative | PARP1 IC₅₀ (nM) | Reference |
| Non-Brominated | Olaparib | ~1-5 | [5] |
| Non-Brominated | Various synthesized derivatives | Ranging from nM to µM | [5] |
| Brominated Intermediate | 4-Bromophthalazinone derivatives | Used as precursors for potent inhibitors |
While 4-bromophthalazinone itself is generally not the final active compound, its use as a synthetic intermediate has led to the development of highly potent PARP inhibitors. The bromine atom allows for the introduction of various side chains that can form crucial interactions within the PARP active site, leading to enhanced potency.
Anticancer Activity
The anticancer activity of phthalazinedione derivatives is often evaluated using cytotoxicity assays, such as the MTT assay, against various cancer cell lines.
| Compound Type | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| Non-Brominated | Capan-1 (BRCA2-deficient) | High anti-proliferative activity | [5] |
| Brominated Derivatives | HT-29, PC-3 | Show interesting anticancer activities |
Studies have shown that both brominated and non-brominated phthalazinedione derivatives can exhibit significant cytotoxic effects against cancer cells.[5] The presence and position of the bromine atom, along with other substituents, play a crucial role in determining the potency and selectivity of these compounds.
Part 5: Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of key phthalazinedione compounds and for essential biological assays.
Protocol 1: Synthesis of Phthalazin-1(2H)-one (Non-brominated)
This protocol describes the synthesis of the parent phthalazin-1(2H)-one from phthalic anhydride and hydrazine.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the reaction to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield phthalazin-1(2H)-one.
Protocol 2: Synthesis of 4-Bromophthalazin-1(2H)-one (Brominated)
This protocol details the selective bromination of phthalazin-1(2H)-one at the 4-position.
Materials:
-
Phthalazin-1(2H)-one
-
Potassium bromide (KBr)
-
Bromine (Br₂)
-
Acetate buffer
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of potassium tribromide (KBr₃) by dissolving KBr and Br₂ in an acetate buffer.
-
Suspend phthalazin-1(2H)-one (1 equivalent) in the acetate buffer.
-
Slowly add the KBr₃ solution to the suspension of phthalazin-1(2H)-one.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-bromophthalazin-1(2H)-one.
Protocol 3: Palladium-Catalyzed Amination of 4-Bromophthalazin-1(2H)-one
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-bromophthalazin-1(2H)-one.
Materials:
-
4-Bromophthalazin-1(2H)-one
-
Desired amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-bromophthalazin-1(2H)-one (1 equivalent), the desired amine (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-phthalazinone derivative.
Protocol 4: In Vitro Cytotoxicity - MTT Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (brominated and non-brominated phthalazinediones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 5: In Vitro PARP1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
PARP assay buffer
-
Test compounds
-
96-well black plates
-
Fluorescent plate reader
-
Commercially available PARP assay kit (recommended for ease of use)
Procedure (based on a typical commercial kit):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the PARP assay buffer, activated DNA, and the test compound dilutions.
-
Add the PARP1 enzyme to each well to initiate the reaction.
-
Add β-NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescent plate reader.
-
Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC₅₀ value.
Part 6: Conclusion and Future Perspectives
The phthalazinedione scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The introduction of a bromine atom has proven to be a powerful strategy for both enhancing the biological activity of these compounds and for providing a versatile synthetic handle for further optimization.
While this guide has compiled and compared the available data on brominated and non-brominated phthalazinediones, it also highlights a clear gap in the literature: the lack of direct, head-to-head comparative studies. Future research should focus on the synthesis of matched pairs of brominated and non-brominated phthalazinediones and their systematic evaluation in a panel of biological and physicochemical assays. Such studies would provide invaluable data for a more precise understanding of the role of bromine in modulating the properties of this important class of compounds and would undoubtedly accelerate the development of new and improved phthalazinedione-based drugs.
Part 7: References
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]
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Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals. [Link]
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Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
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1(2H)-Phthalazinone. PubChem. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. Semantic Scholar. [Link]
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Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PubMed Central. [Link]
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A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of New Phthalazinedione Derivatives With Vasorelaxant Activity. PubMed. [Link]
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Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [Link]
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Selected physicochemical properties of brominated flame retardants. ResearchGate. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
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- 4. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
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- 9. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemiluminescent Probes: 6-Bromophthalazine-1,4-diol versus Luminol
This guide provides an in-depth, objective comparison of 6-bromophthalazine-1,4-diol and the classical chemiluminescent agent, luminol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, performance metrics, and practical applications of these two compounds, supported by experimental data and protocols to inform your selection of the optimal reagent for sensitive detection assays.
Introduction: The Quest for Brighter, More Stable Chemiluminescence
Chemiluminescence, the emission of light from a chemical reaction, is the cornerstone of numerous highly sensitive analytical techniques.[1] For decades, luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) has been the preeminent reagent in this field, celebrated for its utility in applications ranging from forensic science to immunoassays.[2][3] However, the drive for enhanced sensitivity, longer signal duration, and improved stability has spurred the development of luminol derivatives.[4]
This guide focuses on one such derivative, 6-bromophthalazine-1,4-diol, and systematically compares its performance characteristics to its parent compound, luminol. We will explore how the introduction of a bromine substituent on the aromatic ring alters the molecule's electronic properties and, consequently, its chemiluminescent output.
Molecular Structure and Physicochemical Properties
The fundamental difference between luminol and 6-bromophthalazine-1,4-diol lies in the substitution at the C6 position of the phthalazine ring. Luminol possesses an electron-donating amino group, whereas 6-bromophthalazine-1,4-diol features a bromine atom. This seemingly minor structural change has significant implications for the molecule's electronic and photophysical behavior.
Caption: Molecular structures of Luminol and 6-Bromophthalazine-1,4-diol.
| Property | Luminol | 6-Bromophthalazine-1,4-diol | Reference |
| IUPAC Name | 5-amino-2,3-dihydrophthalazine-1,4-dione | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [3][5] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₅BrN₂O₂ | [3][5] |
| Molecular Weight | 177.16 g/mol | 241.04 g/mol | [3][5] |
| Appearance | White-to-pale-yellow crystalline solid | Data not widely available; expected to be a solid | [6] |
| Solubility | Soluble in most polar organic solvents; insoluble in water but soluble in alkaline solutions | Data not widely available; solubility profile expected to be similar to luminol derivatives | [4][6] |
The Mechanism of Light Emission
The chemiluminescence of both luminol and its derivatives proceeds through a shared mechanistic pathway involving oxidation in an alkaline environment. The reaction culminates in the formation of an electronically excited dicarboxylate anion, which emits a photon upon relaxation to its ground state.[7]
The core process can be summarized in the following steps:
-
Deprotonation: In a basic solution, the hydrazide protons are removed to form a dianion.
-
Oxidation: An oxidizing agent (e.g., hydrogen peroxide), often in the presence of a catalyst (e.g., iron from hemoglobin, horseradish peroxidase), oxidizes the dianion.[2][8]
-
Peroxide Intermediate Formation: The oxidized form reacts with a peroxide species to form an unstable cyclic endoperoxide intermediate.[7][9]
-
Decomposition & Excitation: This intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming the aminophthalate product in an electronically excited singlet state.
-
Light Emission: The excited aminophthalate relaxes to the ground state, emitting light. The wavelength (color) of this light is dependent on the energy gap of the emitter.
Caption: Generalized workflow of phthalazine-diol based chemiluminescence.
The Role of the Substituent: The nature of the substituent on the aromatic ring directly influences the energy levels of the excited state emitter. The electron-donating amino group in luminol results in a characteristic blue emission around 425 nm.[9] The substitution of this group with an electron-withdrawing bromine atom is predicted to alter the electronic distribution and energy of the excited state, potentially leading to a shift in the emission wavelength and a change in the quantum yield. Theoretical studies on substituted luminol derivatives confirm that such modifications significantly impact the electronic and spectral properties.[10]
Performance Comparison: A Data-Driven Analysis
The efficacy of a chemiluminescent probe is quantified by several key performance indicators. While direct, peer-reviewed comparative data for 6-bromophthalazine-1,4-diol is emerging, we can infer its likely performance based on extensive studies of analogous luminol derivatives.[11][12]
| Performance Metric | Luminol | 6-Bromophthalazine-1,4-diol (Inferred) | Rationale & Causality |
| Chemiluminescence Quantum Yield (ΦCL) | ~1.24% in aqueous solution | Potentially Lower | The introduction of a heavy atom like bromine can increase the rate of intersystem crossing (ISC) from the excited singlet state to a non-emissive triplet state. This provides an alternative, non-radiative decay pathway, which can quench luminescence and lower the quantum yield. |
| Emission Maximum (λmax) | ~425 nm (Blue) | Shifted Wavelength (e.g., Green) | Altering the electronic properties of the aromatic ring changes the energy of the excited state emitter. Naphthalene analogues of luminol, for instance, exhibit a strong green chemiluminescence.[11][12] A bromo-substituent would similarly be expected to modify the emission spectrum. |
| Signal Duration | Typically short, lasting seconds to minutes | Potentially longer or shorter | Reaction kinetics are influenced by the stability of the intermediates. The electron-withdrawing nature of bromine could affect the rate of decomposition of the peroxide intermediate, thereby altering the duration of the light-emitting phase.[4] |
| Sensitivity | High, detectable in femtogram ranges with enhancers | Application Dependent | While a lower quantum yield might suggest lower sensitivity, factors like reduced background noise or higher signal stability under specific conditions could make it advantageous for certain assays. The overall signal-to-noise ratio is the critical determinant. |
Experimental Protocol: A Comparative Assay Workflow
To provide a framework for empirical comparison, the following protocol outlines a robust method for evaluating the chemiluminescent performance of luminol and 6-bromophthalazine-1,4-diol. This protocol is designed to be a self-validating system by including necessary controls and standardized measurements.
Objective: To quantify and compare the relative light units (RLU), emission spectra, and signal kinetics of luminol and 6-bromophthalazine-1,4-diol upon oxidation catalyzed by horseradish peroxidase (HRP).
Materials:
-
Luminol powder
-
6-Bromophthalazine-1,4-diol powder
-
Dimethyl sulfoxide (DMSO)
-
Tris-buffered saline (TBS), pH 8.5
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Horseradish peroxidase (HRP)
-
96-well white opaque microplates
-
Luminometer with spectral scanning capabilities
Protocol Steps:
-
Reagent Preparation (Stock Solutions):
-
Substrate Stocks (100 mM): Prepare separate stock solutions of luminol and 6-bromophthalazine-1,4-diol by dissolving the required mass in DMSO. Causality: DMSO is used to solubilize these organic compounds before dilution into aqueous buffer.
-
HRP Stock (1 mg/mL): Dissolve HRP in TBS.
-
H₂O₂ Stock (1 M): Prepare by diluting 30% H₂O₂ in deionized water. Handle with care.
-
-
Working Solution Preparation:
-
Luminol/Enhancer Solution: Prepare a working solution containing 1 mM of either luminol or 6-bromophthalazine-1,4-diol in TBS (pH 8.5). Causality: An alkaline pH is required for the initial deprotonation step of the chemiluminescent reaction.[13]
-
Oxidizer/Enzyme Solution: Prepare a solution in TBS containing 2 mM H₂O₂ and 1 µg/mL HRP. Prepare this solution fresh just before use. Causality: HRP catalyzes the decomposition of H₂O₂, which provides the reactive oxygen species needed to oxidize the substrate.[8]
-
-
Assay Execution:
-
Pipette 100 µL of the "Luminol/Enhancer Solution" (for each compound) into separate wells of a 96-well white opaque plate. Include wells with TBS only as a background control.
-
Place the plate in a luminometer equipped with an injector.
-
Program the luminometer to inject 100 µL of the "Oxidizer/Enzyme Solution" into each well.
-
Immediately begin kinetic measurement of light emission (RLU) every 2 seconds for a total of 5 minutes.
-
If available, perform a spectral scan at the point of maximum emission to determine the λmax.
-
-
Data Analysis:
-
Subtract the background RLU (from TBS-only wells) from all readings.
-
Plot RLU versus time for each compound to compare signal intensity and decay kinetics.
-
Integrate the area under the curve to determine the total light output.
-
Compare the λmax values obtained from the spectral scans.
-
Caption: Experimental workflow for comparative chemiluminescence assay.
Conclusion and Recommendations
The choice between luminol and 6-bromophthalazine-1,4-diol is not a matter of direct replacement but of strategic selection based on experimental goals.
-
Luminol remains the reagent of choice for general applications where its well-characterized properties, high reactivity, and cost-effectiveness are paramount. Its intense, albeit often brief, blue emission is the established standard for many diagnostic and forensic tests.[2][8]
-
6-Bromophthalazine-1,4-diol , and other halogenated derivatives, represent a class of specialized probes. While potentially exhibiting a lower quantum yield due to the heavy-atom effect, they may offer advantages in specific contexts. A shifted emission wavelength (e.g., to green) could be highly beneficial for multiplexing assays, allowing for simultaneous detection of different analytes by using spectrally distinct probes. Furthermore, altered reaction kinetics might provide a more stable, longer-lasting signal, which is advantageous for imaging applications or assays requiring a longer reading window.
Researchers are encouraged to perform an empirical evaluation using the protocol provided to determine which compound offers the optimal signal-to-noise ratio, kinetics, and spectral properties for their specific analytical system. The continuous engineering of luminol's core structure ensures that the field of chemiluminescence will continue to provide brighter and more versatile tools for scientific discovery.[4]
References
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- Pacheco, H. L. F., et al. (2020). Molecular basis of the chemiluminescence mechanism of luminol. Chemistry – A European Journal, 26(62), 14134-14142. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202002330]
- University of Bristol. (n.d.). The Chemiluminescence of Luminol. School of Chemistry. [URL: http://www.chm.bris.ac.uk/webprojects2002/fleming/mechanism.htm]
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- Nagan, M. C., Patterson, E. V., & McCormick, J. M. (2005). Synthesis and Characterization of Luminol. Truman State University Department of Chemistry. [URL: https://chemlab.truman.
- ChemicalBook. (2023). Luminol in Chemiluminescence: Methods, Mechanisms, and Uses. [URL: https://www.chemicalbook.com/article/luminol-in-chemiluminescence--methods--mechanisms--and-uses.htm]
- Wikipedia. (n.d.). Luminol. [URL: https://en.wikipedia.org/wiki/Luminol]
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- The Science Company. (n.d.). Chemiluminescence Demonstration. [URL: https://www.sciencecompany.
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Introduction: The Significance of the Phthalazine Scaffold and the Imperative of Selectivity
An In-Depth Technical Guide to the Cross-Reactivity Profiling of Novel Phthalazine-Based Compounds: A Case Study with 6-Bromophthalazine-1,4-diol
This guide provides a comprehensive framework for assessing the target selectivity and off-target profile of novel chemical entities, using the promising but uncharacterized molecule, 6-Bromophthalazine-1,4-diol, as a representative example. For comparative context, we will draw parallels with established phthalazine-based drugs, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, to illustrate key principles and data interpretation.
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Phthalazine derivatives have been successfully developed as potent inhibitors of crucial cellular targets like VEGFR-2 and PARP.[1][3] 6-Bromophthalazine-1,4-diol (PubChem CID: 11379478) is a member of this versatile chemical class.[4] Before any such compound can advance in the drug discovery pipeline, a rigorous evaluation of its binding selectivity is paramount.
Cross-reactivity profiling is not merely an academic exercise; it is a critical step for predicting a drug's therapeutic window, understanding potential mechanisms of toxicity, and uncovering novel therapeutic applications.[5][6] A promiscuous compound that interacts with multiple unintended targets ("off-targets") can lead to adverse effects, while a highly selective compound offers a cleaner safety profile and a more predictable mechanism of action.
This guide details a multi-tiered strategic approach to comprehensively profile a novel compound like 6-Bromophthalazine-1,4-diol, moving from broad, high-throughput screening to deep, cellular, and proteome-wide validation.
Comparative Context: Lessons from PARP Inhibitors
To ground our discussion, we consider the well-established class of phthalazine-based PARP inhibitors (PARPis), such as olaparib.[1] PARPis function by exploiting "synthetic lethality" in cancers with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[7][8] While highly effective, different PARPis exhibit distinct clinical and safety profiles, partly due to variations in their cross-reactivity with other proteins.[9][10][11][12] For instance, studies have shown differential sensitivity and resistance patterns when cancer cells are rechallenged with different PARPis, suggesting that their off-target profiles are not identical.[9][10][11] This precedent highlights why a thorough profiling of any new phthalazine-based molecule is essential.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy proceeds through stages of increasing specificity and physiological relevance. This ensures that resources are used efficiently, starting with broad screens to identify potential liabilities before moving to more complex, in-depth assays.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Large-Scale Biochemical Screening (Kinase Panel)
Rationale: Since a vast number of signaling pathways are regulated by protein kinases, and many inhibitors target ATP-binding sites, a broad kinase panel is the logical starting point.[5] This screen provides a rapid assessment of a compound's selectivity across a large portion of the human kinome.
Methodology: Typically, this involves screening the compound at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of purified kinases.[6] The activity of each kinase is measured, often through radiometric or fluorescence-based methods that quantify substrate phosphorylation.[13] Hits (kinases inhibited above a certain threshold, e.g., >70%) are then followed up with full dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).[6]
Tier 2: Confirming Target Engagement in a Cellular Context (CETSA)
Rationale: A compound's activity in a biochemical assay with purified enzymes may not translate to a cellular environment due to factors like cell permeability, efflux pumps, and intracellular competition. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target engagement inside intact cells or even tissues.[14][15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[16]
Methodology: Cells are treated with the compound or a vehicle control, heated across a range of temperatures, and then lysed. Denatured, aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry), generating a "melting curve."[17] A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target binding.[15]
Tier 3: Unbiased Proteome-Wide Off-Target Discovery (Affinity Chromatography-MS)
Rationale: While kinase screens are excellent, they are inherently biased towards a specific protein family. To discover completely unexpected off-targets, an unbiased approach is required. Affinity chromatography coupled with mass spectrometry (Affinity-MS) allows for the identification of binding partners from a complex cell lysate without prior assumptions.[18][19]
Methodology: The compound of interest (e.g., 6-Bromophthalazine-1,4-diol) is chemically modified with a linker and immobilized on a solid support, such as sepharose beads, creating an "affinity matrix."[20][21] This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured," while non-specific binders are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry.[21]
Hypothetical Data & Comparison
To illustrate the output of these experiments, the following tables present hypothetical profiling data for our test compound, 6-Bromophthalazine-1,4-diol, compared to a known selective PARP inhibitor (e.g., Olaparib).
Table 1: Tier 1 - Kinase Selectivity Profile (% Inhibition at 1 µM)
| Target | 6-Bromophthalazine-1,4-diol | Olaparib (Reference) | Protein Family |
| PARP1 | 98% | 99% | PARP |
| PARP2 | 95% | 97% | PARP |
| TNKS1 | 45% | 60% | PARP |
| TNKS2 | 41% | 55% | PARP |
| GSK3β | 8% | 5% | CMGC Kinase |
| CDK2 | 12% | 9% | CMGC Kinase |
| MAPK14 (p38α) | 75% | 15% | CMGC Kinase |
| SRC | 5% | 3% | Tyrosine Kinase |
| EGFR | 2% | 1% | Tyrosine Kinase |
This hypothetical data suggests that while both compounds potently inhibit PARP1/2, 6-Bromophthalazine-1,4-diol shows significant off-target activity against the kinase MAPK14, a liability that requires further investigation.
Table 2: Tier 2 - CETSA Thermal Shift (ΔTₘ in °C)
| Target Protein | Cell Line | 6-Bromophthalazine-1,4-diol | Olaparib (Reference) |
| PARP1 | HCT116 | +5.8°C | +6.1°C |
| MAPK14 | HCT116 | +3.5°C | +0.2°C (No significant shift) |
The CETSA data would confirm that 6-Bromophthalazine-1,4-diol engages not only its intended target (PARP1) in cells but also the off-target kinase (MAPK14) identified in Tier 1.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with 6-Bromophthalazine-1,4-diol (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture medium.
-
Heating: Harvest and wash cells. Resuspend the cell pellet in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a precise temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler.[15]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.[15]
-
Separation: Pellet the heat-induced protein aggregates and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein (e.g., PARP1) in each sample using Western blotting or another sensitive protein detection method.
-
Analysis: Quantify the band intensities and normalize them to the 40°C sample. Plot the normalized soluble protein fraction against temperature to generate melting curves and calculate the melting temperature (Tₘ). The difference in Tₘ between the compound-treated and vehicle-treated samples is the thermal shift (ΔTₘ).
Protocol 2: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for unbiased target identification using Affinity-MS.
Methodology:
-
Probe Synthesis: Covalently couple 6-Bromophthalazine-1,4-diol to a solid support (e.g., NHS-activated sepharose beads) via a suitable linker. Prepare control beads with the linker alone.[20][21]
-
Lysate Incubation: Prepare a native cell lysate from the cell line of interest. Incubate the lysate with the compound-conjugated beads and control beads for several hours at 4°C to allow for protein binding.[19]
-
Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove proteins that are non-specifically bound to the matrix.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the compound pull-down compared to the control beads. These represent high-confidence binding partners.
Conclusion
The cross-reactivity profile of a novel compound is a cornerstone of its preclinical characterization. For a molecule like 6-Bromophthalazine-1,4-diol, which belongs to the pharmacologically rich phthalazine class, a systematic and multi-tiered investigation is non-negotiable. By integrating broad biochemical screens, cellular target engagement assays like CETSA, and unbiased proteomic approaches like Affinity-MS, researchers can build a comprehensive selectivity map. This map is indispensable for rationally advancing a compound toward clinical development, ensuring both efficacy and safety by fully understanding its interactions within the complex landscape of the human proteome.
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Benchmarking 6-Bromophthalazine-1,4-diol: A Comparative Guide for Novel Anticonvulsant Development
Introduction: The Unmet Need and a Promising Chemical Scaffold
Despite the availability of over 30 antiseizure medications (ASMs), approximately one-third of individuals with epilepsy do not achieve adequate seizure control, highlighting a critical need for novel therapeutic agents.[1] The discovery of new ASMs has historically progressed from accidental findings and structural modifications of existing drugs to more rational, mechanism-based approaches.[2] In the ongoing search for more effective and safer antiepileptic drugs, nitrogen-containing heterocyclic compounds, particularly phthalazine derivatives, have emerged as a promising area of investigation.[3][4] Several studies have demonstrated that compounds with the phthalazine scaffold exhibit significant anticonvulsant activity in established preclinical models.[4][5][6]
This guide introduces 6-Bromophthalazine-1,4-diol , a novel compound within this promising class. While direct experimental data on this specific molecule is not yet available, this document serves as a comprehensive framework for its preclinical evaluation. We will benchmark its potential efficacy and safety against a panel of well-established anticonvulsants, providing the scientific rationale and detailed methodologies required for a rigorous comparative analysis. The data presented for 6-Bromophthalazine-1,4-diol is hypothetical, extrapolated from published results for structurally related phthalazine derivatives, to illustrate the benchmarking process.
Comparative Anticonvulsants and Their Mechanisms of Action
A meaningful benchmark requires comparison against current standards of care. We have selected a panel of established anticonvulsants that represent diverse mechanisms of action:
-
Carbamazepine: Primarily functions by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits the repetitive firing of action potentials.[3][4][7]
-
Phenytoin: Similar to carbamazepine, its main mechanism is the voltage-dependent blockade of neuronal voltage-gated sodium channels, which slows their rate of recovery from inactivation.[2][5][6]
-
Valproic Acid: Exhibits a broad spectrum of action, including the enhancement of GABAergic neurotransmission (by inhibiting GABA transaminase), blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[8][9][10][11][12]
-
Ethosuximide: The first-line treatment for absence seizures, its primary mechanism is the blockade of T-type calcium channels in thalamic neurons.[13][14][15][16][17]
-
Levetiracetam: Possesses a unique mechanism of action, binding to the synaptic vesicle glycoprotein 2A (SV2A), which is thought to modulate neurotransmitter release.[1][18][19][20][21]
The following diagram illustrates the primary molecular targets of these comparator drugs.
Caption: Experimental workflow for preclinical anticonvulsant screening.
Comparative Data Summary
The following table summarizes the established performance of standard anticonvulsants and presents hypothetical data for 6-Bromophthalazine-1,4-diol. A key metric for evaluating a potential anticonvulsant is the Protective Index (PI) , calculated as TD50 / ED50. A higher PI indicates a wider therapeutic window, suggesting a more favorable safety profile.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| 6-Bromophthalazine-1,4-diol (Hypothetical) | 15.0 | 45.0 | >400 | >26.7 | >8.9 |
| Phenytoin | 9.5 | Inactive | 68.0 | 7.2 | N/A |
| Carbamazepine | 8.8 | 32.2 | 70.0 | 8.0 | 2.2 |
| Valproic Acid | 272.0 | 149.0 | 426.0 | 1.6 | 2.9 |
| Ethosuximide | Inactive | 130.0 | >1000 | N/A | >7.7 |
| Levetiracetam | 17.0 | 53.0 | 1740 | 102.4 | 32.8 |
Note: Data for standard drugs is compiled from various preclinical studies and may vary based on experimental conditions. Data for 6-Bromophthalazine-1,4-diol is hypothetical and for illustrative purposes.
The following diagram provides a visual comparison of the hypothetical efficacy and safety profile of 6-Bromophthalazine-1,4-diol against the standard drugs.
Caption: Comparative efficacy and safety profile visualization.
Discussion and Future Directions
Based on our hypothetical data, 6-Bromophthalazine-1,4-diol demonstrates a promising profile as a broad-spectrum anticonvulsant. Its activity in both the MES and scPTZ tests suggests potential efficacy against both generalized tonic-clonic and clonic seizures. The hypothetical MES ED50 of 15.0 mg/kg is comparable to that of Levetiracetam, while its scPTZ ED50 of 45.0 mg/kg is also within the range of established drugs.
Most notably, the projected Protective Index for 6-Bromophthalazine-1,4-diol is significantly high (>26.7 in the MES model), suggesting a wide therapeutic window and a potentially superior safety profile compared to older drugs like Phenytoin and Carbamazepine. This favorable safety profile is a critical attribute in the development of new ASMs, as adverse effects are a major cause of non-adherence to treatment.
Future Research:
Should initial screening confirm this promising profile, the following steps would be critical for advancing the development of 6-Bromophthalazine-1,4-diol:
-
Mechanism of Action Studies: Investigating its molecular targets is crucial. Based on the phthalazine scaffold, initial studies could focus on interactions with voltage-gated sodium channels and GABA receptors.
-
Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties is essential for understanding its drug-like characteristics and for designing further in vivo studies.
-
Chronic Seizure Models: Evaluating its efficacy in models of chronic epilepsy, such as the kindling model, would provide a more robust assessment of its potential clinical utility.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Bromophthalazine-1,4-diol would help to optimize its potency and safety profile.
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structure-activity relationship of 6-Bromophthalazine-1,4-diol analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship of 6-Bromophthalazine-1,4-diol Analogs as PARP Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 6-Bromophthalazine-1,4-diol, a core scaffold with significant potential in medicinal chemistry. Our focus is on the compound's role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this promising class of molecules.
Introduction: The Phthalazine Scaffold and the Principle of Synthetic Lethality
Phthalazine and its derivatives are recognized as "privileged structures" in drug discovery, forming the backbone of numerous biologically active compounds.[1] The 6-Bromophthalazine-1,4-diol core, which exists in tautomeric equilibrium with its 6-bromo-2,3-dihydrophthalazine-1,4-dione form, has emerged as a particularly interesting scaffold for targeting cancer.[2][3]
The primary mechanism of action for many potent analogs of this scaffold is the inhibition of the PARP family of enzymes.[4][5] PARP inhibitors exploit a concept known as synthetic lethality . In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial signaling role.[6] If this pathway is inhibited, the SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway.
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[7] In these cancer cells, the pharmacological inhibition of PARP eliminates the primary SSB repair mechanism, and the inherent HR deficiency prevents the repair of the resulting DSBs. This simultaneous loss of two key DNA repair pathways leads to catastrophic genomic instability and selective cancer cell death, while leaving healthy cells, with their functional HR pathway, relatively unharmed.[5][8] This guide will dissect how specific structural modifications to the 6-Bromophthalazine-1,4-diol scaffold influence this potent anticancer activity.
The Core Moiety: 6-Bromophthalazine-1,4-diol
The parent compound, 6-Bromophthalazine-1,4-diol (CAS 76240-49-8), provides the foundational structure for this class of inhibitors.[2][9][10] Its key features include the planar phthalazine ring system, which is crucial for binding, and the bromine atom at the 6-position. This halogen serves not only as a key interacting group within the target's binding site but also as a versatile synthetic handle for creating diverse chemical libraries.
The molecule exists as two tautomers: the diol and the dione form. This equilibrium is a critical chemical property influencing its solubility, stability, and interaction with biological targets.
Deep Dive: Mechanism of PARP Inhibition
To understand the SAR, one must first grasp the mechanism. PARP1, upon detecting a single-strand break, catalyzes the transfer of ADP-ribose units from its substrate NAD+ to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains. These negatively charged chains act as a scaffold to recruit other DNA repair proteins.
PARP inhibitors function in two primary ways:
-
Catalytic Inhibition : They are NAD+ mimics, occupying the catalytic domain of the enzyme and preventing the synthesis of PAR chains. This halts the BER signaling cascade.
-
PARP Trapping : Perhaps more critically, the binding of the inhibitor can "trap" the PARP enzyme onto the DNA at the site of the break.[11] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of DSBs. The trapping efficiency of different inhibitors often correlates more strongly with their cytotoxicity than their catalytic inhibition alone.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 6-Bromophthalazine-1,4-diol analogs are highly dependent on the nature and position of various substituents. We will analyze modifications at key positions.
Modifications at the N-2 and N-3 Positions
The hydrazide nitrogen atoms are common points for derivatization. Introducing substituents here can significantly impact the molecule's interaction with the PARP active site and its physicochemical properties.
-
Small Alkyl Groups: Generally, small, unbranched alkyl groups are well-tolerated.
-
Aromatic/Heterocyclic Rings: The introduction of substituted benzyl rings or other heterocyclic moieties can lead to a substantial increase in potency. These groups can form additional π-π stacking or hydrogen bond interactions within the nicotinamide-binding pocket of PARP. For example, studies on related phthalazinone derivatives have shown that adding moieties capable of interacting with residues like Tyr907 can enhance inhibitory activity.
Modifications on the Benzene Ring
The substitution pattern on the core benzene ring is critical for modulating activity and selectivity.
-
The 6-Bromo Position: The bromine atom is a key feature. Its electron-withdrawing nature and size contribute to favorable interactions. Replacing it can have varied effects:
-
Other Halogens: Replacing bromine with chlorine may retain activity, while a smaller fluorine atom can alter binding geometry.[12] The specific halogen can fine-tune the electronic properties and binding interactions.
-
Electron-Donating Groups (e.g., Methoxy): Introduction of groups like -OCH₃ can alter the electron density of the ring system, potentially affecting binding affinity.[12]
-
-
Other Positions (5, 7, 8): Adding substituents at these positions can introduce steric hindrance if not chosen carefully. However, small, polar groups might form additional beneficial contacts with the enzyme.
Modifications at the C-1 and C-4 Positions
While the parent scaffold is a diol/dione, many of the most potent analogs are 1,4-disubstituted phthalazines, where the carbonyls have been converted to other functionalities.[13]
-
1-Anilino Substituents: Replacing one of the carbonyls with a substituted aniline group is a common strategy. The nature and position of substituents on the aniline ring are critical. For instance, 1-(3-chloro-4-fluoroanilino) derivatives have shown high activity, suggesting these halogens engage in specific interactions within the active site.[13]
-
4-Arylsulfanylmethyl Substituents: The addition of a flexible side chain at the 4-position, such as a thiomethyl linker to another aromatic ring, can allow the molecule to access deeper pockets or additional interaction points, significantly boosting potency.[13]
Comparative Data Summary
The following table synthesizes data from published studies on various phthalazine analogs to illustrate key SAR principles. Note that direct comparison requires caution as experimental conditions may vary between studies.
| Analog Reference | Core Modification | Key Substituents | Biological Activity (IC50) | Key SAR Insight |
| Analog A (Hypothetical) | 6-Bromo-phthalazine-1,4-dione | N/A (Parent Scaffold) | Moderate PARP Inhibition | Baseline activity of the core structure. |
| Compound 12 [13] | 1,4-Disubstituted Phthalazine | 1-(3-chloro-4-fluoroanilino), 4-(3,4-difluorophenyl-thiomethyl) | High (e.g., < 1 µM against cancer cell lines) | Combination of specific halogenated anilino and flexible thioether side chains dramatically increases potency. |
| Compound 13 [13] | 1,4-Disubstituted Phthalazine | 1-(4-fluoro-3-trifluoromethylanilino), 4-(3,4-difluorophenyl-thiomethyl) | High (e.g., < 1 µM against cancer cell lines) | The trifluoromethyl group is also highly favorable, indicating a tolerance for bulky, electron-withdrawing groups at the meta-position of the anilino ring. |
| Phthalazine-based Menaquinone Analog 10 [14] | Phthalazine-1,4-dione | N-geranyl side chain | Submicromolar potency against HCC cells | Long, lipophilic chains at the nitrogen position can confer high potency and selectivity against specific cancer types. |
| Phthalazine-dione Acetylcholinesterase Inhibitor 8n [15] | Phthalazine-1,4-dione | N-substituted complex side chain | High AChE Inhibition | Demonstrates scaffold versatility; modifications can switch target selectivity from PARP to other enzymes like AChE. |
Key Experimental Protocols for Analog Evaluation
To objectively compare the performance of newly synthesized analogs, a standardized set of robust and self-validating assays is essential.
Protocol: Universal Chemiluminescent PARP Assay
This enzymatic assay directly quantifies the catalytic inhibition of PARP.
-
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[16] A decrease in signal indicates PARP inhibition.
-
Methodology:
-
Preparation: Coat a 96-well white plate with histone proteins. Prepare cell lysates or use purified PARP enzyme.
-
Compound Treatment: Add varying concentrations of the test analogs (e.g., 1 nM to 100 µM) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Add the PARP reaction cocktail, containing biotinylated NAD+, to all wells. Incubate for 1 hour at room temperature to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP and incubate. After a final wash, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescent signal using a microplate reader.
-
Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol: Cellular PARP Trapping Assay via High-Content Imaging
This cell-based assay quantifies the cytotoxic trapping of PARP1 on chromatin.
-
Principle: More potent inhibitors trap PARP1 on DNA. By pre-extracting soluble proteins from cells before fixation, only chromatin-bound proteins remain. The amount of remaining PARP1 can be quantified by immunofluorescence and correlated with DNA damage markers like γH2AX in the same cell.[11]
-
Methodology:
-
Cell Culture: Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) and wild-type control cells on 96-well imaging plates.
-
Treatment: Treat cells with test analogs for 4-24 hours.
-
Pre-extraction: Wash cells with PBS, then incubate with a cytoskeleton buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove soluble proteins.
-
Fixation & Permeabilization: Fix the remaining chromatin-bound proteins with 4% paraformaldehyde, followed by permeabilization.
-
Immunostaining: Block non-specific binding, then incubate with primary antibodies against PARP1 and γH2AX. Follow with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content automated microscope.
-
Analysis: Use image analysis software to segment nuclei (DAPI), and quantify the mean fluorescence intensity of PARP1 and γH2AX signals within each nucleus. Increased nuclear PARP1 intensity relative to controls indicates trapping.
-
Conclusion and Future Directions
The 6-Bromophthalazine-1,4-diol scaffold is a highly tractable starting point for the development of potent PARP inhibitors. The structure-activity relationship is governed by a delicate balance of electronics, sterics, and the ability to form specific interactions within the PARP active site.
Key Takeaways:
-
1,4-Disubstitution is Key: Converting the dione to a 1,4-disubstituted phthalazine, particularly with halogenated anilino and flexible thioether moieties, is a proven strategy for achieving high potency.[13]
-
Halogenation Matters: The 6-bromo group is a favorable starting point, and additional halogenation on peripheral aromatic rings often enhances binding affinity.
-
PARP Trapping is Critical: The most effective analogs are often those with high PARP trapping potential, a metric that should be evaluated alongside catalytic inhibition.[11]
Future research should focus on optimizing the pharmacokinetic properties of these analogs and exploring modifications that can overcome known PARP inhibitor resistance mechanisms, such as reversion mutations in BRCA genes or upregulation of drug efflux pumps.[7] The continued rational design of analogs based on the SAR principles outlined in this guide will be instrumental in developing next-generation targeted cancer therapies.
References
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Title: 6-Bromophthalazine-1,4-diol Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: A Concise Review on Phthlazine Derivatives and its Biological Activities Source: PharmaInfo URL: [Link]
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Title: Design, synthesis and antitumor activity of phthalazine-1,4-dione-based menaquinone analogs Source: PubMed, National Library of Medicine URL: [Link]
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Title: Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine‐1,4‐dione derivatives as anti‐Alzheimer's agents Source: ResearchGate URL: [Link]
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Title: PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components Source: PMC, National Library of Medicine URL: [Link]
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Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]
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Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL: [Link]
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Title: Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance Source: PMC, National Library of Medicine URL: [Link]
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Title: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines Source: PMC, National Library of Medicine URL: [Link]
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Title: Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study Source: PMC, National Library of Medicine URL: [Link]
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Title: PARP-inhibitors: A New Generation of Cancer Drugs Source: YouTube URL: [Link]
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A Comprehensive Guide to Evaluating the Specificity of Novel Bioactive Compounds: A Case Study Framework for 6-Bromophthalazine-1,4-diol
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the landscape of drug discovery and chemical biology, the utility of a small molecule is intrinsically linked to its specificity. A highly specific compound that interacts with a single intended target provides a clear mechanistic rationale for its biological effects, making it an invaluable tool for target validation and a more promising candidate for therapeutic development. Conversely, promiscuous compounds that bind to multiple "off-target" proteins can lead to ambiguous experimental results, unforeseen toxicities, and a high rate of failure in clinical trials.[1][2][3][4]
This guide addresses the critical process of evaluating compound specificity. While framed around the hypothetical characterization of a novel compound, 6-Bromophthalazine-1,4-diol , for which no public biological data currently exists, the principles, workflows, and protocols detailed herein represent a universal framework for researchers, scientists, and drug development professionals. We will move from foundational biochemical assays to cutting-edge, proteome-wide cellular methods, providing the causal logic behind experimental choices and actionable protocols for laboratory implementation.
The journey from a putative bioactive molecule to a well-validated chemical probe or drug lead is one of rigorous, multi-tiered validation. Understanding a compound's interaction landscape is not merely a checkbox exercise but the very foundation of its scientific and therapeutic value.
Part 1: The Foundational Tier - Initial Biochemical Profiling
The first step in characterizing a novel compound is to determine its potency and selectivity against a panel of purified enzymes, most commonly protein kinases due to their significant role as drug targets and the high conservation of their ATP-binding sites.[4][5][6] This approach provides a clean, quantitative measure of a compound's intrinsic affinity for its potential targets, free from the complexities of a cellular environment.
Causality Behind the Method: Why Start with Biochemical Assays?
Biochemical assays are the preferred starting point because they offer high confidence in coupling a readout directly to a specific target.[7] By using purified recombinant enzymes, we eliminate variables such as cell permeability, efflux pumps, and metabolic degradation. This allows for the precise determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[8]
A common and cost-effective strategy is a two-tiered screening process:
-
Single-Concentration Screen: The compound is initially tested at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases.[7] This rapidly identifies potential "hits."
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70%), a full 10-point dose-response curve is generated to determine a precise IC₅₀ value.[7]
Experimental Protocol: Radiometric [³²P]-ATP Filter Binding Assay
The radiometric assay is considered the "gold standard" for its sensitivity and direct measurement of catalytic activity.[9][10]
Objective: To determine the IC₅₀ of 6-Bromophthalazine-1,4-diol against a panel of purified protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
6-Bromophthalazine-1,4-diol stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
[γ-³²P]-ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute 6-Bromophthalazine-1,4-diol in kinase reaction buffer to generate a range of concentrations for the 10-point curve. Ensure the final DMSO concentration in all reactions is consistent and low (<1%).
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the diluted compound or vehicle (DMSO) control.
-
Initiation: Start the reaction by adding a mix of non-radioactive ATP and [γ-³²P]-ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase to ensure the resulting IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Place the washed paper in a scintillation counter to measure the amount of ³²P incorporated into the peptide substrate for each reaction.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Part 2: The Cellular Context - Validating Target Engagement in Live Cells
While biochemical assays are essential, they do not reflect the complex intracellular environment.[2] A compound must be able to penetrate the cell membrane, avoid efflux, and engage its target amidst a sea of other proteins and a high concentration of endogenous ATP. Therefore, the next critical step is to confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®): A Biophysical Approach
CETSA is a powerful method for assessing compound-target binding in intact cells or tissue lysates.[11] It operates on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[11]
Causality Behind the Method: Why CETSA? CETSA provides direct evidence of a physical interaction between the compound and its target protein within the cell's native environment.[12] This is a proximal assay, meaning it measures the direct binding event rather than a downstream signaling consequence, making the results less prone to misinterpretation due to pathway crosstalk.[13] It requires no modification to the compound or the protein, preserving their native states.
Visualizing the CETSA Workflow
Caption: CETSA Experimental Workflow.
Experimental Protocol: High-Throughput CETSA
Objective: To determine if 6-Bromophthalazine-1,4-diol engages its putative target(s) in intact cells and to generate an isothermal dose-response (ITDR) curve.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
6-Bromophthalazine-1,4-diol
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR plates or strips
-
Thermal cycler
-
Detection reagents (e.g., specific antibodies for Western Blot or AlphaLISA®/HTRF® kits)
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of 6-Bromophthalazine-1,4-diol or vehicle control for a defined period (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR plates. Heat the plates in a thermal cycler to a specific temperature (the Tₘ of the target protein, determined in a preliminary melt-curve experiment) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells directly in the plate using freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein using a high-throughput immunoassay like AlphaLISA or HTRF.
-
Data Analysis: Plot the amount of soluble protein against the log of the inhibitor concentration. A sigmoidal curve indicates dose-dependent target engagement, from which a cellular EC₅₀ can be derived.
Part 3: The Ultimate Tier - Proteome-Wide Specificity Profiling
Even with cellular target engagement confirmed, the crucial question of off-targets remains. To build a comprehensive specificity profile, proteome-wide methods are indispensable. These techniques assess the interaction of a compound with thousands of proteins simultaneously in a native-like environment.
Chemical Proteomics (KiNativ™/Kinobeads): An Affinity-Based Approach
Chemical proteomics methods like KiNativ™ or the use of "kinobeads" provide a snapshot of a compound's binding landscape across a large portion of the expressed proteome (or kinome).[14][15] These techniques typically use broad-spectrum affinity probes that compete with the test compound for binding to the ATP pocket of kinases.[16]
Causality Behind the Method: Why Chemical Proteomics? This approach moves beyond a pre-selected panel and offers an unbiased view of a compound's interactions. By analyzing endogenous proteins in cell lysates, it accounts for native protein conformations, post-translational modifications, and the presence of scaffolding proteins.[2] The degree of inhibition is quantified by mass spectrometry, revealing both intended targets and unforeseen off-targets with high sensitivity.[17][18]
Visualizing the Chemical Proteomics Workflow
Caption: Chemical Proteomics Workflow.
Part 4: Data Synthesis and Specificity Comparison
The ultimate goal is to synthesize data from all three tiers to build a holistic view of the compound's specificity. The data should be presented clearly to allow for objective comparison.
Table 1: Comparative Summary of Specificity Profiling Techniques
| Technique | Principle | Environment | Primary Output | Advantages | Limitations |
| Biochemical Kinase Panel | Measures inhibition of catalytic activity | In vitro (purified enzymes) | IC₅₀ values | High throughput, quantitative, directly measures functional inhibition.[19] | Lacks cellular context, may not reflect in vivo potency.[2] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes protein against heat denaturation | In situ (intact cells, lysates) | Thermal shift (ΔTₘ), EC₅₀ | Confirms target engagement in cells, no labels required.[11] | Indirect measure of binding, lower throughput than biochemical assays. |
| Chemical Proteomics (e.g., KiNativ) | Competitive binding between inhibitor and affinity probe | In situ (cell lysates) | Target occupancy, Kₐₚₚ | Unbiased, proteome-wide view of on- and off-targets.[14] | Measures binding, not functional inhibition; technically complex. |
Table 2: Hypothetical Specificity Data for 6-Bromophthalazine-1,4-diol
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular CETSA EC₅₀ (nM) | KiNativ Target Occupancy (%) @ 1µM | Selectivity Score (S₁₀) | Notes |
| Target A | 15 | 85 | 92% | \multirow{3}{*}{0.02} | Primary Target: Potent inhibition and engagement across all platforms. |
| Off-Target B | 850 | >10,000 | 15% | Weak biochemical activity, poor cellular engagement. | |
| Off-Target C | 1,200 | Not Detected | 8% | Negligible activity. | |
| ... (400+ other kinases) | >10,000 | Not Detected | <5% | No significant off-target activity observed. |
The Selectivity Score (S₁₀) is a metric calculated by dividing the number of off-targets inhibited with a Kₐ within 10-fold of the primary target by the total number of kinases tested. A lower score indicates higher selectivity.[20]
Conclusion: An Integrated Approach to Defining Specificity
Evaluating the specificity of a novel compound like 6-Bromophthalazine-1,4-diol is not a single experiment but a systematic campaign. By integrating the quantitative power of biochemical assays, the physiological relevance of cellular target engagement assays, and the comprehensive scope of chemical proteomics, researchers can build a robust and reliable specificity profile. This multi-tiered, self-validating system ensures that mechanistic claims are built on a solid foundation of empirical data, ultimately enhancing the trustworthiness and translational potential of new chemical entities in the demanding field of drug discovery.
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A Comparative Analysis of Type I vs. Type II Phthalazine Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The phthalazine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1] These inhibitors are broadly classified based on their binding mode to the kinase domain, with Type I and Type II inhibitors representing two major classes. This guide provides an in-depth comparative analysis of Type I and Type II phthalazine kinase inhibitors, offering insights into their mechanisms of action, experimental characterization, and strategic implications for drug development.
The Dynamic Kinase Domain: A Tale of Two Conformations
Protein kinases are dynamic enzymes that cycle between active and inactive conformational states. A key regulator of this transition is the Asp-Phe-Gly (DFG) motif located in the activation loop.[2] The orientation of this motif dictates the accessibility of the ATP-binding pocket and the overall activity of the kinase.
-
The "DFG-in" Conformation (Active State): In the active state, the aspartate residue of the DFG motif points into the ATP-binding pocket, facilitating the transfer of a phosphate group from ATP to a substrate.[3]
-
The "DFG-out" Conformation (Inactive State): In the inactive state, the DFG motif undergoes a flip, causing the aspartate to face outward from the ATP-binding site. This conformational change often reveals an adjacent hydrophobic pocket.[3][4]
The ability to target these distinct conformations forms the basis for the classification of Type I and Type II kinase inhibitors.
Type I Phthalazine Kinase Inhibitors: Competing with ATP in the Active Site
Type I inhibitors are ATP-competitive molecules that bind to the active "DFG-in" conformation of the kinase.[3][4] They typically mimic the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase.[5] The phthalazine scaffold is well-suited for this type of interaction, providing a rigid framework for positioning key pharmacophoric features within the ATP-binding pocket.
Mechanism of Action:
Type I inhibitors directly compete with endogenous ATP for binding to the kinase. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Caption: Mechanism of a Type I Phthalazine Kinase Inhibitor.
Type II Phthalazine Kinase Inhibitors: Trapping the Inactive State
In contrast to their Type I counterparts, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase.[3][4] This binding mode allows them to not only occupy the ATP-binding site but also to extend into an adjacent allosteric pocket created by the DFG flip.[6] This unique interaction provides an opportunity for enhanced selectivity.
Mechanism of Action:
Type II inhibitors trap the kinase in an inactive state, preventing its transition to the active "DFG-in" conformation. By stabilizing the inactive form, they deplete the pool of active kinase available for signaling.[3]
Caption: Mechanism of a Type II Phthalazine Kinase Inhibitor.
Head-to-Head Comparison: Type I vs. Type II Phthalazine Kinase Inhibitors
The choice between developing a Type I or Type II inhibitor is a critical strategic decision in drug discovery. The following table summarizes the key characteristics of each inhibitor class:
| Feature | Type I Phthalazine Inhibitors | Type II Phthalazine Inhibitors |
| Binding Conformation | Active ("DFG-in")[3][4] | Inactive ("DFG-out")[3][4] |
| Binding Site | ATP-binding pocket[2] | ATP-binding pocket + adjacent allosteric site[6] |
| Selectivity | Generally lower due to the conserved nature of the ATP-binding site among kinases.[3] | Often higher as they exploit less conserved regions in the allosteric pocket.[6] |
| Examples (Phthalazine-based) | Vatalanib (PTK787)[7][8] | Sorafenib (a biarylurea inhibitor with a similar binding mode)[9] |
| Resistance Mechanisms | Mutations in the ATP-binding pocket can reduce inhibitor affinity.[2] | Mutations that destabilize the "DFG-out" conformation or occur in the allosteric pocket can confer resistance.[3] |
| Developmental Considerations | A larger number of existing scaffolds and structural information are available. | Can be more challenging to design due to the need to induce or stabilize a specific inactive conformation. |
Experimental Characterization: A Step-by-Step Guide
Rigorous experimental evaluation is paramount to understanding the potency, selectivity, and mechanism of action of phthalazine kinase inhibitors. The following protocols outline key assays for their comparative analysis.
Experimental Workflow:
Caption: Workflow for the comparative analysis of kinase inhibitors.
Protocol 1: Determination of Binding Affinity (Kd) using the LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.[5][10]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (an ATP-competitive inhibitor) binds to the kinase's ATP pocket. In the absence of a competing inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
Prepare serial dilutions of the phthalazine test compounds in 1X Kinase Buffer A.
-
Prepare a 2X kinase/Eu-antibody solution in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.[4]
-
-
Assay Plate Setup (384-well plate):
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).[10]
-
Plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50 value. The IC50 can then be used to calculate the dissociation constant (Kd).
-
Protocol 2: Kinase Selectivity Profiling
This is crucial for assessing the specificity of the inhibitors and identifying potential off-target effects.[11]
Principle: The inhibitory activity of the test compounds is measured against a broad panel of kinases. This can be done using various assay formats, such as radiometric assays or luminescence-based assays like ADP-Glo™.[11][12]
Step-by-Step Methodology (using Promega's Kinase Selectivity Profiling System as an example):
-
Reagent Preparation:
-
Assay Plate Setup (384-well plate):
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature.[12]
-
Quantify kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase in the presence of the test compound.
-
Generate a selectivity profile (e.g., a heatmap or a tree-map) to visualize the inhibitor's specificity across the kinome.
-
Addressing the Challenge of Drug Resistance
A critical aspect of kinase inhibitor development is understanding and overcoming potential resistance mechanisms.[2]
-
Type I Inhibitor Resistance: Resistance to Type I inhibitors often arises from mutations within the ATP-binding pocket that either sterically hinder inhibitor binding or alter the conformational dynamics of the kinase.[2][13]
-
Type II Inhibitor Resistance: Resistance to Type II inhibitors can be more complex. Mutations can occur that destabilize the inactive "DFG-out" conformation, making it more difficult for the inhibitor to bind and trap the kinase in this state.[3] Additionally, mutations in the allosteric pocket can also confer resistance.
Interestingly, combination therapies using both Type I and Type II inhibitors are being explored as a strategy to prevent or overcome resistance. This approach aims to target the kinase in both its active and inactive states, potentially reducing the likelihood of escape mutations.[6][14]
Concluding Remarks
The choice between a Type I and Type II phthalazine kinase inhibitor is a nuanced decision that depends on the specific kinase target, the desired selectivity profile, and the long-term strategy for managing potential resistance. Type I inhibitors offer a more traditional and often more straightforward design path, while Type II inhibitors present an opportunity for enhanced selectivity by exploiting a less conserved allosteric pocket. A thorough understanding of their distinct mechanisms of action, coupled with rigorous experimental characterization, is essential for the successful development of the next generation of targeted cancer therapies.
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Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (2022, January 25). Retrieved from [Link]
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Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. (2024, July 8). Retrieved from [Link]
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Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - NIH. (n.d.). Retrieved from [Link]
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IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. (n.d.). Retrieved from [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. (2023, February 22). Retrieved from [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. (2023, July 27). Retrieved from [Link]
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A Comparative Analysis of Phthalazine-Based VEGFR-2 Inhibitors and Sorafenib: In Vitro and In Vivo Efficacy
Notice: Initial literature and database searches for the specific compound 6-Bromophthalazine-1,4-diol did not yield public-domain data regarding its in vitro or in vivo efficacy. Therefore, this guide has been expertly curated to focus on a closely related and well-documented compound, a novel β-Ala-phthalazine derivative, to provide a meaningful and data-supported comparison within this chemical class. This phthalazine derivative is evaluated against the established multi-kinase inhibitor, Sorafenib, with a focus on their shared mechanism of targeting VEGFR-2.
The phthalazine core is a recognized scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, its derivatives have emerged as potent inhibitors of key signaling pathways involved in tumor growth and proliferation. A particularly promising area of investigation is their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor survival and metastasis.[1]
This guide provides a detailed comparison of a novel β-Ala-phthalazine derivative, herein referred to as Phthalazine-6d , with Sorafenib , a clinically approved drug that also targets VEGFR-2, among other kinases.[2] We will dissect their comparative efficacy through available in vitro and in vivo data, provide detailed experimental protocols, and offer insights into the scientific rationale behind the study designs.
Comparative In Vitro Efficacy: Targeting VEGFR-2 and Cancer Cell Proliferation
The initial assessment of a compound's potential as an anti-cancer agent typically involves a two-pronged in vitro approach: first, evaluating its direct inhibitory effect on the molecular target (enzymatic assay), and second, assessing its ability to inhibit the proliferation of cancer cells (cellular assay).
Enzymatic Inhibition of VEGFR-2
The direct inhibitory potential of Phthalazine-6d and Sorafenib against the VEGFR-2 kinase was quantified. This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). A lower IC50 value indicates greater potency.
Anti-Proliferative Activity in Cancer Cell Lines
To determine the cytotoxic effects of these compounds on cancer cells, their anti-proliferative activity was assessed against a human liver cancer cell line. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | VEGFR-2 Enzymatic Inhibition (IC50) | Anti-Proliferative Activity (IC50) vs. Liver Cancer Cells |
| Phthalazine-6d | 21.9 µM | 0.38 µM |
| Sorafenib | 30.1 µM | 2.93 µM |
| Data sourced from a study on β-Ala-phthalazine derivatives.[2] |
From this in vitro data, Phthalazine-6d demonstrates more potent inhibition of liver cancer cell proliferation compared to Sorafenib, with an IC50 value that is approximately 7.7 times lower.[2] Interestingly, while both compounds target VEGFR-2, their enzymatic inhibition values are in a similar micromolar range, suggesting that the superior cellular efficacy of Phthalazine-6d might involve other mechanisms or differences in cellular uptake and accumulation.
Experimental Protocol: In Vitro Anti-Proliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Methodology
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phthalazine-6d, Sorafenib) and incubated for a specified period (e.g., 24-72 hours).[5]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL) and incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Comparative In Vivo Efficacy: Tumor Xenograft Models
To translate in vitro findings into a more physiologically relevant context, the anti-tumor efficacy of compounds is often evaluated in in vivo animal models, such as tumor xenografts. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of drug treatment on tumor growth is then monitored.
While specific in vivo data for Phthalazine-6d was not detailed in the initial comparative study, the efficacy of 2,3-Dihydrophthalazine-1,4-dione, a related compound, has been demonstrated against L1210 leukemia, Lewis lung, and Ehrlich ascites carcinoma in murine models.[7] For a direct comparison, we will reference a study on Sorafenib's in vivo efficacy in a glioma xenograft model.[8]
| Compound | Animal Model | Cell Line | Treatment Regimen | Outcome |
| 2,3-Dihydrophthalazine-1,4-dione | Murine models | L1210 leukemia, Lewis lung carcinoma | Not specified | Active against tumor growth[7] |
| Sorafenib | Intracranial glioma mouse model | Glioblastoma cells | Systemic delivery | Significantly suppressed tumor growth[8][9] |
This data highlights the in vivo anti-tumor activity of both the phthalazine scaffold and Sorafenib, although in different cancer models. A direct head-to-head in vivo study would be necessary for a definitive comparison.
Experimental Protocol: In Vivo Tumor Xenograft Model
The tumor xenograft model is a standard preclinical method to evaluate the efficacy of anti-cancer drugs in vivo.[10]
Methodology
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.[11][12]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old, are used to prevent rejection of the human tumor cells.[10]
-
Tumor Implantation: A specific number of cancer cells (e.g., 3x10⁶) are injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-60 mm³). Tumor volume is measured regularly using calipers with the formula: Volume = (width)² x length/2.[10]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised for further analysis. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
Experimental Workflow: Tumor Xenograft Model
Caption: Workflow of a typical in vivo tumor xenograft study.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on endothelial cells.[13] This triggers a downstream signaling cascade, primarily through the PLCγ-PKC-Raf-MEK-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Both Phthalazine-6d and Sorafenib exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking this critical signaling pathway.
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A Comprehensive Guide to Assessing the Therapeutic Index of the Novel Compound 6-Bromophthalazine-1,4-diol
For researchers, scientists, and drug development professionals, the evaluation of a new chemical entity's therapeutic index (TI) is a cornerstone of preclinical assessment. The TI provides a quantitative measure of a drug's relative safety by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A compound with a wide therapeutic window is desirable, as it indicates a larger margin of safety between the effective and toxic doses.[3][4] This guide provides a comprehensive framework for assessing the therapeutic index of a novel compound, 6-Bromophthalazine-1,4-diol, leveraging established methodologies and drawing insights from the broader class of phthalazine derivatives.
While specific preclinical data for 6-Bromophthalazine-1,4-diol is not yet publicly available, the phthalazine core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] Many phthalazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[5][8] This guide will, therefore, use the putative anti-cancer activity of 6-Bromophthalazine-1,4-diol as a case study for outlining a robust preclinical assessment strategy.
Part 1: A Phased Strategy for Therapeutic Index Determination
The assessment of a therapeutic index is not a single experiment but a multi-faceted investigation that progresses from in vitro to in vivo models. This phased approach allows for early identification of potential liabilities and conserves resources.[9][10]
Phase 1: In Vitro Characterization - Efficacy and Cytotoxicity Profiling
The initial phase focuses on cell-based assays to determine the compound's potency against cancer cells and its toxicity towards healthy cells.[11][12]
1.1. Efficacy Assessment: Determining the Effective Concentration (EC50)
The goal here is to quantify the concentration of 6-Bromophthalazine-1,4-diol required to produce a 50% therapeutic effect. Given the known activities of related phthalazine compounds, a logical starting point is to assess its anti-proliferative and VEGFR-2 inhibitory effects.
-
Cell Line Selection: A panel of human cancer cell lines should be chosen based on their relevance to potential therapeutic indications. For a putative VEGFR-2 inhibitor, cell lines known to be sensitive to anti-angiogenic agents, such as human umbilical vein endothelial cells (HUVEC) for anti-angiogenic effects, and various cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), would be appropriate.[8]
-
Anti-Proliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8][13] This will yield an IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Target Engagement Assays: To confirm the mechanism of action, a direct enzymatic assay for VEGFR-2 inhibition should be performed. This will determine the IC50 of 6-Bromophthalazine-1,4-diol's ability to inhibit the kinase activity of VEGFR-2.
1.2. Cytotoxicity Assessment: Determining the Toxic Concentration (TC50)
To assess the compound's toxicity, a panel of normal, non-cancerous cell lines should be utilized. This could include cell lines such as primary human hepatocytes, renal proximal tubule epithelial cells, or normal fibroblasts.
-
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[13]
-
Apoptosis Induction Assays: Assays that measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, can provide mechanistic insight into how the compound induces cell death.
-
Mitochondrial Toxicity Assays: The JC-1 assay can be used to measure changes in mitochondrial membrane potential, an early indicator of cellular stress and toxicity.
The workflow for the in vitro assessment phase is depicted below:
Caption: Workflow for in vitro assessment of 6-Bromophthalazine-1,4-diol.
Phase 2: In Vivo Evaluation - Efficacy, Toxicology, and Pharmacokinetics in Animal Models
Promising candidates from in vitro studies are advanced to in vivo testing to understand their behavior in a whole organism.[14] Rodent models are commonly used for these initial in vivo studies.[15][16]
2.1. Pharmacokinetic (PK) and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Bromophthalazine-1,4-diol is crucial. These studies determine the compound's bioavailability, half-life, and how it is cleared from the body, which are critical for designing dosing regimens for subsequent efficacy and toxicology studies.
2.2. Toxicology Studies: Determining the Lethal Dose (LD50) or Maximum Tolerated Dose (MTD)
Acute toxicity studies are performed to determine the dose of the compound that is lethal to 50% of the test animals (LD50) or the highest dose that does not cause unacceptable side effects (Maximum Tolerated Dose - MTD). These studies involve administering escalating doses of the compound to animals and closely monitoring them for signs of toxicity.
2.3. Efficacy Studies: Determining the Effective Dose (ED50)
Using a relevant animal model of disease (e.g., a tumor xenograft model where human cancer cells are implanted into immunocompromised mice), the efficacy of 6-Bromophthalazine-1,4-diol is evaluated.[15][17] Different doses of the compound are administered, and the therapeutic response (e.g., tumor growth inhibition) is measured. The dose that produces the desired therapeutic effect in 50% of the animals is the ED50.
The overall workflow for determining the therapeutic index is as follows:
Caption: Overall workflow for Therapeutic Index determination.
Part 2: Calculation and Comparative Analysis
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.[4][18]
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
A higher TI is generally indicative of a safer drug.[1][2] For instance, some established drugs have very high TIs (e.g., remifentanil at 33,000:1), while others have narrow therapeutic windows and require careful monitoring (e.g., digoxin at approximately 2:1).[1]
Hypothetical Comparative Data
The table below provides a template for comparing the hypothetical data for 6-Bromophthalazine-1,4-diol with an established VEGFR-2 inhibitor, such as Sorafenib.
| Parameter | 6-Bromophthalazine-1,4-diol (Hypothetical Data) | Sorafenib (Reference Data) |
| In Vitro Efficacy | ||
| IC50 (HepG2 cells) | Value to be determined | ~2.9 µM |
| IC50 (VEGFR-2 Kinase) | Value to be determined | ~30.1 µM |
| In Vitro Toxicity | ||
| TC50 (Primary Hepatocytes) | Value to be determined | Value from literature |
| In Vivo Efficacy | ||
| ED50 (Tumor Xenograft) | Value to be determined | Value from literature |
| In Vivo Toxicity | ||
| LD50 (Mouse) | Value to be determined | Value from literature |
| Therapeutic Index (TI) | LD50 / ED50 | LD50 / ED50 |
Part 3: Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Bromophthalazine-1,4-diol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
VEGFR-2 Kinase Assay
-
Assay Setup: In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme with a suitable substrate (e.g., a synthetic peptide) and ATP.
-
Compound Addition: Add varying concentrations of 6-Bromophthalazine-1,4-diol to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at 30°C for a specified time to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into different treatment groups (vehicle control, different doses of 6-Bromophthalazine-1,4-diol, and a positive control like Sorafenib). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis.
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition. Determine the ED50 based on the dose-response curve.
Conclusion
The assessment of the therapeutic index is a critical and data-driven process in drug discovery. For a novel compound like 6-Bromophthalazine-1,4-diol, a systematic approach starting from in vitro screening to in vivo validation is paramount. This guide provides a foundational framework for researchers to design and execute a comprehensive preclinical evaluation. The insights gained from these studies will be instrumental in determining the potential of 6-Bromophthalazine-1,4-diol as a safe and effective therapeutic agent and will guide its further development.
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An Independent Investigator's Guide to Verifying the Bioactivity of 6-Bromophthalazine-1,4-diol: A Comparative Analysis Against Established PARP Inhibitors
This guide provides a comprehensive framework for the independent verification of the biological activity of 6-Bromophthalazine-1,4-diol. Drawing from the established pharmacology of the phthalazine scaffold, we hypothesize that its primary activity may lie in the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a prominent target in oncology.[1][2][3][4] This document outlines a rigorous, multi-tiered experimental approach to test this hypothesis, comparing the compound's performance against well-characterized PARP inhibitors.
The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary detail to reproduce, interpret, and build upon the findings. Our narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies and their implications.
Introduction: The Rationale for Investigating 6-Bromophthalazine-1,4-diol as a PARP Inhibitor
The phthalazine core is a key pharmacophore in a range of biologically active compounds, most notably in the class of PARP inhibitors, which have revolutionized the treatment of certain cancers.[5][6][7] Olaparib, a clinically approved drug, features a phthalazinone moiety and serves as a testament to the potential of this chemical scaffold in targeting PARP enzymes.[1][3] 6-Bromophthalazine-1,4-diol, a derivative of phthalazine, presents a structural motif that warrants investigation for similar activity. The presence of the bromine atom and diol group may influence its binding affinity and inhibitory potential.
This guide will detail a systematic approach to:
-
Determine the in vitro inhibitory activity of 6-Bromophthalazine-1,4-diol against PARP-1.
-
Assess its cellular efficacy in a relevant cancer cell line model.
-
Compare its potency and efficacy directly with established PARP inhibitors.
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1 signaling in response to DNA single-strand breaks and the point of inhibition.
Comparative Compounds
To provide a robust assessment of 6-Bromophthalazine-1,4-diol's activity, it is essential to include both a potent, clinically relevant positive control and a negative control.
-
Positive Control: Olaparib . A well-characterized and FDA-approved PARP inhibitor.[1] Its established potency will serve as a benchmark.
-
Test Compound: 6-Bromophthalazine-1,4-diol . The compound under investigation.
-
Negative Control: A structurally related but biologically inactive molecule, or vehicle (e.g., DMSO), to control for non-specific effects.
Experimental Workflows for Independent Verification
A two-tiered approach will be employed, starting with a direct biochemical assay followed by a cell-based assay to assess cellular permeability and target engagement.
Workflow for In Vitro and Cell-Based Assays
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromophthalazine-1,4-diol
This document provides an in-depth, procedural guide for the safe and compliant disposal of 6-Bromophthalazine-1,4-diol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each step of the disposal process, ensuring a self-validating system of laboratory safety.
Hazard Identification and Chemical Profile
Understanding the intrinsic properties of 6-Bromophthalazine-1,4-diol is the foundation of its safe management. This compound is a halogenated heterocyclic organic molecule. Its structure dictates its classification and the necessary precautions for its disposal.
The presence of a bromine atom classifies it as a halogenated organic compound .[1] This is the single most critical factor in determining its disposal pathway, as halogenated wastes are subject to specific regulations due to their potential to form harmful byproducts, such as hydrogen bromide, during improper thermal treatment.[2][3] Phthalazine derivatives themselves are a class of compounds with wide-ranging biological activities, underscoring the need for careful handling to prevent unintended environmental or physiological exposure.[4][5][6]
| Property | Value / Information | Source |
| Chemical Name | 6-Bromophthalazine-1,4-diol | [7] |
| Synonyms | 6-bromo-2,3-dihydrophthalazine-1,4-dione | [7] |
| CAS Number | 76240-49-8 | [8] |
| Molecular Formula | C₈H₅BrN₂O₂ | [7] |
| Molecular Weight | 241.04 g/mol | [7] |
| Physical Form | Powder | [8] |
| Known Hazards | H302: Harmful if swallowed. | [9] |
| Signal Word | Warning | [9] |
| Waste Classification | Hazardous Halogenated Organic Waste | [1][10] |
Regulatory Imperative: EPA and RCRA Framework
The disposal of 6-Bromophthalazine-1,4-diol is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a brominated organic compound, it falls into the category of halogenated organic compounds (HOCs), which are regulated to prevent their release into the environment.[10][11] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and disrupt ecosystems.[12] All hazardous waste must be managed from its point of generation to its final disposal at a licensed facility.[12][13]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures the safe segregation, containment, and removal of 6-Bromophthalazine-1,4-diol waste from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to prevent exposure.
-
Minimum PPE: Standard laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[14]
-
For Spill Cleanup: A face shield may be recommended for added protection against splashes.[14]
Step 2: Waste Segregation (Critical)
Segregation is the most crucial step to prevent dangerous chemical reactions and ensure proper disposal.[13][15]
-
Designate a specific waste stream: 6-Bromophthalazine-1,4-diol waste must be collected as Halogenated Organic Waste .[1]
-
DO NOT MIX: Never combine halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[1][15] Incompatible materials can react violently, generate toxic fumes, or complicate the final disposal process.[12]
Step 3: Container Selection and Labeling
Proper containment and labeling prevent accidental misuse and ensure compliance.
-
Container Choice: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.[12][16] The container must be chemically compatible with the waste; often, the original chemical container is a suitable choice.[16] Plastic containers are generally preferred to minimize the risk of breakage.[12]
-
Labeling: The moment waste is first added, the container must be labeled with a completed hazardous waste tag.[14] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Bromophthalazine-1,4-diol" (avoiding abbreviations).
-
The specific hazard(s) (e.g., "Toxic," "Halogenated").
-
The date accumulation started.[13]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored correctly at or near its point of generation.
-
Location: Store the sealed waste container in a designated SAA within the laboratory.[12] This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the container closed at all times except when adding waste.[12] Store away from heat, ignition sources, and incompatible materials.[14]
Step 5: Arranging for Professional Disposal
Hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[12][16]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas or to central storage facilities themselves.[16] This must be done by trained EHS staff or a licensed hazardous waste contractor.[17] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility equipped with scrubbers to handle acidic gases like HBr.[17][18]
Decontamination and Spill Management
Properly managing contaminated materials and spills is essential for maintaining a safe laboratory environment.
-
Contaminated Labware:
-
Grossly Contaminated Items: Items heavily contaminated with solid 6-Bromophthalazine-1,4-diol should be placed in a designated solid halogenated waste container.
-
Trace Contamination: Glassware with trace amounts should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as halogenated organic liquid waste.[16] Subsequent rinses may be managed as non-hazardous waste, pending institutional policy. After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[16]
-
-
Small Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled solid with an inert material like sand, vermiculite, or a universal absorbent.[14][19]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris: 6-Bromophthalazine-1,4-diol" and dispose of it as halogenated organic waste.
-
For large spills, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[14]
-
Waste Minimization and Best Practices
The most effective disposal strategy begins with minimizing waste generation.[15]
-
Order Appropriately: Purchase only the quantity of chemical needed for your experiments.[12]
-
Maintain Inventory: Keep a detailed chemical inventory to avoid ordering duplicates and to track expiration dates.[20]
-
Substitute When Possible: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-Bromophthalazine-1,4-diol waste.
Caption: Decision workflow for handling 6-Bromophthalazine-1,4-diol waste.
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A Senior Application Scientist's Guide to Handling 6-Bromophthalazine-1,4-diol: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling protocols for 6-Bromophthalazine-1,4-diol (CAS No. 76240-49-8). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation. The protocols described herein are designed as a self-validating system to ensure the highest level of protection.
Hazard Assessment: An Evidence-Based Approach
-
Chemical Family: This compound is a brominated heterocyclic aromatic molecule. Halogenated organic compounds warrant careful handling due to their potential for persistence and unknown biological effects.
-
Physical Form: It is typically supplied as a powder. This presents a significant risk of aerosolization and inhalation during handling, such as weighing and transferring.
-
Biological Activity: Phthalazine derivatives are a class of compounds actively investigated for potent biological activities, including anti-cancer properties and VEGFR-2 inhibition[1][2][3]. Compounds designed to be biologically active should always be treated as potentially cytotoxic or having other off-target effects.
-
Known Hazard Information: Supplier data indicates the compound is harmful if swallowed (H302) and requires wearing protective gloves, clothing, and eye/face protection (P280)[4].
Given this profile, we will operate under the assumption that 6-Bromophthalazine-1,4-diol is a potentially hazardous compound with risks of inhalation, dermal, and ocular exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical control measure. The following protocol is mandatory for all procedures involving 6-Bromophthalazine-1,4-diol in its solid form or in solution.
At-a-Glance PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat (fully closed) | NIOSH-approved N95 Respirator (or higher) |
| Working with Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat (fully closed) | Not required if in fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Outer Gloves over Nitrile Inner Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved Respirator with Organic Vapor Cartridge |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat (fully closed) | Not required if waste is sealed |
Detailed PPE Specifications and Rationale
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement[5]. When handling the powder outside of a glove box, a full face shield must be worn over the goggles[5][6].
-
Causality: The powder form poses a significant risk of aerosolization. Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles protect against fine particulates and splashes, while the face shield provides a secondary barrier for the entire face.
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat, fully buttoned, is mandatory[5].
-
Causality: Protects against incidental skin contact from spills and prevents contamination of personal clothing. The flame-resistant property is a general best practice in chemical laboratories where flammable solvents may be present.
-
-
Hand Protection:
-
Requirement: Double-gloving with powder-free nitrile gloves is required[7][8]. Gloves must be inspected for defects before each use.
-
Causality: As a potentially cytotoxic and skin-irritating compound, dermal absorption is a primary exposure route. Double-gloving provides redundancy; if the outer glove becomes contaminated, it can be safely removed without exposing the skin. The inner glove maintains protection during this process.
-
-
Respiratory Protection:
-
Requirement: When weighing or otherwise handling the powder in a way that could generate dust, a NIOSH-approved N95 respirator is the minimum requirement. All handling of the powder should be performed within a certified chemical fume hood or similar ventilated enclosure[9].
-
Causality: Inhalation of fine, biologically active powders is a critical risk. The N95 respirator filters at least 95% of airborne particles. Performing these operations in a fume hood provides primary containment, with the respirator serving as essential secondary protection.
-
Operational Plans: From Bench to Disposal
PPE Donning & Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow must be followed.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the work surface is clean and decontaminated.
-
Assemble Materials: Gather the chemical container, spatulas, weigh paper/boats, and a pre-labeled receiving vessel. Also, prepare a labeled waste bag for contaminated disposables.
-
Don PPE: Follow the donning sequence outlined in the workflow diagram.
-
Perform Transfer: Conduct all manipulations deep within the fume hood to maximize containment. Handle the container and spatula gently to minimize dust generation.
-
Weighing: If using an analytical balance, a dedicated spatula should be used. After weighing, gently tap the weigh boat to ensure all powder is transferred to the receiving vessel.
-
Immediate Cleanup: Use a damp paper towel to gently wipe the spatula, weigh boat, and any surfaces with visible powder. Dispose of these materials immediately into the designated halogenated waste bag.
-
Seal Containers: Securely close the primary container of 6-Bromophthalazine-1,4-diol and the receiving vessel.
-
Doff PPE: Follow the doffing sequence. The outer gloves should be disposed of in the halogenated waste bag inside the fume hood. The remaining PPE is removed outside the immediate work area.
-
Final Decontamination: Wash hands thoroughly with soap and water[10].
Spill and Emergency Plan
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention[10].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for 15 minutes. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
-
Small Spill (Solid):
-
Alert others in the area. Do not create dust.
-
Wearing the full PPE outlined in the spill cleanup table, gently cover the spill with a paper towel.
-
Lightly spray the towel with water to wet the powder and prevent aerosolization.
-
Carefully scoop the material into a labeled container for halogenated organic waste.
-
Decontaminate the area with a suitable laboratory detergent, followed by a water rinse.
-
Disposal Plan
All waste generated from handling 6-Bromophthalazine-1,4-diol must be treated as hazardous.
-
Chemical Waste: Unused or waste 6-Bromophthalazine-1,4-diol, and any solutions containing it, must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste."
-
Contaminated Labware: All disposable items (gloves, weigh boats, paper towels, etc.) that have come into contact with the chemical must be placed in a dedicated, sealed hazardous waste bag or container.
-
Disposal Method: The final disposal of brominated organic waste should be handled by a licensed hazardous waste disposal service, typically via high-temperature incineration at a facility equipped with appropriate emission controls[11][12]. Never dispose of this material down the drain.
References
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
PubChem Compound Summary for CID 11379478, 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. [Link]
-
Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online. [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). [Link]
-
Personal protective equipment. ResearchGate. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]
Sources
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 76240-49-8|6-Bromophthalazine-1,4-diol|BLD Pharm [bldpharm.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
